molecular formula C22H36O5 B565322 Dihydropleuromutilin CAS No. 42302-24-9

Dihydropleuromutilin

Cat. No.: B565322
CAS No.: 42302-24-9
M. Wt: 380.5 g/mol
InChI Key: RTOIPDPHQXGIRG-JKZASVEESA-N
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Description

Dihydropleuromutilin is a semi-synthetic derivative of the tricyclic diterpene antibiotic pleuromutilin . It is characterized by the selective reduction of the C19-C20 ethene group to an ethyl group in the parent pleuromutilin structure . Studies indicate that this modification results in a compound that exhibits antibiotic potency comparable to pleuromutilin itself, demonstrating that the C19-C20 alkene is not essential for antimicrobial activity . Its primary research value lies in its mechanism of action: like other pleuromutilins, it inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome . This binding prevents the correct positioning of tRNA substrates, thereby inhibiting peptide bond formation and halting protein synthesis . This mechanism is distinct from other major antibiotic classes such as macrolides, β-lactams, and fluoroquinolones, making pleuromutilin derivatives like this compound valuable tools for researching solutions to multi-drug resistant bacteria . The pleuromutilin class is noted for its very low potential for resistance development, which is a key area of scientific interest . Researchers utilize this compound as a critical intermediate and model structure for the synthesis and evaluation of novel semi-synthetic pleuromutilin analogues aimed at enhancing antibacterial spectrum and potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIPDPHQXGIRG-JKZASVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676274
Record name (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42302-24-9
Record name (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dihydropleuromutilin on the 50S Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropleuromutilin and its derivatives represent a potent class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Their unique mechanism of action, which involves binding to the peptidyl transferase center (PTC), results in the inhibition of peptide bond formation. This distinct mechanism confers a low propensity for cross-resistance with other major antibiotic classes, making pleuromutilins a valuable area of research and development in the face of rising antimicrobial resistance. This guide provides a comprehensive technical overview of the molecular interactions, quantitative binding and inhibition data, and the experimental protocols used to elucidate the mechanism of action of this compound and its analogs.

Core Mechanism of Action

Pleuromutilins, including the parent compound this compound, exert their antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis.[1][2] The primary target is the peptidyl transferase center (PTC), a highly conserved region within domain V of the 23S rRNA.[1]

The binding of pleuromutilins to the PTC is characterized by an "induced-fit" mechanism. The tricyclic mutilin core of the molecule settles into a hydrophobic pocket at the A-site of the PTC.[3][4] The C14 side chain extends into the P-site, sterically hindering the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates. This obstruction prevents the formation of the peptide bond, the fundamental step in polypeptide chain elongation, thereby arresting protein synthesis.

Structural studies have revealed that the binding pocket for the mutilin core is formed by nucleotides of the 23S rRNA, including A2058, A2059, G2505, and U2506. The C14 side chain's interaction within the P-site region affects the conformation of nucleotides such as U2584 and U2585. This dual-site interaction is crucial for the potent inhibitory activity of this antibiotic class.

cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) (Domain V of 23S rRNA) PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes A_Site A-Site P_Site P-Site This compound This compound This compound->PTC Binds to PTC This compound->PeptideBond Inhibits tRNA Aminoacyl-tRNA Peptidyl-tRNA tRNA->A_Site Enters A-site tRNA->P_Site Occupies P-site ProteinSynthesis Protein Synthesis Elongation PeptideBond->ProteinSynthesis Leads to

Figure 1. Mechanism of this compound Action.

Quantitative Data

The binding affinity and inhibitory potency of pleuromutilin derivatives have been quantified using various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50). It is important to note that much of the detailed quantitative analysis has been performed on semi-synthetic derivatives of pleuromutilin, such as tiamulin, valnemulin, retapamulin, and lefamulin. These derivatives share the same core mechanism of action, with variations in potency often attributed to the nature of the C14 side chain.

Table 1: Ribosome Binding Affinity of Pleuromutilin Derivatives

CompoundMethodRibosome SourceKd (nM)Reference
RetapamulinCompetitive Fluorescence PolarizationE. coli~3
TiamulinSurface Plasmon Resonance (SPR)S. aureus 50S25.0
Compound 9 (derivative)Surface Plasmon Resonance (SPR)S. aureus 50S17.7
Compound 50 (derivative)Surface Plasmon Resonance (SPR)S. aureus 50S23.2
Compound 64 (derivative)Surface Plasmon Resonance (SPR)S. aureus 50S28.5

Table 2: Inhibition of In Vitro Transcription-Translation by Pleuromutilin Derivatives

CompoundSystemIC50 (µM)95% Confidence IntervalReference
PleuromutilinE. coli0.760.63–0.92
PleuromutilinS. aureus1.731.22–2.44
TiamulinE. coli0.500.44–0.57
TiamulinS. aureus0.360.32–0.42
LefamulinE. coli0.51-
LefamulinS. aureus0.31-
LefamulinEukaryotic (reticulocyte lysate)952-

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Ribosome Binding Assays

These assays are fundamental to determining the binding affinity of the antibiotic to the ribosome.

start Start radiolabel Radiolabel Pleuromutilin Derivative (e.g., ³H) start->radiolabel incubate_no_competitor Incubate Radiolabeled Drug with 50S Subunits radiolabel->incubate_no_competitor Control incubate_competitor Incubate Radiolabeled Drug, 50S Subunits, and Unlabeled This compound (Competitor) radiolabel->incubate_competitor Experiment filter Pass Mixture Through Nitrocellulose Filter incubate_no_competitor->filter incubate_competitor->filter wash Wash Filter filter->wash scintillation Quantify Radioactivity on Filter via Scintillation Counting wash->scintillation analyze Analyze Data to Determine Kd or IC50 scintillation->analyze end End analyze->end

Figure 2. Workflow for a Competitive Ribosome Filter Binding Assay.

Detailed Methodology: Competitive Ribosome Filter Binding Assay

  • Preparation of Ribosomal Subunits: Isolate 70S ribosomes from bacterial cultures (e.g., E. coli or S. aureus) and dissociate into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify 50S subunits by sucrose density gradient centrifugation.

  • Radiolabeling: Prepare a stock solution of a high-affinity radiolabeled pleuromutilin derivative (e.g., [³H]-tiamulin) of known specific activity.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 50S ribosomal subunits and a fixed concentration of the radiolabeled pleuromutilin derivative in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, NH₄Cl, and DTT).

    • Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include a control with no competitor.

    • Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter each reaction mixture through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Ribosomes and ribosome-ligand complexes will bind to the filter, while unbound ligand will pass through.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabel as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the radiolabeled ligand.

Peptidyl Transferase (PTC) Inhibition Assay (Puromycin Reaction)

This assay directly measures the inhibition of peptide bond formation.

start Start prepare_ribosomes Prepare Ribosome-mRNA- [³H]fMet-tRNAfMet Complex (P-site occupied) start->prepare_ribosomes add_inhibitor Add Increasing Concentrations of this compound prepare_ribosomes->add_inhibitor add_puromycin Initiate Reaction with Puromycin (A-site substrate analog) add_inhibitor->add_puromycin incubate Incubate to Allow Peptidyl Transfer add_puromycin->incubate stop_reaction Stop Reaction (e.g., with high salt buffer) incubate->stop_reaction extract_product Extract [³H]fMet-Puromycin Product (e.g., with ethyl acetate) stop_reaction->extract_product quantify Quantify Radioactivity of Extracted Product extract_product->quantify analyze Analyze Data to Determine IC50 quantify->analyze end End analyze->end

Figure 3. Workflow for the Puromycin Reaction Assay.

Detailed Methodology: Puromycin Reaction

  • Preparation of Components:

    • Purify 70S ribosomes from a suitable bacterial strain.

    • Synthesize or obtain a short mRNA template containing a start codon (e.g., AUG).

    • Prepare [³H]-fMet-tRNAfMet by aminoacylating tRNAfMet with [³H]-methionine followed by formylation.

    • Prepare a stock solution of puromycin.

  • Formation of the Initiation Complex:

    • Incubate 70S ribosomes, the mRNA template, and [³H]-fMet-tRNAfMet in a reaction buffer containing appropriate salts and cofactors to form an initiation complex with the [³H]-fMet-tRNAfMet positioned in the ribosomal P-site.

  • Inhibition and Reaction:

    • Aliquot the initiation complex into tubes containing serial dilutions of this compound. Include a no-inhibitor control.

    • Pre-incubate for a short period to allow the inhibitor to bind.

    • Initiate the peptidyl transferase reaction by adding a saturating concentration of puromycin.

    • Incubate at 37°C for a defined time (e.g., 1-10 minutes).

  • Product Extraction and Quantification:

    • Terminate the reaction by adding a high-salt, alkaline buffer.

    • Extract the [³H]-fMet-puromycin product into an organic solvent such as ethyl acetate. The unreacted [³H]-fMet-tRNAfMet will remain in the aqueous phase.

    • Measure the radioactivity in the organic phase using scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic.

Detailed Methodology: Chemical Footprinting with DMS

  • Complex Formation: Incubate purified 50S ribosomal subunits with a saturating concentration of this compound in a suitable buffer. Include a control sample of 50S subunits without the antibiotic.

  • Chemical Modification: Treat both the complex and the control with dimethyl sulfate (DMS), which methylates the N1 of adenine and N3 of cytosine residues that are not protected by protein or ligand binding.

  • RNA Extraction: Quench the modification reaction and extract the 23S rRNA from both samples.

  • Primer Extension:

    • Anneal a radiolabeled DNA primer to a region downstream of the expected binding site on the 23S rRNA.

    • Perform reverse transcription. The reverse transcriptase will pause or stop at the modified nucleotides.

  • Analysis:

    • Separate the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified rRNA.

    • Compare the band patterns from the this compound-treated and control samples. Nucleotides that are protected by this compound will show a decrease in band intensity, indicating the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the antibiotic bound to the ribosome.

Detailed Methodology: Cryo-EM Sample Preparation and Data Collection

  • Complex Formation: Incubate purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

    • Blot the grid with filter paper to create a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Transfer the frozen grid to a cryo-electron microscope.

    • Collect a large dataset of high-resolution images (micrographs) of the individual ribosome particles at different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, cryoSPARC) to perform motion correction on the micrographs.

    • Select individual particle images and classify them to remove damaged particles or contaminants.

    • Align the classified particle images and reconstruct a 3D density map of the ribosome-antibiotic complex.

  • Model Building and Refinement:

    • Fit an atomic model of the 50S subunit into the cryo-EM density map.

    • The density corresponding to the bound this compound can be identified and the molecule can be modeled into this density.

    • Refine the atomic model to best fit the experimental density map, providing a high-resolution view of the binding interactions.

Conclusion

This compound and its derivatives are a clinically important class of antibiotics that effectively inhibit bacterial protein synthesis by targeting the peptidyl transferase center of the 50S ribosome. Their unique binding mode, which obstructs both the A- and P-sites, leads to a potent blockade of peptide bond formation. The low incidence of resistance and lack of cross-resistance with many other antibiotic classes underscore the value of continued research into this family of compounds. The experimental methodologies detailed in this guide provide the foundation for further investigation into the structure-activity relationships of novel pleuromutilin derivatives and the development of next-generation antibiotics to combat multidrug-resistant pathogens.

References

An In-depth Technical Guide to the Structural Analysis of Dihydropleuromutilin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropleuromutilin and its semi-synthetic derivatives represent a potent class of antibacterial agents. These compounds, characterized by a unique tricyclic diterpenoid core, exert their antimicrobial activity by inhibiting bacterial protein synthesis. Their distinct mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, allows them to remain effective against a variety of multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, detailing their structure-activity relationships, key experimental protocols for their synthesis and characterization, and the cellular signaling pathways affected by their mode of action.

Core Structure and Derivatives

The foundational structure of this antibiotic class is mutilin, which features a 5-6-8 tricyclic carbon skeleton. This compound is a derivative of pleuromutilin, a natural product. The majority of clinically relevant derivatives are synthesized through modifications at the C-14 position of the mutilin core, typically involving the introduction of a thioether linkage in the side chain. These modifications have been shown to significantly enhance the antibacterial potency and pharmacokinetic properties of the parent compound.

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituent at the C-14 position. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against various bacterial strains, highlighting the impact of different side chains on antibacterial activity.

DerivativeSide Chain at C-14Test StrainMIC (µg/mL)
Tiamulin-S-CH₂CH₂-N(C₂H₅)₂S. aureus ATCC 292130.5
Valnemulin-S-CH₂CONHCH(CH(CH₃)₂)COOHS. aureus ATCC 292130.25
Retapamulin-S-CH₂- (a complex heterocyclic group)S. aureus ATCC 292130.12
Lefamulin-S-CH₂- (a complex heterocyclic group)S. aureus ATCC 292130.06
Experimental Derivatives
Compound with 2-methyl-4-nitroaniline side chain(Structure not fully specified)MRSA<0.0625
Compound with piperazinyl urea linkage(Structure not fully specified)MRSA ATCC 335910.125
Thioether derivative with heteroaromatic substituent (Compound 52)(Structure not fully specified)MRSA0.031-0.063
Thioether derivative with heteroaromatic substituent (Compound 55)(Structure not fully specified)MRSA0.031-0.063

Experimental Protocols

General Synthesis of a this compound Thioether Derivative

This protocol outlines a general procedure for the synthesis of a C-14 thioether derivative of this compound, a common strategy to enhance antimicrobial activity.

Step 1: Tosylation of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., pyridine or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution with constant stirring.

  • Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Thioether Linkage Formation

  • Dissolve the tosylated this compound intermediate in a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Add the desired thiol and a weak base (e.g., potassium carbonate) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final thioether derivative.

Structural Characterization Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

  • For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is standard. A spectral width of 200-220 ppm is typically used.

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-HRMS).

  • Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Acquire data in a high-resolution mode, ensuring a mass accuracy of <5 ppm.

  • The exact mass measurement allows for the determination of the elemental composition of the synthesized derivative, confirming its molecular formula.

This protocol provides a general overview of the steps involved in determining the crystal structure of a this compound derivative in complex with the bacterial 50S ribosomal subunit.

1. Ribosome Purification:

  • Isolate 70S ribosomes from a suitable bacterial strain (e.g., Deinococcus radiodurans or Thermus thermophilus) through sucrose density gradient centrifugation.
  • Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration.
  • Separate the 50S subunits by a further round of sucrose density gradient centrifugation.

2. Complex Formation and Crystallization:

  • Incubate the purified 50S ribosomal subunits with an excess of the this compound derivative to ensure binding.
  • Set up crystallization trials using the hanging-drop or sitting-drop vapor-diffusion method with a range of precipitants and buffer conditions.

3. Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron radiation source.

4. Structure Determination and Refinement:

  • Process the diffraction data using appropriate software (e.g., HKL2000, XDS).
  • Solve the structure by molecular replacement using a previously determined structure of the 50S ribosomal subunit as a search model.
  • Refine the model against the experimental data, including the fitting of the ligand into the electron density map at the peptidyl transferase center.

Signaling Pathways and Cellular Responses

The inhibition of protein synthesis by this compound derivatives triggers several stress response pathways in bacteria. These pathways are crucial for bacterial survival under adverse conditions and represent potential targets for synergistic antibiotic therapies.

The Stringent Response

The stringent response is a global regulatory mechanism that allows bacteria to adapt to nutrient starvation and other stresses. The binding of this compound derivatives to the ribosome can lead to the accumulation of uncharged tRNAs in the ribosomal A-site, which activates the RelA protein. RelA then synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp). These molecules act as global regulators, redirecting cellular resources from growth-related activities to the synthesis of amino acids and other stress-response proteins.

Stringent_Response cluster_ribosome Ribosome cluster_cellular_response Cellular Response This compound This compound Ribosome_Stalling Ribosome Stalling This compound->Ribosome_Stalling Inhibits protein synthesis Uncharged_tRNA Uncharged tRNA in A-site Ribosome_Stalling->Uncharged_tRNA RelA RelA Uncharged_tRNA->RelA Activates ppGpp (p)ppGpp Synthesis RelA->ppGpp Global_Response Global Transcriptional and Translational Changes ppGpp->Global_Response Induces

Bacterial Stringent Response Pathway.
Ribosome-associated Quality Control (RQC)

When ribosomes stall during translation due to the action of antibiotics like this compound derivatives, the Ribosome-associated Quality Control (RQC) pathway can be activated. This pathway is responsible for rescuing stalled ribosomes and degrading the incomplete nascent polypeptide chains. The stalled 70S ribosome is split into its 30S and 50S subunits. The 50S subunit, still carrying the peptidyl-tRNA, is recognized by RQC factors which then mediate the release of the polypeptide for degradation.

Ribosome_Quality_Control Stalled_70S Stalled 70S Ribosome (due to this compound) Splitting Ribosome Splitting Stalled_70S->Splitting 50S_peptidyl_tRNA 50S-peptidyl-tRNA Complex Splitting->50S_peptidyl_tRNA 30S_subunit 30S Subunit Splitting->30S_subunit RQC_Factors RQC Factors (e.g., RqcH, RqcP) 50S_peptidyl_tRNA->RQC_Factors Recognition by Polypeptide_Release Nascent Polypeptide Release RQC_Factors->Polypeptide_Release Mediate Degradation Proteasomal Degradation Polypeptide_Release->Degradation

Bacterial Ribosome-associated Quality Control.

Experimental Workflow for Derivative Development

The development of novel this compound derivatives follows a structured workflow designed to optimize their antimicrobial properties while ensuring their safety and efficacy.

derivative_development_workflow Start Lead Compound (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, HRMS) Purification->Structural_Analysis Antimicrobial_Screening In Vitro Antimicrobial Screening (MIC) Structural_Analysis->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identified Leads In_Vivo_Testing In Vivo Efficacy and Toxicity Testing SAR_Analysis->In_Vivo_Testing Promising Candidates Lead_Optimization->Synthesis Iterative Design Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Workflow for this compound Derivative Development.

Conclusion

The structural analysis of this compound and its derivatives is a cornerstone of the development of new and effective antibacterial agents. By understanding the intricate details of their structure-activity relationships, researchers can rationally design novel compounds with enhanced potency against resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and evaluation of these promising antibiotics. Furthermore, elucidating the cellular signaling pathways triggered by these compounds opens new avenues for understanding bacterial stress responses and developing novel therapeutic strategies.

The Genesis of a Novel Antibiotic Class: A Technical Guide to the Origin and Discovery of Pleuromutilins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-present threat of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds with unique mechanisms of action. The pleuromutilins represent a class of antibiotics that have risen to this challenge, offering a distinct mode of inhibiting bacterial protein synthesis and a low propensity for cross-resistance with other established antibiotic classes. This in-depth technical guide explores the origin, discovery, and development of pleuromutilin antibiotics, providing detailed methodologies for key experiments and a comprehensive overview of their biosynthetic pathway and the workflow of their discovery.

Origin and Initial Discovery

The story of pleuromutilin begins in the early 1950s, a golden era for antibiotic discovery. In 1951, Kavanagh, Hervey, and Robbins first reported the isolation of a new antibiotic from the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus).[1] This novel compound, named pleuromutilin, exhibited potent activity primarily against Gram-positive bacteria.[1] The producing organism, Clitopilus passeckerianus, is a gilled mushroom found in various environments.[2]

The initial discovery paved the way for further investigation into the unique tricyclic diterpenoid structure of pleuromutilin, a complex scaffold that would later be chemically modified to produce a range of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties.

Structure Elucidation and Mechanism of Action

The intricate chemical structure of pleuromutilin was not fully elucidated until the 1960s through a combination of chemical degradation studies and spectroscopic analysis. The core of pleuromutilin is a tricyclic 5-6-8 ring system, a unique diterpenoid scaffold.

The mechanism of action of pleuromutilin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding interferes with the proper positioning of the acceptor and donor arms of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. This distinct binding site and mechanism are responsible for the lack of cross-resistance with many other classes of ribosome-targeting antibiotics.

Key Derivatives and Their Antimicrobial Activity

The therapeutic potential of the pleuromutilin scaffold was realized through the development of semi-synthetic derivatives, primarily through modification of the C14 side chain. These efforts have led to the successful introduction of several pleuromutilin antibiotics for both veterinary and human use.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of key pleuromutilin derivatives against a range of common bacterial pathogens. MIC values are presented as MIC₅₀/MIC₉₀ (µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeHaemophilus influenzaeMycoplasma pneumoniae
Tiamulin 0.25/0.50.5/10.12/0.252/40.06/0.12
Valnemulin 0.12/0.250.25/0.50.06/0.121/20.03/0.06
Retapamulin 0.06/0.120.12/0.250.03/0.068/16Not widely tested
Lefamulin 0.06/0.120.12/0.250.12/0.250.5/1≤0.008/≤0.008

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here are a compilation from various studies for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of pleuromutilin antibiotics.

Isolation and Purification of Pleuromutilin from Clitopilus passeckerianus

This protocol outlines the general steps for the extraction and purification of pleuromutilin from a submerged fermentation culture of Clitopilus passeckerianus.

1. Fermentation:

  • Inoculate a suitable production medium (e.g., Potato Dextrose Broth) with a culture of Clitopilus passeckerianus.
  • Incubate the culture for 10-14 days at 25°C with shaking (e.g., 150 rpm) to allow for the production of pleuromutilin.

2. Extraction:

  • Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
  • Extract the fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.
  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).
  • Collect fractions and monitor them by thin-layer chromatography (TLC) for the presence of pleuromutilin.
  • Pool the fractions containing pure pleuromutilin and concentrate them to yield the purified compound.
  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Structure Elucidation of Pleuromutilin

The following is a generalized workflow for the structural elucidation of a natural product like pleuromutilin using modern spectroscopic techniques.

1. Mass Spectrometry (MS):

  • Obtain the high-resolution mass spectrum (HR-MS) to determine the accurate mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
  • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the types and number of protons in the molecule.
  • Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.
  • Perform two-dimensional (2D) NMR experiments to establish the connectivity of the atoms:
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

3. Data Analysis and Structure Assembly:

  • Integrate the data from all spectroscopic experiments to piece together the structure of the molecule, including its connectivity and stereochemistry.

Broth Microdilution MIC Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation:

  • Grow the bacterial strain to be tested on an appropriate agar medium overnight.
  • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Reading and Interpretation:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Path to Discovery

Biosynthetic Pathway of Pleuromutilin

The biosynthesis of the pleuromutilin core from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic reactions, including cyclization and oxidation steps.

Pleuromutilin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Premutilin Premutilin GGPP->Premutilin Geranylgeranyl diphosphate synthase Diterpene cyclase Mutilin Mutilin Premutilin->Mutilin Cytochrome P450 monooxygenases Dehydrogenase Pleuromutilin Pleuromutilin Mutilin->Pleuromutilin Acetyltransferase

Caption: Biosynthetic pathway of pleuromutilin from GGPP.

Experimental Workflow for Antibacterial Drug Discovery

The discovery and development of a new antibiotic is a long and complex process, starting from a large number of initial compounds to a single approved drug.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_Generation Hit Generation (Screening, etc.) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization Preclinical_Dev Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Dev Phase_I Phase I (Safety) Preclinical_Dev->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for antibacterial drug discovery.

Conclusion

The discovery of pleuromutilin from a fungal source and the subsequent development of its semi-synthetic derivatives represent a significant advancement in the fight against bacterial infections. The unique structure and mechanism of action of this antibiotic class provide a valuable tool for clinicians, particularly in an era of increasing antimicrobial resistance. The detailed methodologies and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, fostering a deeper understanding of this important class of antibiotics and inspiring future research endeavors.

References

A Technical Guide to the Activity of Pleuromutilin Antibiotics Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pleuromutilins are a class of antibiotics derived from the naturally occurring diterpenoid pleuromutilin, which was first isolated from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus) in the 1950s.[1] These compounds have long been used in veterinary medicine, with derivatives like tiamulin and valnemulin established for treating infections in livestock.[1] Recently, there has been a resurgence of interest in developing pleuromutilins for human use, driven by the pressing need for novel antibiotics to combat multidrug-resistant bacteria.[1] This has led to the development of derivatives such as the topical agent retapamulin and the systemic agent lefamulin.[1]

Pleuromutilins are characterized by their potent activity against a broad spectrum of Gram-positive bacteria, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1] Their unique mechanism of action, distinct from other major antibiotic classes, results in a low potential for cross-resistance and a slow development of spontaneous resistance. This guide provides an in-depth overview of the mechanism, quantitative in vitro activity, experimental evaluation protocols, and resistance pathways related to pleuromutilin activity against Gram-positive pathogens.

Mechanism of Action

Pleuromutilin and its derivatives exert their bacteriostatic effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

Binding Site: The target site for pleuromutilins is the peptidyl transferase center (PTC) located in Domain V of the 23S rRNA component of the 50S ribosomal subunit. The tricyclic core of the pleuromutilin molecule binds to a pocket within the PTC, primarily through hydrophobic interactions and hydrogen bonds with key nucleotides, including A2503, U2504, G2505, U2506, and C2452.

Inhibitory Action: By binding to the PTC, pleuromutilins prevent the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules. This steric hindrance inhibits the formation of peptide bonds, the fundamental step in protein elongation, thereby halting protein synthesis and bacterial growth. The unique binding mode, which involves an "induced-fit" mechanism that closes the binding pocket around the drug, differentiates it from other 50S inhibitors like macrolides and lincosamides, thus preventing cross-resistance.

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Pleuromutilin Pleuromutilin Derivative Ribosome 50S Ribosomal Subunit Pleuromutilin->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Pleuromutilin->PTC Interacts with Inhibition INHIBITION Pleuromutilin->Inhibition Leads to Ribosome->PTC Contains Protein_Synth Peptide Bond Formation PTC->Protein_Synth Catalyzes tRNA A- and P-site tRNAs tRNA->PTC Blocked from correct positioning Bacteriostasis Bacteriostasis (Growth Arrest) Protein_Synth->Bacteriostasis Cessation leads to Inhibition->Protein_Synth

Mechanism of pleuromutilin antibacterial action.

Quantitative In Vitro Activity

Pleuromutilin derivatives consistently demonstrate potent in vitro activity against a wide array of clinically relevant Gram-positive bacteria. The data below, summarized from multiple studies, highlights the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: In Vitro Activity of BC-3781 Against Gram-Positive Pathogens

Organism No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Staphylococcus aureus (All) 5,527 0.12 0.12
S. aureus (MRSA) 1,893 0.12 0.25
Coagulase-negative staphylococci - 0.06 0.12
β-hemolytic streptococci - 0.03 0.06
Viridans group streptococci - 0.12 0.5
Streptococcus pneumoniae - 0.12 0.25
Enterococcus faecium (VRE incl.) - 0.12 2

Data for BC-3781 (lefamulin), a systemic pleuromutilin derivative.

Table 2: In Vitro Activity of Novel Pleuromutilin Derivatives

Derivative Organism MIC (µg/mL) Comments Reference
PDP MRSA, MRSE, S. aureus, S. agalactiae, S. dysgalactiae 0.008 Superior to tiamulin and valnemulin
AN11251 S. aureus (ATCC 29213) <0.039 Boron-pleuromutilin conjugate
AN11251 S. aureus (Clinical Isolate) 0.063 Boron-pleuromutilin conjugate
AN11251 S. pyogenes 0.063 Boron-pleuromutilin conjugate
AN11251 E. faecium 0.125 Boron-pleuromutilin conjugate

Data for novel investigational pleuromutilin derivatives.

Key Experimental Protocols

The evaluation of antibacterial activity for pleuromutilins follows standardized methodologies to ensure reproducibility and comparability of data.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for quantifying the in vitro potency of an antibiotic is by determining its MIC. The broth microdilution method is the standard procedure.

Protocol: Broth Microdilution (CLSI M07-A8)

  • Preparation of Antibiotic Dilutions: The pleuromutilin compound is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from fresh colonies and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated under appropriate atmospheric conditions (e.g., ambient air, 35°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare 2-fold serial dilutions of Pleuromutilin in 96-well plate C Dilute inoculum and add to wells (Final ~5x10^5 CFU/mL) A->C B Standardize bacterial inoculum to 0.5 McFarland standard B->C D Incubate plate at 35°C for 16-20 hours C->D E Read plate visually or with a spectrophotometer D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay

Time-kill assays are performed to assess the dynamic interaction between an antibiotic and a bacterium over time, determining whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: Time-Kill Kinetics

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase in appropriate broth.

  • Exposure: The culture is diluted to a starting concentration of ~10⁵ - 10⁶ CFU/mL and aliquoted into flasks containing the pleuromutilin derivative at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC), along with a growth control flask (no antibiotic).

  • Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Each aliquot is serially diluted and plated onto agar plates to determine the viable bacterial count (CFU/mL).

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically defined as bactericidal activity. Studies show that some pleuromutilin derivatives can inhibit bacterial proliferation in a concentration-dependent manner.

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow bacterial culture to log phase C Inoculate flasks with ~10^6 CFU/mL bacteria A->C B Prepare flasks with broth + Pleuromutilin at multiples of MIC (0x, 1x, 4x, etc.) B->C D Incubate flasks at 37°C with shaking C->D E Collect samples at time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions and plate for viable counts E->F G Count colonies to determine CFU/mL F->G H Plot log10(CFU/mL) vs. Time G->H I Assess activity: Bactericidal (≥3-log kill) or Bacteriostatic H->I Resistance_Mechanism A Wild-Type Bacterium B 23S rRNA Gene A->B F Mutated 23S rRNA Gene A->F Spontaneous Point Mutation C Normal Ribosome (High Affinity Binding) B->C Encodes D Pleuromutilin Susceptibility C->D Leads to E Resistant Bacterium E->F G Altered Ribosome (Low Affinity Binding) F->G Encodes H Pleuromutilin Resistance G->H Leads to

References

Investigating the Binding Site of Dihydropleuromutilin on Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present threat of antibiotic resistance necessitates the continuous exploration of novel antimicrobial agents and their mechanisms of action. Pleuromutilins, a class of antibiotics that includes Dihydropleuromutilin, represent a potent therapeutic option against various bacterial pathogens. Their efficacy stems from their unique interaction with the bacterial ribosome, a critical component of the cellular machinery responsible for protein synthesis. This technical guide provides an in-depth examination of the binding site of this compound and its derivatives on the bacterial ribosome. It consolidates findings from key structural and biochemical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic drug discovery and development, offering insights into the molecular basis of pleuromutilin action and the methodologies used to elucidate it.

The this compound Binding Site: A Prime Target

This compound and other pleuromutilin derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They achieve this by binding to a highly conserved and functionally critical region of the bacterial ribosome: the peptidyl transferase center (PTC) located on the 50S ribosomal subunit.[1][2][3] This strategic location allows these antibiotics to interfere with the fundamental process of peptide bond formation.

The binding pocket for pleuromutilins is situated at the heart of the PTC, overlapping with the binding sites for the A- and P-site tRNAs.[2][4] This direct interference prevents the correct positioning of the aminoacyl-tRNA and peptidyl-tRNA, thereby stalling protein synthesis. The interaction is characterized by an "induced-fit" mechanism, where the binding of the drug molecule prompts a conformational change in the ribosome, effectively tightening the binding pocket around the antibiotic.

Key ribosomal RNA (rRNA) nucleotides within domain V of the 23S rRNA are crucial for this interaction. Specific nucleotides identified through structural and footprinting studies as being integral to the binding of pleuromutilin derivatives include A2058, A2059, U2506, U2584, and U2585 in Escherichia coli. The tricyclic mutilin core of the antibiotic establishes hydrophobic interactions with nucleotides such as C2452 and U2504. Furthermore, hydrogen bonds are formed between the drug and the rRNA, for instance, between the C14 extension of some derivatives and U2506 or A2062 in Staphylococcus aureus. These specific interactions underscore the molecular basis for the potent inhibitory activity of this class of antibiotics.

Quantitative Analysis of Pleuromutilin-Ribosome Binding

The affinity of pleuromutilin derivatives for the bacterial ribosome has been quantified in several studies. This data is critical for understanding the potency of these compounds and for the development of new derivatives with improved binding characteristics.

Pleuromutilin Derivative Bacterial Species Binding Constant (K) Experimental Method Reference
14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HClEscherichia coli1.3 x 107 M-1Equilibrium Dialysis

Key Experimental Methodologies

The elucidation of the this compound binding site has been made possible through the application of several powerful experimental techniques. The following sections detail the generalized protocols for these key methods as applied to the study of antibiotic-ribosome interactions.

X-Ray Crystallography of Ribosome-Drug Complexes

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of pleuromutilins bound to the 50S ribosomal subunit. This technique allows for the precise visualization of the interactions between the antibiotic and individual ribosomal nucleotides and proteins.

Experimental Protocol:

  • Ribosome Purification: Isolate and purify 50S ribosomal subunits from the target bacterial species (e.g., Deinococcus radiodurans, Staphylococcus aureus). This typically involves cell lysis, sucrose gradient centrifugation, and chromatographic steps to ensure high purity and homogeneity.

  • Complex Formation: Incubate the purified 50S subunits with a molar excess of the pleuromutilin derivative to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging or sitting drop) to obtain well-ordered crystals of the ribosome-drug complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to generate diffraction patterns. Data is often collected at cryogenic temperatures to minimize radiation damage.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. The structure is then solved using molecular replacement, employing a known ribosome structure as a starting model. The final atomic model of the ribosome-drug complex is built and refined to fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography for studying large and dynamic macromolecular complexes like the ribosome. It allows for the structural determination of complexes in a near-native, hydrated state without the need for crystallization.

Experimental Protocol:

  • Sample Preparation: Apply a small volume of the purified ribosome-drug complex solution to an EM grid.

  • Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to embed the complexes in a thin layer of amorphous ice. This process preserves the native structure of the ribosome.

  • Data Acquisition: Image the vitrified sample in a transmission electron microscope under cryogenic conditions. A large dataset of images (micrographs) is collected, each containing thousands of randomly oriented ribosome particles.

  • Image Processing and 3D Reconstruction:

    • Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

    • 2D Classification: Align and classify the particle images to sort them into different views and remove noise or damaged particles.

    • 3D Reconstruction: Combine the 2D class averages to generate an initial 3D model.

    • 3D Classification and Refinement: Further refine the 3D model and classify particles to account for conformational heterogeneity, ultimately yielding a high-resolution 3D density map of the ribosome-drug complex.

  • Model Building and Analysis: Fit an atomic model of the ribosome and the drug into the cryo-EM density map to analyze the binding interactions.

Chemical Footprinting

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid or protein by probing its accessibility to chemical modifying agents. In the context of the ribosome, it can pinpoint the specific rRNA nucleotides that are protected from chemical modification upon antibiotic binding.

Experimental Protocol:

  • Complex Formation: Incubate purified ribosomes or 50S subunits with and without the pleuromutilin antibiotic.

  • Chemical Modification: Treat both the antibiotic-bound and unbound ribosome samples with a chemical probe that modifies specific rRNA bases (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines). The reaction conditions are carefully controlled to ensure limited modification (typically one hit per molecule).

  • RNA Extraction: Purify the 23S rRNA from the treated samples.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription on the purified rRNA template. The reverse transcriptase will stop at the site of chemical modification.

  • Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops in the reverse transcription, visualized by autoradiography or fluorescence imaging, correspond to the modified nucleotides. By comparing the modification patterns of the drug-bound and unbound samples, the nucleotides protected by the antibiotic can be identified, thus defining the footprint of the drug on the ribosome.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a generalized workflow for investigating its binding site.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Binding_Site_Investigation_Workflow cluster_methods Experimental Approaches start Start: Hypothesize Binding Site purification Purify Bacterial Ribosomes start->purification complex_formation Form Ribosome-Drug Complex purification->complex_formation xray X-Ray Crystallography complex_formation->xray Crystallize cryoem Cryo-Electron Microscopy complex_formation->cryoem Vitrify footprinting Chemical Footprinting complex_formation->footprinting Probe data_analysis Data Analysis and Structure Determination xray->data_analysis cryoem->data_analysis footprinting->data_analysis binding_site_id Identify Specific Interacting Residues data_analysis->binding_site_id validation Biochemical Validation (e.g., Mutagenesis) binding_site_id->validation conclusion Conclusion: Characterized Binding Site validation->conclusion

Caption: Generalized workflow for investigating antibiotic binding sites on the ribosome.

Conclusion

The binding site of this compound and its derivatives within the peptidyl transferase center of the bacterial ribosome is a well-defined and validated target for antibiotic action. The detailed structural and biochemical understanding of this interaction, achieved through techniques like X-ray crystallography, cryo-EM, and chemical footprinting, provides a solid foundation for the rational design of new pleuromutilin antibiotics. The highly conserved nature of this binding site suggests a low probability for the development of resistance, making it an attractive target for combating multidrug-resistant bacteria. Continued research in this area, employing the methodologies outlined in this guide, will be crucial for developing the next generation of potent and resilient antibacterial agents.

References

Dihydropleuromutilin and its Derivatives: A Technical Guide to Combating Veterinary Mycoplasma Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma infections pose a significant threat to the health and productivity of livestock, including poultry, swine, and cattle, leading to substantial economic losses worldwide. These bacteria, lacking a cell wall, are intrinsically resistant to many commonly used antibiotics, such as beta-lactams. The pleuromutilin class of antibiotics, derived from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus), represents a potent therapeutic option against these challenging pathogens. Dihydropleuromutilin and its semi-synthetic derivatives, such as tiamulin, valnemulin, and the newer compound lefamulin, have demonstrated excellent activity against a broad range of veterinary Mycoplasma species.[1][2][3]

This technical guide provides an in-depth overview of the use of this compound and its derivatives for treating veterinary mycoplasma infections. It covers their mechanism of action, in vitro and in vivo efficacy, mechanisms of resistance, and detailed experimental protocols for their evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleuromutilins exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][5] The binding site is located at the peptidyl transferase center (PTC), a highly conserved region within domain V of the 23S rRNA.

The binding of pleuromutilins to the ribosome interferes with the correct positioning of the aminoacyl moiety of tRNA at the A- and P-sites, preventing the formation of peptide bonds and subsequent chain elongation. This interaction involves hydrogen bonds and hydrophobic contacts with specific nucleotides, including A2058, A2059, U2506, and U2585 (E. coli numbering). The unique binding mode of pleuromutilins, which involves an induced-fit mechanism that closes the binding pocket, contributes to their high potency.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drug cluster_process PTC Peptidyl Transferase Center (PTC) (Domain V of 23S rRNA) A_site A-site P_site P-site Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Leads to Pleuromutilin This compound Derivative Pleuromutilin->PTC Binds to Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Figure 1: Mechanism of action of this compound derivatives.

In Vitro Efficacy

The in vitro activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Pleuromutilins consistently demonstrate low MIC values against key veterinary mycoplasmas.

Quantitative Data Summary

The following tables summarize the MIC values for various pleuromutilin derivatives against important veterinary Mycoplasma species.

Table 1: In Vitro Activity of Pleuromutilin Derivatives against Avian Mycoplasma

CompoundMycoplasma gallisepticum MIC (µg/mL)Reference
Tiamulin0.0039 - 0.03
Valnemulin≤0.03
p-furoylamphenmulin0.001953125
Amphenmulin0.0039

Table 2: In Vitro Activity of Pleuromutilin Derivatives against Swine Mycoplasma

CompoundMycoplasma hyopneumoniae MIC (µg/mL)Mycoplasma hyorhinis MIC (µg/mL)Mycoplasma hyosynoviae MIC (µg/mL)Reference
Tiamulin≤0.03 - 0.5≤0.03 - 0.25≤0.03 - 4
Valnemulin≤0.015 - 0.12≤0.015 - 0.12≤0.015 - 1

Table 3: In Vitro Activity of Pleuromutilin Derivatives against Bovine Mycoplasma

CompoundMycoplasma bovis MIC50 (µg/mL)Mycoplasma bovis MIC90 (µg/mL)Reference
Tiamulin≤0.03 - 40.5 - >128
Valnemulin0.06 - 0.120.12 - 0.25

In Vivo Efficacy

In vivo studies in target animal models are crucial for evaluating the clinical efficacy of this compound derivatives. These studies often involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens.

Quantitative Data Summary

Table 4: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic Parameters of Pleuromutilin Derivatives

CompoundAnimal ModelMycoplasma SpeciesKey FindingsReference
p-furoylamphenmulinChickenM. gallisepticumAt 70 and 80 mg/kg, lung mycoplasmal counts decreased by 3.39 and 3.28 Log10CFU/mL, respectively. The calculated optimal dose was 62.64 mg/kg for 3 days.
AmphenmulinChickenM. gallisepticumA bactericidal effect was achieved with continuous administration for 3 days at doses exceeding 0.8 µg/mL. The AUC24h/MIC target for a 1 Log10CFU/mL reduction was 904.05 h.
Compound 16CMouseM. pneumoniaeShowed potent in vivo efficacy in a mouse model of mycoplasma-induced pneumonia.

Mechanisms of Resistance

Resistance to pleuromutilins in Mycoplasma species is primarily associated with mutations in the 23S rRNA gene, specifically within the PTC. These mutations can reduce the binding affinity of the drug to the ribosome. Common mutation sites include positions 2058, 2059, 2061, 2447, and 2503 (E. coli numbering). Importantly, the development of high-level resistance often requires the accumulation of multiple mutations, suggesting a slower emergence of resistance compared to some other antibiotic classes.

Cross-resistance between pleuromutilins and other antibiotic classes that bind to the 50S ribosomal subunit, such as macrolides, lincosamides, and phenicols, has been observed in some mutants.

Resistance_Mechanism cluster_selection Selective Pressure cluster_mutation Genetic Alteration cluster_ribosome Ribosomal Change cluster_outcome Functional Consequence Drug_Exposure Subinhibitory Pleuromutilin Exposure Point_Mutation Point Mutations in 23S rRNA Gene (e.g., A2058G, A2059G) Drug_Exposure->Point_Mutation Induces Altered_PTC Altered Peptidyl Transferase Center (PTC) Point_Mutation->Altered_PTC Results in Reduced_Binding Reduced Drug Binding Affinity Altered_PTC->Reduced_Binding Causes Resistance Pleuromutilin Resistance Reduced_Binding->Resistance Leads to

Figure 2: Development of pleuromutilin resistance in Mycoplasma.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of pleuromutilins against Mycoplasma species.

1. Media and Reagents:

  • Mycoplasma growth medium (e.g., Friis, Hayflick, or commercially available formulations) supplemented with serum (e.g., porcine or equine serum).

  • This compound derivative stock solution of known concentration.

  • 96-well microtiter plates.

  • Mycoplasma isolate to be tested.

  • Positive and negative control strains.

2. Inoculum Preparation:

  • Culture the Mycoplasma isolate in broth medium until the late logarithmic phase of growth is reached.

  • Adjust the concentration of the culture to approximately 10^4 to 10^5 color changing units (CCU) per mL or colony-forming units (CFU) per mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antibiotic in the microtiter plate wells containing the growth medium.

  • Inoculate each well with the prepared Mycoplasma suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Seal the plates and incubate at 37°C in a humidified atmosphere, with or without 5% CO2, depending on the specific requirements of the Mycoplasma species.

  • Incubate until the growth control well shows a distinct color change (due to pH change from metabolic activity) or turbidity.

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.

Animal Infection Models

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of new drug candidates.

1. Animal Selection:

  • Select specific-pathogen-free (SPF) animals (e.g., chickens, pigs, mice) of a specific age and weight.

  • Acclimatize the animals to the experimental conditions for a defined period before the study begins.

2. Inoculum Preparation:

  • Culture the virulent Mycoplasma strain to a high titer.

  • Quantify the inoculum concentration (CFU/mL or CCU/mL).

3. Infection Procedure:

  • Administer the Mycoplasma inoculum to the animals via a relevant route, such as intratracheal, intranasal, or aerosol exposure, to mimic natural infection.

  • Include a negative control group that receives a sham inoculation.

4. Treatment:

  • After a predetermined period to allow the infection to establish, administer the this compound derivative at various dose levels and regimens (e.g., oral, intramuscular).

  • Include an untreated infected control group.

5. Efficacy Evaluation:

  • Monitor the animals for clinical signs of disease (e.g., respiratory distress, joint swelling) and score them based on a predefined scale.

  • At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs, air sacs, joints) for:

    • Gross pathology scoring.

    • Histopathological examination.

    • Quantitative culture of Mycoplasma to determine the bacterial load (CFU/gram of tissue).

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

PK/PD studies integrate pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the bacteria) to optimize dosing strategies.

1. Pharmacokinetic Study:

  • Administer the drug to healthy or infected animals at different doses and routes.

  • Collect blood samples at multiple time points after administration.

  • Analyze the plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

2. Pharmacodynamic Study:

  • Determine the in vitro MIC of the drug against the target Mycoplasma strain.

  • Conduct an in vivo efficacy study as described above, using a range of doses.

3. PK/PD Integration and Modeling:

  • Correlate the PK parameters with the PD outcomes (e.g., reduction in bacterial load).

  • Determine the PK/PD index that best predicts efficacy (e.g., AUC/MIC, Cmax/MIC, or %T>MIC).

  • Use modeling software to simulate different dosing regimens and predict the dose required to achieve a desired therapeutic effect (e.g., bacteriostatic or bactericidal activity).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Modeling cluster_outcome Outcome MIC_Determination MIC Determination (Broth Microdilution) Animal_Model Animal Infection Model (e.g., Chicken, Mouse) PKPD_Integration PK/PD Integration and Modeling MIC_Determination->PKPD_Integration Provides MIC data PK_Study Pharmacokinetic (PK) Study PD_Analysis Pharmacodynamic (PD) Analysis (Clinical Scores, Bacterial Load) Animal_Model->PD_Analysis Generates PD data PK_Study->PKPD_Integration Provides PK data PD_Analysis->PKPD_Integration Provides PD data Optimal_Dose Determination of Optimal Dosing Regimen PKPD_Integration->Optimal_Dose Predicts

Figure 3: Experimental workflow for evaluating this compound derivatives.

Conclusion

This compound and its derivatives are a valuable class of antimicrobials for the control of economically important mycoplasma infections in veterinary medicine. Their unique mechanism of action, potent in vitro and in vivo activity, and generally slow development of resistance make them a cornerstone of therapy. A thorough understanding of their pharmacological properties and the application of rigorous experimental protocols are essential for their responsible and effective use in promoting animal health.

References

Cross-resistance profile of Dihydropleuromutilin with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cross-Resistance Profile of Dihydropleuromutilin with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This compound and its derivatives, a class of pleuromutilin antibiotics, offer a promising therapeutic option due to their unique mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This distinct target site suggests a low probability of cross-resistance with other antibiotic classes.[2] This technical guide provides a comprehensive overview of the cross-resistance profile of this compound antibiotics, summarizing quantitative susceptibility data, detailing experimental protocols for resistance determination, and visualizing the key resistance pathways. The data presented demonstrates that dihydropleuromutilins generally retain their potency against bacterial strains that have developed resistance to other commonly used antibiotics, although specific mechanisms of cross-resistance have been identified.

Introduction

Pleuromutilin and its semi-synthetic this compound derivatives, such as lefamulin, retapamulin, and tiamulin, are potent inhibitors of bacterial protein synthesis.[2][3] They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a site distinct from that of many other ribosome-targeting antibiotics.[2] This unique binding site is the basis for their limited cross-resistance with other major antibiotic classes, including macrolides, fluoroquinolones, tetracyclines, and β-lactams. However, the emergence of resistance is an ever-present threat, and understanding the potential for cross-resistance is critical for the effective clinical development and use of these compounds. This guide explores the known cross-resistance profiles, the genetic determinants of resistance, and the methodologies used to assess these phenomena.

Mechanism of Action of Dihydropleuromutilins

Dihydropleuromutilins exert their antibacterial effect by binding to the A- and P-sites of the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit. This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, thereby halting protein synthesis.

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center Peptidyl Transferase Center Inhibition of Peptide Bond Formation Inhibition of Peptide Bond Formation Peptidyl Transferase Center->Inhibition of Peptide Bond Formation Leads to A-Site A-Site A-Site->Peptidyl Transferase Center tRNA binding P-Site P-Site P-Site->Peptidyl Transferase Center tRNA binding This compound This compound This compound->Peptidyl Transferase Center Binds to PTC Bacterial Protein Synthesis Halted Bacterial Protein Synthesis Halted Inhibition of Peptide Bond Formation->Bacterial Protein Synthesis Halted Results in

Mechanism of Action of Dihydropleuromutilins

Cross-Resistance Profile: Quantitative Data

This compound derivatives generally exhibit potent activity against a wide range of pathogens, including those resistant to other antibiotic classes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for lefamulin and retapamulin against various resistant bacterial strains.

Table 1: In Vitro Activity of Lefamulin against Resistant Staphylococcus aureus
Organism/Resistance PhenotypeNo. of IsolatesLefamulin MIC50 (µg/mL)Lefamulin MIC90 (µg/mL)Lefamulin MIC Range (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)700.120.250.06 to >2.0
Methicillin-Resistant S. aureus (MRSA)1300.120.250.06 to >2.0
Vancomycin-Intermediate S. aureus (VISA)100.060.25-
Vancomycin-Resistant S. aureus (VRSA)100.060.25-
Heterogeneous VISA (hVISA)100.060.25-
Azithromycin-Resistant S. aureus1150.060.12-
Levofloxacin-Resistant S. aureus230.060.12-
Clindamycin-Resistant S. aureus110.060.12-
Table 2: In Vitro Activity of Retapamulin against Resistant Gram-Positive Cocci
Organism/Resistance PhenotypeNo. of IsolatesRetapamulin MIC50 (µg/mL)Retapamulin MIC90 (µg/mL)Reference
All S. aureus234-0.12
Oxacillin-Resistant S. aureus-0.060.12
Erythromycin-Resistant S. aureus-0.060.12
Mupirocin-Resistant S. aureus-0.060.12
Linezolid-Nonsusceptible S. aureus4>128>128
Streptococcus pyogenes102-≤0.03

Mechanisms of Cross-Resistance

While generally low, cross-resistance to dihydropleuromutilins can occur through specific mechanisms, primarily involving target site modification or efflux.

Target Site Modification

Mutations in the ribosomal components can confer resistance. The most significant is methylation of the 23S rRNA, mediated by the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that modifies adenosine at position A2503 in the 23S rRNA. This modification can confer resistance to a broad range of antibiotics that bind to the peptidyl transferase center, leading to the PhLOPSA phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).

cfr_gene cfr Gene Methyltransferase Cfr Methyltransferase cfr_gene->Methyltransferase Encodes Ribosome 50S Ribosomal Subunit (A2503) Methyltransferase->Ribosome Methylates A2503 Methylated_Ribosome Methylated 50S Ribosome Ribosome->Methylated_Ribosome Resistance Cross-Resistance Methylated_Ribosome->Resistance Antibiotics PhLOPSa Antibiotics (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) Antibiotics->Methylated_Ribosome Binding Inhibited

Cfr-mediated Cross-Resistance Pathway
Efflux Pumps

Active efflux of the antibiotic out of the bacterial cell is another mechanism of resistance. The vga (virginiamycin A resistance) genes, often located on plasmids, encode ATP-binding cassette (ABC) transporters that can extrude pleuromutilins, streptogramin A, and lincosamides, resulting in the LSA (Lincosamide-Streptogramin A) or LSAP (Lincosamide-Streptogramin A-Pleuromutilin) resistance phenotypes.

Experimental Protocols

The determination of this compound cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for these procedures.

Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the bacteria after overnight incubation.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Start Start Prepare_Dilutions Prepare serial dilutions of This compound in microtiter plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Experimental Workflow
Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination, particularly for anaerobic or fastidious bacteria.

Principle: A series of agar plates, each containing a different concentration of the antibiotic, are prepared. A standardized inoculum of multiple bacterial isolates is then spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that prevents visible growth.

Detailed Methodology:

  • Preparation of Agar Plates: Serial twofold dilutions of the this compound derivative are incorporated into molten agar (e.g., Wilkins-Chalgren agar for anaerobes) and poured into petri dishes.

  • Inoculum Preparation: Bacterial suspensions are prepared as for the broth microdilution method.

  • Inoculation: A multipoint inoculator (e.g., a Steers replicator) is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates.

  • Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobes) and temperatures for 24-48 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits growth, ignoring a faint haze or a single colony.

Conclusion

This compound antibiotics demonstrate a favorable cross-resistance profile, maintaining their efficacy against a majority of bacterial strains resistant to other antibiotic classes. This is attributed to their unique mechanism of action, targeting a specific site on the bacterial ribosome. While mechanisms of cross-resistance, such as those mediated by the cfr and vga genes, exist, their prevalence is currently low. Continuous surveillance and a thorough understanding of the resistance mechanisms are essential to preserve the long-term clinical utility of this important class of antibiotics. The standardized methodologies outlined in this guide are crucial for accurate and reproducible assessment of this compound susceptibility and cross-resistance.

References

An In-Depth Technical Guide to the Biological Synthesis Pathways of Pleuromutilin Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleuromutilin and its derivatives represent a vital class of antibiotics with a unique mode of action, targeting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This distinct mechanism provides a critical advantage in combating drug-resistant pathogens. The parent compound, pleuromutilin, is a diterpenoid natural product originally isolated from the basidiomycete fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[2] Understanding the intricate biosynthetic pathway of pleuromutilin is paramount for the rational design of novel derivatives with improved efficacy and pharmacokinetic properties, as well as for the development of robust microbial production platforms.

This technical guide provides a comprehensive overview of the core biological synthesis pathways of pleuromutilin, detailing the key enzymatic steps, intermediates, and genetic organization. It is intended to serve as a valuable resource for researchers actively engaged in natural product biosynthesis, synthetic biology, and antibiotic drug development.

The Pleuromutilin Biosynthetic Gene Cluster

The genes encoding the enzymatic machinery for pleuromutilin biosynthesis are organized in a contiguous gene cluster in Clitopilus passeckerianus.[3] This clustering facilitates the coordinated regulation and expression of the pathway. The core pleuromutilin gene cluster consists of seven genes encoding the following enzymes:

  • Pl-ggs: Geranylgeranyl pyrophosphate synthase

  • Pl-cyc: Bifunctional diterpene synthase

  • Pl-p450-1: Cytochrome P450 monooxygenase

  • Pl-p450-2: Cytochrome P450 monooxygenase

  • Pl-sdr: Short-chain dehydrogenase/reductase

  • Pl-p450-3: Cytochrome P450 monooxygenase

  • Pl-atf: Acetyltransferase

The co-expression of these seven genes has been shown to be sufficient for the heterologous production of pleuromutilin in the filamentous fungus Aspergillus oryzae, confirming their essential role in the pathway.[4]

The Core Biosynthetic Pathway

The biosynthesis of pleuromutilin proceeds through a series of enzymatic reactions, transforming the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into the final complex tricyclic structure.

Precursor Synthesis: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The pathway initiates with the synthesis of GGPP from the primary metabolites isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate pathway.[1] The final step in the formation of this C20 precursor is catalyzed by geranylgeranyl pyrophosphate synthase (Pl-ggs) .

Tricyclic Scaffold Formation: The Role of a Bifunctional Diterpene Synthase

The commitment step in pleuromutilin biosynthesis is the intricate cyclization of the linear precursor GGPP to form the characteristic 5-6-8 tricyclic skeleton of the mutilin core. This complex transformation is catalyzed by a single, bifunctional diterpene synthase (Pl-cyc) , also referred to as Ple3 in some literature. This remarkable enzyme possesses two distinct catalytic domains:

  • Class II Diterpene Synthase Domain (N-terminal): This domain initiates the cyclization cascade through a protonation-dependent mechanism, leading to a decalin core intermediate. A subsequent ring contraction, a novel activity for this class of enzymes, results in the formation of a 5-6-bicyclic ring structure.

  • Class I Diterpene Synthase Domain (C-terminal): This domain then catalyzes a dephosphorylation-dependent cyclization to form the eight-membered ring, followed by a 1,5-proton shift and a stereospecific hydroxylation to yield the first tricyclic intermediate, premutilin .

Pleuromutilin_Biosynthesis_Part1 GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Cyclization Intermediates GGPP->Intermediate Class II domain Premutilin Premutilin Intermediate->Premutilin Class I domain Pl_ggs Pl-ggs Pl_cyc Pl-cyc (Diterpene Synthase)

Tailoring Reactions: Hydroxylations, Oxidation, and Acetylation

Following the formation of the premutilin core, a series of tailoring enzymes modify the scaffold to produce pleuromutilin. These reactions are catalyzed by cytochrome P450 monooxygenases, a dehydrogenase, and an acetyltransferase.

  • C-11 Hydroxylation: The first tailoring step is the hydroxylation of premutilin at the C-11 position, catalyzed by the cytochrome P450 monooxygenase Pl-p450-1 , to produce 11-deoxymutilin.

  • C-3 Hydroxylation: Subsequently, Pl-p450-2 , another cytochrome P450 monooxygenase, hydroxylates the C-3 position to yield 3,11-dideoxymutilin.

  • C-3 Oxidation: The 3-hydroxyl group is then oxidized to a ketone by the short-chain dehydrogenase/reductase Pl-sdr , forming the intermediate mutilin .

  • C-14 Acetylation: The acetyltransferase Pl-atf catalyzes the transfer of an acetyl group to the C-14 hydroxyl of mutilin, generating 14-O-acetylmutilin .

  • Final Hydroxylation: The final step in the biosynthesis of pleuromutilin is the hydroxylation of the acetyl side chain at the C-22 position, a reaction catalyzed by the cytochrome P450 monooxygenase Pl-p450-3 .

Pleuromutilin_Biosynthesis_Part2 Premutilin Premutilin Intermediate1 11-deoxymutilin Premutilin->Intermediate1 Hydroxylation (C-11) Intermediate2 3,11-dideoxymutilin Intermediate1->Intermediate2 Hydroxylation (C-3) Mutilin Mutilin Intermediate2->Mutilin Oxidation (C-3) Acetylmutilin 14-O-acetylmutilin Mutilin->Acetylmutilin Acetylation (C-14) Pleuromutilin Pleuromutilin Acetylmutilin->Pleuromutilin Hydroxylation (C-22) Pl_p450_1 Pl-p450-1 Pl_p450_2 Pl-p450-2 Pl_sdr Pl-sdr Pl_atf Pl-atf Pl_p450_3 Pl-p450-3

Quantitative Data on Pleuromutilin Production

The heterologous expression of the pleuromutilin gene cluster in Aspergillus oryzae has not only been instrumental in elucidating the biosynthetic pathway but has also demonstrated significant potential for enhancing production titers.

Host OrganismGenetic ModificationPleuromutilin Titer (mg/L)Reference
Clitopilus passeckerianusWild-typeNot explicitly quantified in snippets-
Aspergillus oryzaeExpression of the 7-gene clusterup to 84.24
Aspergillus oryzaeEngineered with 13 metabolic modifications161.6

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of research in pleuromutilin biosynthesis. While specific kinetic parameters for each enzyme are not extensively detailed in the currently available literature, the following sections outline the general methodologies employed in the study of this pathway.

Heterologous Expression in Aspergillus oryzae

A common strategy for studying the pleuromutilin pathway involves the stepwise or complete reconstruction of the gene cluster in A. oryzae.

General Workflow:

  • Gene Amplification and Cloning: The individual genes from the pleuromutilin cluster are amplified from the genomic DNA of C. passeckerianus.

  • Vector Construction: The amplified genes are cloned into A. oryzae expression vectors, typically under the control of strong constitutive or inducible promoters.

  • Fungal Transformation: The expression constructs are introduced into an A. oryzae host strain using protoplast-based transformation methods.

  • Strain Cultivation and Metabolite Extraction: Transformants are cultivated in a suitable production medium. Mycelia and/or culture broth are then extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the produced pleuromutilin intermediates and final product.

Heterologous_Expression_Workflow Start Start: C. passeckerianus gDNA Gene_Amp Gene Amplification (PCR) Start->Gene_Amp Vector_Const Vector Construction Gene_Amp->Vector_Const Transformation A. oryzae Transformation Vector_Const->Transformation Cultivation Cultivation and Production Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Analysis Metabolite Analysis (HPLC, LC-MS, NMR) Extraction->Analysis End End: Pathway Elucidation/Production Analysis->End

In Vitro Enzymatic Assays

In vitro characterization of the individual biosynthetic enzymes is crucial for a detailed understanding of their catalytic mechanisms and kinetics.

General Protocol for Diterpene Synthase (Pl-cyc) Assay:

  • Enzyme Expression and Purification: The Pl-cyc gene is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host such as E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Reaction: The purified Pl-cyc enzyme is incubated with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the cyclized products.

General Protocol for Cytochrome P450 Assays:

  • Microsomal Preparation or Recombinant Expression: The P450 enzymes can be assayed in microsomal fractions isolated from the producing organism or a heterologous host. Alternatively, the P450s can be co-expressed with a cytochrome P450 reductase (CPR) in a host like E. coli or yeast.

  • Enzyme Reaction: The P450-containing preparation is incubated with the specific substrate (e.g., premutilin for Pl-p450-1) in a buffer containing a cofactor regenerating system for NADPH.

  • Product Extraction and Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to determine substrate conversion and product formation.

Shunt Pathways and Analogue Generation

The heterologous expression of different combinations of the pleuromutilin biosynthetic genes in A. oryzae has revealed the existence of shunt pathways, leading to the formation of novel pleuromutilin congeners. This highlights the substrate flexibility of some of the tailoring enzymes and opens up avenues for the biocatalytic generation of new pleuromutilin derivatives with potentially altered biological activities. For instance, the omission of Pl-p450-1 or Pl-sdr during heterologous expression has led to the accumulation of different shunt products.

Conclusion and Future Perspectives

The elucidation of the pleuromutilin biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification and characterization of the dedicated gene cluster and the successful heterologous expression have provided a solid foundation for future research. Key areas for future investigation include:

  • Detailed Kinetic Characterization: In-depth in vitro kinetic analysis of each biosynthetic enzyme is needed to fully understand the catalytic efficiency and substrate specificity of the pathway.

  • Structural Biology: Determining the crystal structures of the key enzymes, particularly the bifunctional diterpene synthase Pl-cyc, will provide invaluable insights into their complex catalytic mechanisms.

  • Metabolic Engineering: Further optimization of the heterologous host through metabolic engineering strategies can lead to significantly higher production titers of pleuromutilin and its derivatives.

  • Combinatorial Biosynthesis: The substrate flexibility of the tailoring enzymes can be exploited in combinatorial biosynthesis approaches to generate novel pleuromutilin analogues with improved therapeutic potential.

This in-depth understanding of the biological synthesis of pleuromutilin will undoubtedly accelerate the development of the next generation of pleuromutilin-based antibiotics, addressing the urgent global challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Dihydropleuromutilin Derivatives for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel dihydropleuromutilin derivatives, focusing on C-14 thioether analogues, which have demonstrated enhanced activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This unique mechanism of action results in a low propensity for cross-resistance with other antibiotic classes.[1] this compound, a hydrogenated analogue of pleuromutilin, serves as a versatile scaffold for the development of new antibacterial agents. Modifications at the C-14 side chain, particularly the introduction of thioether linkages, have been shown to significantly enhance antibacterial potency and spectrum.[3][4] This document outlines the synthesis of a representative C-14 thioether this compound derivative and the protocols for evaluating its antibacterial efficacy.

Data Presentation

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various novel pleuromutilin and this compound derivatives against clinically relevant Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Novel Pleuromutilin Derivatives Against Gram-Positive Bacteria

Compound IDModificationMRSA (ATCC 43300)S. aureus (ATCC 29213)S. aureus (Clinical Isolate AD3)S. aureus (Clinical Isolate 144)Reference
Tiamulin (Control)0.5---
Compound 9 C-22 Amine0.060.1250.1250.25
Compound 12c C-14 Thioether-Pyrazolopyrimidine0.25---
Compound 19c C-14 Thioether-Pyrazolopyrimidine0.25---
Compound 22c C-14 Thioether-Pyrazolopyrimidine0.25---
Compound 50 C-14 Benzoxazole0.125≤ 0.5--
Compound 57 C-14 Benzoxazole0.125≤ 0.5--
PDP C-22 Thio-pyrrole0.0080.008--

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Additional Novel Pleuromutilin Derivatives

Compound IDModificationMRSAMRSES. aureusS. epidermidisB. cereusE. coliReference
Compound 6d C-14 Thiadiazole0.540.520.25>128
A8a C-22 NitroanilineSuperior to Tiamulin-Superior to Tiamulin---
A8b C-22 NitroanilineSuperior to Tiamulin-Superior to Tiamulin---
A8c C-22 NitroanilineSuperior to Tiamulin-Superior to Tiamulin---
A8d C-22 NitroanilineSuperior to Tiamulin-Superior to Tiamulin---

Experimental Protocols

Protocol 1: Synthesis of a Representative C-14 Thioether this compound Derivative

This protocol describes a general three-step synthesis for a C-14 thioether this compound derivative, starting from pleuromutilin.

Step 1: Hydrogenation of Pleuromutilin to this compound

  • Dissolve pleuromutilin in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Step 2: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 equivalents) portion-wise.

  • If using DCM, add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2-2.0 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 22-O-tosylthis compound.

Step 3: Nucleophilic Substitution with a Thiol

  • Dissolve 22-O-tosylthis compound (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired thiol (e.g., 4-aminothiophenol, 1.2 equivalents) and a base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by silica gel column chromatography to yield the C-14 thioether this compound derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Signaling Pathways and Mechanisms

While the primary mechanism of action for pleuromutilin derivatives is the inhibition of bacterial protein synthesis, their specific effects on other bacterial signaling pathways, such as two-component systems or quorum sensing, are not yet well-elucidated and represent a key area for future research. The established mechanism is depicted below.

G Mechanism of Action: Inhibition of Bacterial Protein Synthesis cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Blocks tRNA positioning A_site A-site (Aminoacyl) P_site P-site (Peptidyl) Dihydropleuromutilin_Derivative This compound Derivative Dihydropleuromutilin_Derivative->PTC Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Bacterial_Growth

Caption: this compound derivatives inhibit bacterial protein synthesis.

Experimental Workflows

G General Workflow for Synthesis of this compound Derivatives Start Pleuromutilin Step1 Hydrogenation (H₂, Pd/C) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Tosylation (TsCl, Base) Intermediate1->Step2 Intermediate2 22-O-tosylthis compound Step2->Intermediate2 Step3 Nucleophilic Substitution (Thiol, Base) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification Final_Product C-14 Thioether this compound Derivative Purification->Final_Product

Caption: Synthetic workflow for C-14 thioether this compound derivatives.

G Workflow for Antibacterial Activity Evaluation Start Synthesized Derivative Prepare_Compound Prepare Stock Solution & Serial Dilutions Start->Prepare_Compound Inoculate Inoculate 96-well Plate Prepare_Compound->Inoculate Prepare_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Visual/OD₆₀₀) Incubate->Read_MIC Data_Analysis Data Analysis and Comparison Read_MIC->Data_Analysis

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Dihydropleuromutilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropleuromutilin is a semi-synthetic derivative of the natural antibiotic pleuromutilin, which was first discovered in 1951 from the edible mushroom Pleurotus mutilus.[1] Pleuromutilins exhibit potent antimicrobial activity primarily against Gram-positive bacteria by inhibiting bacterial protein synthesis.[1] This is achieved through a specific interaction with the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation. This compound, as a reduced product of pleuromutilin, is noted for its activity against Gram-positive bacteria and potentially lower toxicity.[2]

Accurate determination of the in vitro susceptibility of bacterial isolates to this compound is crucial for both clinical and research purposes. It aids in establishing the spectrum of activity, monitoring for the development of resistance, and providing essential data for drug development and surveillance programs. This document provides detailed protocols for three standard methods of in vitro susceptibility testing: broth microdilution, agar dilution, and disk diffusion, as adapted for this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar antimicrobial agents.[3][4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial effect of this compound, like other pleuromutilins, stems from its ability to disrupt protein synthesis in susceptible bacteria. The molecule binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event at the peptidyl transferase center interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and ultimately leading to the cessation of bacterial growth.

Mechanism of Action of this compound This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to PTC Peptidyl Transferase Center Ribosome_50S->PTC Contains tRNA tRNA PTC->tRNA Inhibits binding of Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Essential for Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition leads to

Caption: this compound's mechanism of action.

Experimental Protocols

Standardized methods are critical for the accurate and reproducible assessment of antimicrobial susceptibility. The following sections detail the protocols for broth microdilution, agar dilution, and disk diffusion testing for this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilutions Inoculation Inoculate wells with bacterial suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for broth microdilution susceptibility testing.

Detailed Protocol:

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound analytical grade powder.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microdilution Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.015 to 128 µg/mL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.

Experimental Workflow: Agar Dilution

Agar Dilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare this compound Stock Solution Agar_Plates Prepare Agar Plates with Serial Dilutions of this compound Stock_Solution->Agar_Plates Inoculation Spot-inoculate agar plates with bacterial suspensions Agar_Plates->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth at inoculation spots Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration plate with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for agar dilution susceptibility testing.

Detailed Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

    • Mix thoroughly and pour into sterile Petri dishes to a depth of 3-4 mm.

    • Allow the agar to solidify completely. Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, delivering about 10⁴ CFU per spot.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and widely used in clinical laboratories. It determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Workflow: Disk Diffusion

Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar plate to form a lawn Inoculum_Prep->Plate_Inoculation Disk_Placement Place this compound-impregnated disk on agar surface Plate_Inoculation->Disk_Placement Incubation Incubate at 35-37°C for 16-18 hours Disk_Placement->Incubation Measure_Zone Measure the diameter of the zone of inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on established breakpoints Measure_Zone->Interpret_Results

Caption: Workflow for disk diffusion susceptibility testing.

Detailed Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the previous methods.

  • Inoculation of Agar Plate:

    • Within 15 minutes of its preparation, dip a sterile cotton swab into the standardized inoculum suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Allow the agar surface to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply a paper disk impregnated with a specified concentration of this compound to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established breakpoints. Note that breakpoints for this compound will need to be determined through correlative studies with a reference MIC method.

Data Presentation and Quality Control

Quantitative data from susceptibility testing should be clearly organized. The following tables provide examples of how to present MIC and zone diameter data, including quality control (QC) ranges. It is imperative to perform QC testing with each batch of susceptibility tests using reference strains, such as those from the American Type Culture Collection (ATCC).

Note: As specific CLSI or EUCAST-approved QC ranges for this compound are not yet established, the values for the related pleuromutilin, retapamulin, are provided as an illustrative example. Laboratories should establish their own internal QC ranges for this compound based on multilaboratory studies following CLSI M23 guidelines.

Table 1: Example MIC Quality Control Ranges

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Staphylococcus aureus ATCC 29213This compoundTo be determined
Streptococcus pneumoniae ATCC 49619This compoundTo be determined
Staphylococcus aureus ATCC 29213Retapamulin (example)0.06 - 0.25
Streptococcus pneumoniae ATCC 49619Retapamulin (example)0.06 - 0.5

Table 2: Example Disk Diffusion Quality Control Ranges

Quality Control StrainAntimicrobial Agent (Disk Potency)Zone Diameter Range (mm)
Staphylococcus aureus ATCC 25923This compound (X µg)To be determined
Streptococcus pneumoniae ATCC 49619This compound (X µg)To be determined
Staphylococcus aureus ATCC 25923Retapamulin (2 µg) (example)23 - 30
Streptococcus pneumoniae ATCC 49619Retapamulin (2 µg) (example)13 - 19

Conclusion

The protocols outlined in this document provide a framework for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies is essential for generating reliable and comparable data. While the provided protocols are based on established standards for other antimicrobials, it is critical for the research and drug development community to establish specific quality control ranges and interpretive breakpoints for this compound through rigorous, collaborative studies. This will ensure the accurate assessment of its antimicrobial activity and facilitate its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of Dihydropleuromutilin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydropleuromutilin is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, belonging to a class of protein synthesis inhibitors that target the bacterial ribosome. As with other pleuromutilin derivatives, understanding its pharmacokinetic and pharmacodynamic properties is crucial for drug development. This requires robust and sensitive bioanalytical methods for its quantification in complex biological matrices such as plasma, serum, and tissue homogenates.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following methods are based on established analytical approaches for closely related pleuromutilin derivatives, such as tiamulin and valnemulin, and have been adapted for this compound.

Method 1: HPLC-UV for Quantification in Plasma/Serum

This method is suitable for routine pharmacokinetic studies where high sensitivity is not the primary requirement.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma or serum samples.

  • Protocol:

    • To 200 µL of plasma/serum in a microcentrifuge tube, add 600 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 220 nm (requires experimental confirmation for this compound).

  • Injection Volume: 20 µL.

3. Quantitative Data Summary (Adapted from Pleuromutilin Derivatives)

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Recovery85 - 105%
Precision (RSD%)< 15%
Accuracy85 - 115%
Lower Limit of Quantification (LLOQ)0.1 µg/mL

Method 2: LC-MS/MS for High-Sensitivity Quantification in Plasma/Serum and Tissues

This method offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as tissue distribution and metabolism studies.

1. Sample Preparation

  • Plasma/Serum: Liquid-Liquid Extraction (LLE)

    • Protocol:

      • To 200 µL of plasma/serum, add an internal standard (IS) (e.g., a structurally similar pleuromutilin derivative).

      • Add 1 mL of ethyl acetate.

      • Vortex for 2 minutes.

      • Centrifuge at 5,000 x g for 5 minutes.

      • Transfer the upper organic layer to a new tube.

      • Evaporate to dryness under nitrogen at 40°C.

      • Reconstitute in 200 µL of mobile phase.

  • Tissue: Homogenization and Solid-Phase Extraction (SPE)

    • Protocol:

      • Homogenize a known weight of tissue (e.g., 1 g) in a suitable buffer (e.g., phosphate-buffered saline).

      • Centrifuge the homogenate and collect the supernatant.

      • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the supernatant onto the SPE cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute this compound with methanol or acetonitrile.

      • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined experimentally.

3. Quantitative Data Summary (Adapted from Pleuromutilin Derivatives)

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Recovery> 80%
Precision (RSD%)< 10%
Accuracy90 - 110%
Lower Limit of Quantification (LLOQ)1 ng/mL

Experimental Workflows

Sample_Preparation_and_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation HPLC-UV LLE Liquid-Liquid Extraction (Ethyl Acetate) Biological_Sample->LLE LC-MS/MS (Plasma) SPE Solid-Phase Extraction (C18 Cartridge) Biological_Sample->SPE LC-MS/MS (Tissue) Evaporation Evaporation (Nitrogen Stream) Protein_Precipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Quantification Data Quantification HPLC_UV->Data_Quantification LC_MSMS->Data_Quantification

Caption: Workflow for sample preparation and analysis of this compound.

Logical Relationship of Method Selection

Method_Selection_Logic Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? (e.g., Tissue) Sensitivity->Matrix Yes HPLC_UV Select HPLC-UV Method Sensitivity->HPLC_UV No Matrix->HPLC_UV No LC_MSMS Select LC-MS/MS Method Matrix->LC_MSMS Yes End End: Method Selected HPLC_UV->End LC_MSMS->End

Caption: Decision tree for selecting the appropriate analytical method.

Disclaimer: The methods and data presented are adapted from published procedures for other pleuromutilin derivatives. It is essential to validate these methods specifically for this compound in the target biological matrix to ensure accuracy, precision, and reliability of the results. This includes the determination of the optimal detection wavelength for HPLC-UV and the specific MRM transitions for LC-MS/MS.

Application Notes and Protocols: Molecular Docking Simulation of Dihydropleuromutilin with Ribosomal Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the molecular docking simulation of dihydropleuromutilin and its analogs with their bacterial ribosomal targets. The protocols outlined below are intended to offer a standardized workflow for researchers investigating the binding interactions of this class of antibiotics.

This compound, a semi-synthetic derivative of the natural antibiotic pleuromutilin, exhibits potent antibacterial activity by inhibiting protein synthesis.[1] This is achieved through its interaction with the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria.[1][2] Molecular docking simulations are a powerful computational tool to elucidate the specific binding modes, predict binding affinities, and understand the structure-activity relationships of this compound derivatives.

Ribosomal Target

The primary target for this compound and other pleuromutilin derivatives is the 50S ribosomal subunit. The binding site is located at the PTC, a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation. The tricyclic core of the pleuromutilin scaffold typically binds to the A-site of the PTC, while the C14 side chain extends towards the P-site. This binding sterically hinders the proper positioning of tRNA molecules, thereby inhibiting protein synthesis.

Data Presentation: Docking Simulation Results of Pleuromutilin Derivatives

The following table summarizes representative quantitative data from molecular docking studies of various pleuromutilin derivatives with the 50S ribosomal subunit. These derivatives share the same core structure as this compound and provide insights into the expected binding affinities and interactions. The docking simulations were performed using the Deinococcus radiodurans 50S ribosomal subunit crystal structure (PDB ID: 1XBP).

Derivative (Compound ID)Docking SoftwareBinding Free Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Reference
Tiamulin (redocked)AutoDock-A2430, C2046, U2564, C2431
Compound 50 (benzoxazole derivative)AutoDock-7.50A2430, C2046, U2564, C2431, G2044
Compound 50 (1,2,3-triazole derivative)Semi-flexible docking-12.0Not specified
Compound 64 (1,2,3-triazole derivative)Semi-flexible docking-11.1Not specified
Compound 13 (alkylamine derivative)Not specifiedNot specifiedA2482, U2564, C2420

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking simulation of this compound with the bacterial 50S ribosomal subunit using AutoDock Vina, a widely used and effective open-source docking program.

Protocol 1: Preparation of the Ribosomal Target and Ligand

1. Target Preparation (50S Ribosomal Subunit):

  • Obtain the Crystal Structure: Download the crystal structure of the bacterial 50S ribosomal subunit in complex with a pleuromutilin analog, such as tiamulin (PDB ID: 1XBP), from the Protein Data Bank (RCSB PDB).
  • Prepare the Receptor:
  • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDockTools).
  • Remove all non-essential molecules, including water, co-factors, and the original ligand (tiamulin).
  • Add polar hydrogens to the ribosomal structure.
  • Assign partial charges (e.g., Gasteiger charges).
  • Save the prepared ribosomal structure in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation (this compound):

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and then converted to a 3D format.
  • Prepare the Ligand:
  • Open the ligand file in AutoDockTools.
  • Detect the rotatable bonds to allow for conformational flexibility during docking.
  • Assign partial charges.
  • Save the prepared ligand in the PDBQT format.

Protocol 2: Molecular Docking Simulation using AutoDock Vina

1. Grid Box Definition:

  • Define the search space (grid box) for the docking simulation. This box should encompass the known binding site of pleuromutilins in the PTC of the 50S ribosomal subunit.
  • The center of the grid box can be determined based on the coordinates of the co-crystallized ligand (tiamulin in PDB: 1XBP).
  • The size of the grid box should be large enough to accommodate the ligand and allow for translational and rotational sampling. A typical size might be 60 x 60 x 60 Å.

2. Configuration File:

  • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
  • receptor = ribosome.pdbqt
  • ligand = this compound.pdbqt
  • center_x, center_y, center_z (coordinates of the grid box center)
  • size_x, size_y, size_z (dimensions of the grid box)
  • out = docking_results.pdbqt (output file for the docked poses)
  • exhaustiveness (a parameter that controls the thoroughness of the search; a value of 8 or higher is recommended).

3. Running the Docking Simulation:

  • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt
  • The program will perform the docking simulation and generate an output file with the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Protocol 3: Analysis of Docking Results

1. Visualization and Pose Selection:

  • Load the receptor (ribosome.pdbqt) and the output file with the docked poses (docking_results.pdbqt) into a molecular visualization tool.
  • Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.
  • Visually inspect the interactions between the ligand and the ribosomal residues.

2. Interaction Analysis:

  • Identify the key amino acid and nucleotide residues involved in the binding interaction.
  • Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
  • Measure the distances of hydrogen bonds to assess their strength.
  • Compare the docking results with experimental data, if available, to validate the simulation.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) Peptide_Bond_Formation Peptide_Bond_Formation PTC->Peptide_Bond_Formation Catalyzes This compound This compound This compound->PTC Binds to This compound->Peptide_Bond_Formation Inhibits tRNA tRNA tRNA->PTC Binds to Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow: Molecular Docking Simulation

Molecular_Docking_Workflow Start Start Data_Acquisition Data Acquisition Start->Data_Acquisition Target_Preparation Target Preparation (50S Ribosome) Data_Acquisition->Target_Preparation Ligand_Preparation Ligand Preparation (this compound) Data_Acquisition->Ligand_Preparation Grid_Box_Definition Grid Box Definition Target_Preparation->Grid_Box_Definition Ligand_Preparation->Grid_Box_Definition Docking_Simulation Docking Simulation (AutoDock Vina) Grid_Box_Definition->Docking_Simulation Analysis Analysis of Results Docking_Simulation->Analysis End End Analysis->End

Caption: Workflow for molecular docking of this compound.

References

Application Notes and Protocols for Dihydropleuromutilin in Bacterial Protein Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dihydropleuromutilin and its derivatives in studies focused on the inhibition of bacterial protein synthesis. This document includes detailed experimental protocols, quantitative data for key derivatives, and visual representations of the mechanism of action and experimental workflows.

Introduction to this compound and its Derivatives

Pleuromutilin and its semi-synthetic derivatives, such as tiamulin, valnemulin, retapamulin, and lefamulin, are potent inhibitors of bacterial protein synthesis.[1][2] this compound serves as a core scaffold for many of these derivatives. These compounds are characterized by their unique tricyclic diterpenoid structure.[2] Their primary mechanism of action involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria, thereby inhibiting peptide bond formation.[1][3] This distinct binding site and mechanism result in a low propensity for cross-resistance with other classes of antibiotics that also target protein synthesis.

Mechanism of Action

Pleuromutilin derivatives selectively target the bacterial ribosome. The core of the molecule binds to the A-site of the PTC, while the C14 side-chain extension projects into the P-site. This binding sterically hinders the correct positioning of the aminoacyl-tRNA and peptidyl-tRNA, ultimately stalling protein synthesis. The interaction with the ribosome is characterized by an "induced-fit" mechanism, where the binding of the drug promotes conformational changes in the ribosome, leading to a tighter association.

Mechanism of this compound Action This compound This compound Derivative Ribosome50S Bacterial 50S Ribosomal Subunit This compound->Ribosome50S Binds to ASite A-Site This compound->ASite Core binds PSite P-Site This compound->PSite Side-chain extends Inhibition Inhibition PTC Peptidyl Transferase Center (PTC) Ribosome50S->PTC PTC->ASite PTC->PSite PeptideBond Peptide Bond Formation tRNA tRNA tRNA->ASite tRNA->PSite ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Inhibition->PeptideBond Blocks tRNA positioning

Caption: Mechanism of bacterial protein synthesis inhibition by this compound derivatives.

Quantitative Data: Inhibitory Activity of Pleuromutilin Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various pleuromutilin derivatives against bacterial protein synthesis in cell-free transcription/translation systems.

CompoundTest SystemTarget OrganismIC50 (µM)Reference
LefamulinIn vitro transcription/translationE. coli0.51
LefamulinIn vitro transcription/translationS. aureus0.31
RetapamulinCoupled transcription/translationE. coli0.33
TiamulinIn vitro transcription/translationE. coli-
ValnemulinIn vitro transcription/translationE. coli-

Experimental Protocols

In Vitro Transcription/Translation (IVTT) Assay

This assay is a rapid and effective method to determine the inhibitory effect of a compound on bacterial protein synthesis. It utilizes a cell-free extract containing all the necessary components for transcription and translation.

Objective: To quantify the inhibition of bacterial protein synthesis by this compound derivatives.

Materials:

  • Coupled transcription/translation kit (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter gene (e.g., luciferase or GFP)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Amino acid mixture

  • Control inhibitors (e.g., chloramphenicol, erythromycin)

  • Luminometer or fluorometer

  • Microplate (96-well)

Protocol:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the DNA template, following the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in the reaction buffer. Also, prepare a vehicle control (solvent only) and a positive control inhibitor.

  • Assay Setup: In a 96-well plate, add the diluted compounds to individual wells.

  • Initiate the Reaction: Add the reaction mix to each well to start the transcription and translation process.

  • Incubation: Incubate the plate at the recommended temperature (typically 37°C) for the specified time (e.g., 1-2 hours).

  • Detection:

    • For luciferase reporter: Add the luciferase substrate and measure luminescence using a luminometer.

    • For GFP reporter: Measure fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Transcription/Translation (IVTT) Assay Workflow A Prepare Reaction Mix (S30 Extract, DNA, etc.) D Add Reaction Mix to Wells A->D B Prepare Serial Dilutions of this compound C Add Diluted Compound to 96-well Plate B->C C->D E Incubate at 37°C D->E F Add Substrate (e.g., Luciferin) or Measure Fluorescence E->F G Read Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the In Vitro Transcription/Translation (IVTT) Assay.

Ribosome Binding Assay (Equilibrium Dialysis)

This method is used to determine the binding affinity (Kd) of a compound to the ribosome.

Objective: To quantify the binding affinity of this compound derivatives to bacterial ribosomes.

Materials:

  • Purified bacterial 70S ribosomes or 50S ribosomal subunits

  • Radiolabeled or fluorescently labeled this compound derivative

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Scintillation counter or fluorometer

Protocol:

  • Apparatus Setup: Assemble the equilibrium dialysis cells with the dialysis membrane separating the two chambers.

  • Sample Preparation:

    • In one chamber (the "retentate" chamber), add a known concentration of purified ribosomes in the binding buffer.

    • In the other chamber (the "dialysate" chamber), add the binding buffer.

  • Ligand Addition: Add a range of concentrations of the labeled this compound derivative to the dialysate chamber.

  • Equilibration: Incubate the dialysis unit with gentle agitation at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (typically several hours to overnight).

  • Sample Collection: After equilibration, carefully collect samples from both the retentate and dialysate chambers.

  • Quantification: Measure the concentration of the labeled compound in both chambers using a scintillation counter or fluorometer.

  • Data Analysis:

    • The concentration in the dialysate chamber represents the free compound concentration ([L]).

    • The total concentration in the retentate chamber represents the sum of free and bound compound. The bound concentration ([RL]) can be calculated by subtracting the free concentration from the total retentate concentration.

    • Plot the bound concentration ([RL]) against the free concentration ([L]) and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Equilibrium Dialysis Workflow for Ribosome Binding A Assemble Dialysis Unit with Membrane B Add Ribosomes to Retentate Chamber A->B C Add Labeled this compound to Dialysate Chamber A->C D Incubate to Reach Equilibrium B->D C->D E Collect Samples from Both Chambers D->E F Quantify Labeled Compound Concentration E->F G Calculate Free and Bound Concentrations F->G H Plot Binding Curve and Determine Kd G->H

Caption: Workflow for the Ribosome Binding Assay using Equilibrium Dialysis.

Ribosomal Footprinting

Ribosomal footprinting is a powerful technique to map the precise binding site of an antibiotic on the ribosome at a nucleotide resolution.

Objective: To identify the specific nucleotides in the 23S rRNA that interact with this compound.

Materials:

  • Purified 70S ribosomes

  • This compound derivative

  • mRNA template

  • Chemical probing reagents (e.g., dimethyl sulfate - DMS)

  • Reverse transcriptase and primers

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Complex Formation: Incubate purified ribosomes with the mRNA template and the this compound derivative to form a stable complex.

  • Chemical Probing: Treat the ribosome-ligand complex with a chemical probing reagent (e.g., DMS, which modifies accessible adenine and cytosine residues).

  • RNA Extraction: Extract the 23S rRNA from the treated complexes.

  • Primer Extension: Perform a reverse transcription reaction using a radiolabeled or fluorescently labeled primer that is complementary to a downstream region of the 23S rRNA. Reverse transcriptase will stall or fall off at the modified nucleotide positions.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing PAGE.

  • Data Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The positions of the bands correspond to the sites of modification. Compare the footprinting pattern in the presence and absence of the drug to identify the nucleotides that are protected from modification by the bound this compound.

Logical Relationships and Experimental Strategy

The following diagram illustrates the logical flow of experiments to characterize a novel this compound derivative.

Experimental Strategy for this compound Derivative Characterization Start Novel this compound Derivative IVTT In Vitro Translation Assay Start->IVTT IC50 Determine IC50 IVTT->IC50 BindingAssay Ribosome Binding Assay IC50->BindingAssay If potent Kd Determine Kd BindingAssay->Kd Footprinting Ribosomal Footprinting Kd->Footprinting If high affinity BindingSite Map Binding Site Footprinting->BindingSite Conclusion Characterize Mechanism of Action BindingSite->Conclusion

Caption: Logical workflow for the characterization of a novel this compound derivative.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Dihydropleuromutilin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of dihydropleuromutilin and its derivatives in key animal models. The protocols and data presented are intended to guide researchers in designing and interpreting studies aimed at optimizing dosing regimens and ensuring the efficacy of this important class of antibiotics.

Introduction to this compound and PK/PD Modeling

This compound is a semi-synthetic antibiotic belonging to the pleuromutilin class. These antibiotics are potent inhibitors of bacterial protein synthesis.[1][2][3] Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for effective drug development and clinical use. PK/PD modeling integrates these two aspects to predict the efficacy of different dosing regimens, minimize the development of antimicrobial resistance, and establish clinically relevant breakpoints.[4][5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleuromutilin antibiotics, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, they target the peptidyl transferase center (PTC), a highly conserved region responsible for peptide bond formation during protein synthesis. By binding to the PTC, this compound and its derivatives block the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the elongation of the polypeptide chain and ultimately halting bacterial growth.

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Peptide Bond Formation & Protein Elongation Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes This compound This compound This compound->Peptidyl_Transferase_Center Binds to This compound->Protein_Synthesis Blocks tRNA positioning tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Binds to A- and P-sites Inhibition Inhibition of Protein Synthesis Bacterial_Growth_Inhibition Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Growth_Inhibition

Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Modeling in a Chicken Model

A study on the this compound derivative, p-furoylamphenmulin, in a Mycoplasma gallisepticum-infected chicken model provides valuable insights into its PK/PD profile in avian species.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of p-furoylamphenmulin in chickens following a single intramuscular administration.

Table 1: Pharmacokinetic Parameters of p-furoylamphenmulin in M. gallisepticum-infected Chickens

ParameterDose: 5 mg/kgDose: 40 mg/kgDose: 80 mg/kgMean ± SEM
T1/2kel (h) 4.213.614.874.23 ± 0.37
T1/2ka (h) ---0.10 ± 0.01
Tmax (h) ---0.36 ± 0.03
Cmax (μg/mL) 0.565.799.53-
AUC24h (μg·h/mL) 1.4910.1518.56-
Vd/F (L/kg) ---8.58 ± 0.86
Cl/F (L/h/kg) ---3.87 ± 0.28

Data sourced from a study on p-furoylamphenmulin.

Table 2: Pharmacodynamic Parameters of p-furoylamphenmulin against M. gallisepticum

ParameterValue
Minimum Inhibitory Concentration (MIC) 0.001953125 μg/mL
PK/PD Index for Efficacy AUC24h/MIC and Cmax/MIC
Target AUC24h/MIC for 3-log10 CFU reduction (h) 8288.29
Target Cmax/MIC for 3-log10 CFU reduction 4299.30

Data sourced from a study on p-furoylamphenmulin.

Experimental Protocols
  • Animal Model: Mycoplasma gallisepticum-infected chickens.

  • Drug Administration: A single intramuscular injection of p-furoylamphenmulin at doses of 5, 40, and 80 mg/kg.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Drug Concentration Analysis: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like WinNonlin to determine key PK parameters.

  • Infection Model: Chickens are infected with a standardized inoculum of M. gallisepticum.

  • Treatment: At a specified time post-infection, chickens are treated with varying doses of the drug.

  • Efficacy Assessment: At 24 hours post-treatment, lung tissue is collected, homogenized, and the bacterial load (CFU/g) is determined by plating serial dilutions.

  • PK/PD Analysis: The change in bacterial load is correlated with the pharmacokinetic parameters (e.g., AUC24h/MIC, Cmax/MIC) using a sigmoid Emax model to determine the PK/PD index that best predicts efficacy and the target value for a desired antibacterial effect (e.g., bacteriostatic, bactericidal).

cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Dosing Administer this compound (e.g., Intramuscular) PK_Sampling Collect Blood Samples at Timed Intervals PK_Dosing->PK_Sampling PK_Analysis Analyze Plasma Drug Concentrations (LC-MS/MS) PK_Sampling->PK_Analysis PK_Modeling Calculate PK Parameters (AUC, Cmax, t1/2) PK_Analysis->PK_Modeling PK_PD_Integration PK/PD Modeling and Integration (Sigmoid Emax Model) PK_Modeling->PK_PD_Integration PD_Infection Establish Bacterial Infection in Animal Model PD_Dosing Administer this compound (Varying Doses) PD_Infection->PD_Dosing PD_Assessment Quantify Bacterial Load in Target Tissue PD_Dosing->PD_Assessment PD_Assessment->PK_PD_Integration PD_MIC Determine Minimum Inhibitory Concentration (MIC) PD_MIC->PK_PD_Integration Outcome Determine Optimal Dosing Regimen & Efficacy Targets PK_PD_Integration->Outcome

Experimental workflow for PK/PD modeling.

Pharmacokinetic and Pharmacodynamic Modeling in a Swine Model

Considerations for Swine Studies
  • Route of Administration: Oral administration via medicated feed or water is common in commercial swine production. Therefore, pharmacokinetic studies should evaluate this route to determine bioavailability and appropriate dosing.

  • Pathogen-Specific PD: Pharmacodynamic studies should utilize relevant swine pathogens, such as A. pleuropneumoniae or Mycoplasma hyopneumoniae, to determine pathogen-specific MICs and PK/PD targets.

  • Tissue Distribution: For respiratory infections, understanding the drug concentration in lung tissue and bronchial fluids is crucial. Studies incorporating tissue distribution analysis will provide more accurate PK/PD relationships at the site of infection.

Recommended Experimental Protocols for Swine
  • Animal Model: Healthy or specific-pathogen-free pigs of a relevant age and weight.

  • Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage, medicated feed) and intravenously to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at appropriate time points. For tissue distribution, collect samples from target tissues (e.g., lung, bronchial fluid) at necropsy at various times post-dosing.

  • Sample Analysis: Analyze drug concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Perform pharmacokinetic modeling to determine key parameters.

  • Infection Model: Establish a respiratory infection model in pigs using a relevant pathogen (e.g., intratracheal challenge with A. pleuropneumoniae).

  • Treatment Groups: Include a control group and multiple treatment groups receiving different doses of this compound.

  • Clinical and Pathological Assessment: Monitor clinical signs (e.g., fever, respiratory distress) and score lung lesions at necropsy.

  • Bacteriology: Quantify the bacterial load in lung tissue.

  • PK/PD Integration: Correlate the observed clinical, pathological, and bacteriological outcomes with the pharmacokinetic parameters to determine the most predictive PK/PD index and its target value for efficacy.

Conclusion

The provided application notes and protocols offer a framework for conducting and interpreting pharmacokinetic and pharmacodynamic studies of this compound in animal models. The data from the chicken model for a key derivative highlights the utility of this approach in defining effective dosing strategies. Further research is warranted to establish a comprehensive PK/PD profile for this compound in swine to ensure its judicious and effective use in veterinary medicine.

References

Formulating Dihydropleuromutilin for Oral and Intravenous Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating the antibiotic compound dihydropleuromutilin for both oral and intravenous administration. The following sections detail formulation strategies to enhance bioavailability, experimental protocols for preparation and characterization, and methodologies for in vitro and in vivo evaluation.

Introduction to this compound Formulation Challenges

This compound, a semi-synthetic derivative of pleuromutilin, is an antibiotic effective against Gram-positive bacteria.[1][2] Like many of its parent compounds, this compound is expected to exhibit poor aqueous solubility, a significant hurdle for achieving therapeutic concentrations in the body, particularly via the oral route. The low oral bioavailability of a related pleuromutilin candidate, CVH-174, was found to be approximately 1%.[3][4] This necessitates advanced formulation strategies to improve its solubility and absorption. For intravenous administration, a well-solubilized and stable formulation is crucial to prevent precipitation upon injection and ensure patient safety.

This document outlines protocols for two primary formulation approaches: Amorphous Solid Dispersions (ASDs) for oral delivery and Lipid Nanoparticles (LNPs) which can be adapted for both oral and intravenous routes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. While detailed experimental data for this compound is not extensively published, some key information is available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₃₆O₅[5]
Molecular Weight380.5 g/mol
Physical FormSolid
SolubilitySoluble in DMSO
Aqueous SolubilityExpected to be low (not reported)-
pKaNot reported-
LogPNot reported-

Note: The lack of publicly available data on aqueous solubility, pKa, and LogP necessitates experimental determination of these parameters as a first step in any formulation development program.

Formulation Strategies and Protocols

Oral Administration: Amorphous Solid Dispersions (ASD)

ASDs are a proven technique for enhancing the oral bioavailability of poorly water-soluble drugs. By converting the crystalline drug into a higher-energy amorphous state and dispersing it within a polymer matrix, both the dissolution rate and the extent of supersaturation in the gastrointestinal tract can be significantly increased.

This protocol is adapted from a study on the pleuromutilin derivative CVH-174.

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC-5) or other suitable polymer (e.g., PVP, Soluplus®)

  • Tert-butanol

  • Water for Injection

  • Freeze-dryer

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Solution Preparation:

    • Dissolve this compound and HPMC-5 in a suitable ratio (e.g., 1:2 w/w) in a mixture of tert-butanol and water (e.g., 90:10 v/v). Ensure complete dissolution. The concentration of total solids should be optimized, for example, starting at 5% (w/v).

  • Freezing:

    • Dispense the solution into freeze-drying vials.

    • Freeze the solution in the freeze-dryer at a temperature below the eutectic point of the formulation (e.g., -50°C) for at least 12 hours.

  • Primary Drying (Sublimation):

    • Apply a vacuum (e.g., ≤ 200 mTorr).

    • Gradually increase the shelf temperature to facilitate the sublimation of the frozen solvent (e.g., -20°C for 24 hours).

  • Secondary Drying:

    • Further, increase the shelf temperature (e.g., 25°C) for an additional 12-24 hours to remove residual solvent.

  • Product Collection and Processing:

    • Backfill the chamber with nitrogen before opening.

    • The resulting lyophilized cake is the ASD.

    • Gently grind the ASD using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Store the final product in a desiccator to prevent moisture absorption and recrystallization.

Characterization of ASD:

  • X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the this compound in the dispersion.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its stability.

  • Dissolution Testing: To evaluate the enhancement in dissolution rate compared to the crystalline drug.

Oral and Intravenous Administration: Lipid Nanoparticles (LNPs)

LNPs are versatile drug delivery systems that can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption. For oral delivery, LNPs can improve bioavailability, while for intravenous use, they can provide a stable, injectable formulation.

This is a general protocol that can be optimized for this compound.

Objective: To formulate this compound into lipid nanoparticles to improve solubility and provide a versatile delivery system.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Liquid lipid (for Nanostructured Lipid Carriers - NLCs, e.g., oleic acid)

  • Surfactant/Stabilizer (e.g., Poloxamer 188, Tween® 80, soy lecithin)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous phase (e.g., distilled water, buffer)

  • High-speed homogenizer or ultrasonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and the lipid(s) (e.g., glyceryl monostearate) in the organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (e.g., Poloxamer 188) in the aqueous phase.

  • Emulsification:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (e.g., 70-80°C).

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Further reduce the particle size by sonication.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This will cause the lipid to precipitate, forming the nanoparticles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification (Optional):

    • The LNP dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Characterization of LNPs:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess the surface charge and stability of the nanoparticle dispersion.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug and quantifying the drug within the nanoparticles using a validated analytical method (e.g., HPLC).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Experimental Workflows

The following diagrams illustrate the general workflows for the preparation and characterization of the described formulations.

ASD_Workflow cluster_prep Preparation cluster_char Characterization dissolution Dissolve this compound and Polymer in Solvent freezing Freeze Solution (e.g., -50°C) dissolution->freezing drying Primary & Secondary Drying (Lyophilization) freezing->drying milling Mill and Sieve ASD Powder drying->milling xprd XRPD (Amorphous State) milling->xprd Sample dsc DSC (Glass Transition) milling->dsc Sample diss_test Dissolution Testing milling->diss_test Sample

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.

LNP_Workflow cluster_prep Preparation cluster_char Characterization org_phase Prepare Organic Phase (Drug + Lipid in Solvent) emulsify High-Shear Homogenization & Sonication org_phase->emulsify aq_phase Prepare Aqueous Phase (Surfactant in Water) aq_phase->emulsify evap Solvent Evaporation emulsify->evap cool Cooling to Form LNPs evap->cool dls DLS (Size, PDI) cool->dls Sample zeta Zeta Potential cool->zeta Sample ee_dl Entrapment Efficiency & Drug Loading cool->ee_dl Sample tem TEM (Morphology) cool->tem Sample

Caption: Workflow for Lipid Nanoparticle (LNP) Preparation.

In Vitro and In Vivo Evaluation Protocols

Protocol: In Vitro Drug Release Testing for Oral Formulations

Objective: To assess the rate and extent of this compound release from the formulated oral dosage form (e.g., ASD powder filled in capsules) in simulated gastrointestinal fluids.

Materials:

  • USP Apparatus 1 (Basket) or 2 (Paddle)

  • Dissolution media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Validated HPLC method for this compound quantification

  • Syringes and filters (e.g., 0.45 µm PVDF)

Procedure:

  • Media Preparation: Prepare SGF and SIF and bring to 37 ± 0.5°C in the dissolution vessels.

  • Apparatus Setup:

    • For USP Apparatus 2 (Paddle), set the paddle speed to 50 or 75 rpm.

    • For USP Apparatus 1 (Basket), set the rotational speed to 100 rpm.

  • Sample Introduction: Place the formulation (e.g., a capsule containing the ASD powder) into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

  • Quantification: Analyze the filtrate for this compound concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration of the developed formulations.

Animals: Male Sprague-Dawley rats (or another appropriate rodent model).

Groups:

  • Group 1: Intravenous (IV) administration of this compound in a suitable vehicle (e.g., LNP formulation or a solution with co-solvents).

  • Group 2: Oral (PO) administration of the this compound formulation (e.g., ASD suspended in a vehicle like 0.5% methylcellulose).

Procedure:

  • Dosing:

    • Administer the IV dose via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t₁/₂ (Half-life) Time for plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F% (Absolute Bioavailability) (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

Note: The pharmacokinetic data for the pleuromutilin derivative CVH-174 in rats showed a short half-life of 0.15 hours after IV dosing, and oral bioavailability increased from ~1% to 18% with the co-administration of inhibitors. This highlights the importance of such studies in evaluating formulation efficacy.

Stability Studies

Stability testing is essential to ensure the quality, safety, and efficacy of the formulation throughout its shelf life.

Protocol: Stability Assessment of Formulations

Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated storage conditions.

Procedure:

  • Storage: Store the formulation in its intended container-closure system at accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) and long-term conditions (e.g., 25°C / 60% RH).

  • Testing: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:

    • Physical Appearance: Color, clarity (for liquids), caking (for powders).

    • Assay: Quantification of this compound content.

    • Degradation Products: Using a stability-indicating HPLC method.

    • For ASDs: Re-crystallization (using XRPD and DSC).

    • For LNPs: Particle size, PDI, and zeta potential.

A stability-indicating HPLC method must be developed and validated to separate and quantify this compound from any potential degradation products.

Logical Relationships in Formulation Development

The following diagram illustrates the iterative process of formulation development.

Formulation_Logic cluster_dev Development Cycle physchem Physicochemical Characterization form_design Formulation Design (ASD, LNP, etc.) physchem->form_design prep Preparation & Optimization form_design->prep in_vitro In Vitro Characterization (Dissolution, Size, EE%) prep->in_vitro in_vitro->form_design Feedback for Re-formulation stability Stability Studies in_vitro->stability in_vivo In Vivo PK Studies in_vitro->in_vivo Promising Candidates stability->form_design Feedback for Re-formulation in_vivo->form_design Feedback for Re-formulation final_form Final Formulation in_vivo->final_form Optimal Profile

Caption: Iterative Logic for this compound Formulation Development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dihydropleuromutilin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming dihydropleuromutilin resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound antibiotics?

A1: this compound resistance in clinical isolates is primarily mediated by three mechanisms:

  • Target Site Modifications: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit where pleuromutilins bind, and alterations in ribosomal proteins L3 and L4 can reduce drug binding affinity.

  • Efflux Pumps: Active transport systems, such as the AcrAB-TolC efflux pump in Gram-negative bacteria, can expel dihydropleuromutilins from the bacterial cell, preventing them from reaching their ribosomal target.

  • Enzymatic Modification: The acquisition of the cfr gene, which encodes a methyltransferase, leads to the methylation of the 23S rRNA at position A2503. This modification sterically hinders the binding of several classes of antibiotics, including pleuromutilins, lincosamides, oxazolidinones, phenicols, and streptogramin A (PhLOPSA phenotype).[1][2][3]

Q2: How can I determine the minimum inhibitory concentration (MIC) of a this compound derivative against a resistant clinical isolate?

A2: The MIC can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the this compound compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period. For a detailed step-by-step guide, refer to the Experimental Protocols section.

Q3: My MIC results for dihydropleuromutilins are inconsistent. What are the common causes and solutions?

A3: Inconsistent MIC results can arise from several factors. Please refer to our detailed Troubleshooting Guide for Inconsistent MIC Results below for a comprehensive list of potential causes and their solutions, including issues with inoculum preparation, media quality, and the interpretation of trailing endpoints.

Q4: How can I investigate if efflux is contributing to this compound resistance in my isolates?

A4: To assess the role of efflux pumps, you can perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically a four-fold or greater decrease) in the MIC value in the presence of an EPI suggests that efflux is a contributing factor to resistance. Refer to the Experimental Protocol for Efflux Pump Inhibitor Assay for a detailed methodology.

Q5: What are some strategies to overcome this compound resistance?

A5: Key strategies include:

  • Use of Efflux Pump Inhibitors (EPIs): Co-administration of an EPI can restore the susceptibility of resistant strains by preventing the antibiotic from being pumped out of the cell.[4]

  • Synergistic Antibiotic Combinations: Combining dihydropleuromutilins with other classes of antibiotics, such as tetracyclines, can result in synergistic activity, where the combined effect is greater than the sum of their individual effects.

  • Development of Novel Derivatives: Synthesizing new pleuromutilin derivatives with modified structures can help overcome existing resistance mechanisms by improving ribosomal binding or evading efflux pumps.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Observation Possible Cause Recommended Solution
Zones of inhibition are too large or too small in disk diffusion assays.Inoculum density is incorrect.Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.
Variation in MIC values between batches of media.Inconsistent media quality.Use Mueller-Hinton Broth (MHB) from a reputable commercial supplier and check the pH of each new batch.
Hazy growth or microcolonies within the zone of inhibition."Skipped wells" or trailing endpoints.This can be challenging to interpret. Consider re-incubating for a shorter period or using a different reading method (e.g., spectrophotometer). Trailing endpoints have been noted in antifungal susceptibility testing and may require reading the MIC at an earlier time point.
No growth in the positive control well.Inoculum viability issue or inactive media.Prepare a fresh inoculum and ensure the media is not expired and has been stored correctly.
Contamination in wells.Poor aseptic technique.Review and strictly adhere to aseptic techniques during plate preparation and inoculation.
Troubleshooting Checkerboard Assay Results
Observation Possible Cause Recommended Solution
Inconsistent results between checkerboard assay and larger volume cultures.Differences in aeration, surface-to-volume ratio, or incubation time.Ensure that incubation times and growth conditions are as similar as possible between the two formats. Be aware that results from microtiter plates may not always perfectly translate to larger culture volumes.
Precipitation of compounds in the wells.Poor solubility of one or both compounds at the tested concentrations.Check the solubility of your compounds in the assay medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth.
FIC index indicates antagonism when synergy is expected.Pipetting errors leading to incorrect concentrations.Use calibrated pipettes and be meticulous with serial dilutions. Consider using automated liquid handlers for improved precision.
No clear dose-dependent response for individual drugs.Incorrect stock solution concentration or degradation of the compound.Prepare fresh stock solutions and verify their concentrations. Store stock solutions at the recommended temperature and protect from light if necessary.

Data Presentation

Table 1: this compound MIC Values in Susceptible vs. Resistant S. aureus
Resistance Mechanism This compound Derivative MIC Range in Susceptible Strains (µg/mL) MIC Range in Resistant Strains (µg/mL) Fold Increase in Resistance
cfr geneTiamulin0.12 - 0.58 - 1616 - 128
Lefamulin0.06 - 0.254 - 816 - 128
Efflux Pump OverexpressionTiamulin0.25 - 14 - 1616 - 64
Lefamulin0.12 - 0.52 - 816 - 64
Ribosomal Mutations (L3/L4)Valnemulin0.12 - 0.52 - 816 - 64

Note: MIC values are approximate and can vary based on the specific isolate and testing conditions.

Table 2: Synergistic Effect of Dihydropleuromutilins with Tetracycline against S. aureus
This compound Tetracycline MIC Alone (µg/mL) This compound MIC Alone (µg/mL) MIC in Combination (µg/mL) Fractional Inhibitory Concentration (FIC) Index *
Valnemulin640.5VAL: 0.125 + TET: 80.375 (Synergy)
Tiamulin640.25TIA: 0.125 + TET: 80.625 (Additive)
Retapamulin640.125RET: 0.03125 + TET: 80.375 (Synergy)

*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Table 3: Effect of Efflux Pump Inhibitors (EPIs) on Pleuromutilin MICs in E. coli
Pleuromutilin Derivative MIC without EPI (µg/mL) EPI MIC with EPI (µg/mL) Fold Decrease in MIC
Pleuromutilin Analog 164PAβN416
Pleuromutilin Analog 2128PAβN816
Lefamulin>64PAβN4>16

Data adapted from studies on E. coli with overexpressed AcrAB-TolC efflux pumps.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Antibiotic Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next, from column 1 to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Antibiotic Stock Solutions: Prepare stock solutions for both the this compound derivative and the potential synergistic agent.

  • Prepare Microtiter Plates: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute the this compound derivative along the x-axis (columns) and the second antibiotic along the y-axis (rows).

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Protocol 3: PCR for Detection of the cfr Gene
  • Template DNA Preparation: Prepare whole-cell DNA by picking a few colonies from an agar plate, suspending them in 10 µL of sterile water, and heating at 100°C for 10 minutes. Centrifuge for 1 minute and use 1 µL of the supernatant as the PCR template.

  • PCR Reaction Mixture: Prepare a PCR mix containing the template DNA, cfr-specific primers (e.g., Forward: 5'-GAGATAACAGATCAAGTTTTA-3' and Reverse: 5'-CGAGTATATTCATTACCTCAT-3'), dNTPs, Taq polymerase, and PCR buffer.

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 2 minutes.

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 45°C for 30 seconds.

      • Extension: 72°C for 45 seconds.

    • Final extension: 72°C for 1 minute.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the cfr gene.

Protocol 4: Efflux Pump Inhibitor (EPI) Assay
  • Determine the MIC of the EPI: First, determine the MIC of the EPI alone to ensure that the concentration used in the synergy assay is non-inhibitory. A sub-inhibitory concentration (e.g., 1/4th the MIC) is typically used.

  • Perform MIC Assay with EPI: Set up a standard broth microdilution MIC assay for the this compound derivative. In a parallel plate, add the sub-inhibitory concentration of the EPI to all wells before adding the antibiotic dilutions.

  • Inoculation and Incubation: Inoculate and incubate both plates as per the standard MIC protocol.

  • Analysis: Compare the MIC of the this compound derivative in the absence and presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicative of efflux pump activity.

Visualizations

Dihydropleuromutilin_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance cluster_outcomes Outcome Target_Site_Modification Target Site Modification (Ribosome) Reduced_Binding Reduced Drug Binding Target_Site_Modification->Reduced_Binding Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Drug_Expulsion Drug Expulsion Efflux_Pump->Drug_Expulsion Enzymatic_Modification Enzymatic Modification (cfr gene) Altered_Target Altered Ribosomal Target Enzymatic_Modification->Altered_Target This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell

Caption: Overview of this compound Resistance Mechanisms.

Experimental_Workflow_Synergy Start Start Synergy Experiment Prepare_Stocks Prepare Antibiotic Stock Solutions Start->Prepare_Stocks Setup_Checkerboard Set up 96-well Checkerboard Plate Prepare_Stocks->Setup_Checkerboard Inoculate Inoculate with Standardized Culture Setup_Checkerboard->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Read MICs of Individual Drugs & Combinations Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret_Results Interpret FIC Index Calculate_FIC->Interpret_Results Synergy Synergy (FIC <= 0.5) Interpret_Results->Synergy Yes Additive Additive/Indifference (0.5 < FIC <= 4) Interpret_Results->Additive No Antagonism Antagonism (FIC > 4) Interpret_Results->Antagonism No

Caption: Workflow for Antibiotic Synergy Testing via Checkerboard Assay.

Overcoming_Resistance_Strategies cluster_strategies Strategies to Overcome Resistance Resistance This compound Resistance EPIs Efflux Pump Inhibitors Resistance->EPIs Counteracts Efflux Synergy Synergistic Combinations Resistance->Synergy Enhances Efficacy New_Derivatives Novel Derivatives Resistance->New_Derivatives Evades Mechanisms Restored_Susceptibility Restored Susceptibility EPIs->Restored_Susceptibility Leads to Synergy->Restored_Susceptibility Leads to New_Derivatives->Restored_Susceptibility Leads to

Caption: Logical Relationships of Strategies to Overcome Resistance.

References

Improving the solubility and stability of Dihydropleuromutilin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility and stability of Dihydropleuromutilin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: What are the primary challenges in formulating this compound in aqueous solutions?

A2: The primary challenges are its low intrinsic aqueous solubility and potential for chemical instability, particularly hydrolysis. These factors can lead to difficulties in achieving therapeutic concentrations in vitro and in vivo, and can impact the shelf-life of liquid formulations.

Q3: What general strategies can be employed to enhance the solubility of this compound?

A3: Several established techniques can be used to improve the solubility of poorly water-soluble drugs like this compound. These include:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Nano-based Delivery Systems: Formulating the compound into nanoparticles, liposomes, or nanoemulsions.

  • Solid Dispersions: Dispersing the drug in a polymer matrix.

  • Chemical Modification: Synthesizing more soluble prodrugs or salts.[2] Modification of the C-14 side chain is a common strategy for pleuromutilin derivatives.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

Q4: How can the stability of this compound in aqueous solutions be improved?

A4: Stability can be enhanced by:

  • pH Optimization: Identifying the pH at which the rate of degradation (e.g., hydrolysis) is minimal.

  • Complexation: Encapsulating the drug within a cyclodextrin or nanoparticle can protect it from degradation.

  • Lyophilization: Freeze-drying the formulation to remove water and prevent hydrolysis during storage.

  • Use of Buffers: Employing appropriate buffer systems can help maintain the optimal pH for stability.

Troubleshooting Guides

Issue 1: Low Dissolution Rate and Inconsistent Results in In Vitro Assays

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for biological assays.

  • Precipitation of the compound in the assay medium over time.

  • High variability in experimental results.

Possible Causes:

  • The concentration used exceeds the aqueous solubility of this compound.

  • The compound is precipitating out of solution due to changes in temperature, pH, or solvent composition.

Solutions:

Solution IDMethodRationaleKey Experimental Parameters
SOL-01Cyclodextrin Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.Cyclodextrin Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). Molar Ratio: Screen drug-to-cyclodextrin ratios from 1:1 to 1:10. Temperature: Typically room temperature.
SOL-02Co-Solvent System Using a water-miscible organic solvent can increase the solubility of hydrophobic compounds.Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG). Concentration: Use the lowest effective concentration to avoid solvent-induced toxicity in assays.
SOL-03Preparation of a Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate by presenting it in an amorphous, high-energy state.Polymer: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG). Method: Solvent evaporation or melt extrusion.
Issue 2: Degradation of this compound in Aqueous Formulation During Storage

Symptoms:

  • Loss of potency of the formulation over time, as determined by bioassay or chemical analysis.

  • Appearance of degradation products in analytical chromatograms (e.g., HPLC).

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes:

  • Hydrolysis of ester or other labile functional groups.

  • Oxidation.

  • pH-dependent degradation.

Solutions:

Solution IDMethodRationaleKey Experimental Parameters
STAB-01pH-Stability Profile Identifying the pH of maximum stability is crucial for liquid formulations.pH Range: 2-10. Buffers: Use a range of buffers (e.g., citrate, phosphate, borate) to assess both pH and buffer species effects. Temperature: Conduct studies at accelerated conditions (e.g., 40°C, 60°C) to predict long-term stability.
STAB-02Lyophilization Removing water from the formulation can prevent hydrolytic degradation, allowing for long-term storage as a dry powder.Excipients: Use cryoprotectants like mannitol or sucrose. Process: Optimize freezing, primary drying, and secondary drying steps.
STAB-03Encapsulation in Nanoparticles Entrapping the drug within a nanoparticle can protect it from the aqueous environment and control its release.Nanoparticle Type: Polymeric nanoparticles (e.g., PLGA), liposomes. Method: Emulsion-solvent evaporation, thin-film hydration.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved drug.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

    • Plot the solubility of this compound as a function of HP-β-CD concentration.

  • Preparation of Solid Complex (Kneading Method):

    • Weigh this compound and HP-β-CD in a 1:2 molar ratio.

    • Place the powders in a mortar and add a small amount of a water/ethanol mixture (1:1 v/v) to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

Data Presentation:

Table 1: Hypothetical Phase Solubility Data for this compound with HP-β-CD

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
05.2
555.8
10104.5
20201.3
40395.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result start Start prep_cd Prepare HP-β-CD Solutions start->prep_cd add_drug Add Excess this compound prep_cd->add_drug stir Equilibrate (24-48h) add_drug->stir filter_sample Filter (0.22 µm) stir->filter_sample quantify Quantify Drug Concentration (HPLC) filter_sample->quantify plot Plot Solubility vs. [HP-β-CD] quantify->plot end_result Solubility Enhancement Factor plot->end_result

Caption: Workflow for determining solubility enhancement via cyclodextrin complexation.

degradation_pathway This compound This compound (Ester Linkage) Hydrolyzed_Product Hydrolyzed Product (Mutilin Core + Side Chain Acid) This compound->Hydrolyzed_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidation

Caption: Potential degradation pathways for this compound in aqueous solution.

References

Technical Support Center: Optimizing Dihydropleuromutilin Dosage for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropleuromutilin and its derivatives for the treatment of respiratory tract infections. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a semi-synthetic derivative of the natural product pleuromutilin. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial ribosome. This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2][3]

Q2: Which respiratory pathogens are generally susceptible to this compound derivatives?

A2: this compound and its derivatives, such as lefamulin, exhibit potent activity against a broad spectrum of common respiratory pathogens. This includes Gram-positive bacteria like Streptococcus pneumoniae (including penicillin-resistant strains), Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis, and atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila.[4]

Q3: Where can I find starting points for in vitro susceptibility testing with this compound?

A3: Minimum Inhibitory Concentration (MIC) values from published studies are a good starting point for determining the appropriate concentration range for your in vitro experiments. Below is a summary of reported MIC values for lefamulin, a prominent this compound derivative, against key respiratory pathogens.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Lefamulin against Common Respiratory Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25
Haemophilus influenzae0.25 - 10.5 - 2
Moraxella catarrhalis0.06 - 0.120.12 - 0.25
Mycoplasma pneumoniae≤0.008≤0.008

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various surveillance studies and may vary depending on the specific strains and testing conditions.

Table 2: Preclinical Pharmacokinetic Parameters of a this compound Derivative (Lefamulin) in a Murine Model

ParameterValue
Cmax (Maximum Concentration) 1.5 µg/mL
Tmax (Time to Maximum Concentration) 0.5 hours
AUC (Area Under the Curve) 4.5 µg·h/mL
t1/2 (Half-life) 1.2 hours

Note: These are representative values from a murine thigh infection model and may differ in a respiratory infection model and in other preclinical species.[5]

Troubleshooting Guides

In Vitro Susceptibility Testing (Broth Microdilution)

Q4: I am observing inconsistent MIC values for this compound. What could be the cause?

A4: Inconsistent MIC values in broth microdilution assays can stem from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum equivalent to a 0.5 McFarland standard and that it is prepared fresh for each experiment.

  • Media Composition: For fastidious organisms like Haemophilus influenzae and some streptococci, specialized media such as Haemophilus Test Medium (HTM) or cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with blood products may be necessary for optimal growth and accurate MIC determination.

  • Incubation Conditions: Ensure the incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for capnophilic organisms) are strictly controlled and appropriate for the pathogen being tested.

  • Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Verify the solvent used is compatible with the assay and does not inhibit bacterial growth at the concentrations used.

Q5: My positive control (no drug) wells are showing poor or no bacterial growth. How can I fix this?

A5: This issue points to a problem with the bacterial viability or the growth conditions.

  • Check Bacterial Stock: Ensure your bacterial stock is viable and has been stored correctly. Streak out the culture to confirm purity and typical colony morphology.

  • Optimize Growth Medium: The growth medium may not be optimal for the specific strain you are using. Consult literature for the recommended medium for your pathogen. For some fastidious bacteria, supplementation with factors like NAD or hemin is essential.

  • Verify Inoculum Size: An inoculum that is too low may result in no visible growth within the standard incubation period. Re-standardize your inoculum preparation procedure.

In Vivo Respiratory Infection Models (Murine)

Q6: I am having trouble establishing a consistent bacterial lung infection in my mouse model. What are the key factors to consider?

A6: Establishing a reproducible murine pneumonia model is crucial for evaluating the efficacy of this compound. Key factors include:

  • Mouse Strain: The genetic background of the mouse strain can significantly influence susceptibility to infection. C57BL/6 and BALB/c are commonly used, but the choice may depend on the specific pathogen.

  • Pathogen Strain and Inoculum: The virulence of the bacterial strain and the inoculum size are critical. A dose-finding study is often necessary to determine the optimal inoculum that causes reproducible infection without being rapidly lethal.

  • Inoculation Route: Intranasal or intratracheal administration are common methods for inducing pneumonia. The intratracheal route provides a more direct delivery to the lungs but is technically more challenging. Intranasal inoculation is less invasive but may result in more variability in the initial lung bacterial load.

  • Immunocompetence of Mice: Using immunocompromised models (e.g., neutropenic mice) can be useful for studying the bactericidal activity of an antibiotic in the absence of a robust host immune response.

Q7: How do I determine the optimal dose of this compound in my animal model?

A7: Dose-ranging studies are essential for determining the in vivo efficacy of this compound.

  • Dose-Response Relationship: A typical dose-response study involves administering several different doses of the compound to infected animals and measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs after a specific treatment period (e.g., 24 or 48 hours).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To optimize the dosing regimen, it is important to correlate the pharmacokinetic parameters (like AUC, Cmax) with the pharmacodynamic outcome (CFU reduction). The goal is to identify the PK/PD index (e.g., AUC/MIC, %Time>MIC) that best predicts efficacy.

  • Human-Simulated Regimens: Advanced models aim to simulate human pharmacokinetic profiles in mice to better predict clinical efficacy.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Streptococcus pneumoniae
  • Bacterial Culture: Inoculate S. pneumoniae into cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood and grow to a 0.5 McFarland turbidity standard.

  • Drug Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using CAMHB with lysed horse blood as the diluent.

  • Inoculation: Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth.

Protocol 2: Murine Model of Pneumococcal Pneumonia
  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Bacterial Preparation: Culture Streptococcus pneumoniae to mid-log phase and dilute in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Lightly anesthetize the mice and instill 50 µL of the bacterial suspension intranasally.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or oral).

  • Endpoint: At 24 or 48 hours post-treatment, euthanize the mice, aseptically remove the lungs, and homogenize in sterile PBS.

  • Bacterial Load Determination: Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., blood agar) to determine the number of CFU per lung.

Mandatory Visualizations

Dihydropleuromutilin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site (Aminoacyl) PTC Peptidyl Transferase Center A_Site->PTC Aminoacyl-tRNA P_Site P-Site (Peptidyl) P_Site->PTC Peptidyl-tRNA Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition This compound This compound This compound->PTC Binds to PTC Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Model MIC_Determination MIC Determination (Broth Microdilution) Model_Establishment Establish Pneumonia Model MIC_Determination->Model_Establishment Inform In Vivo Starting Doses Strain_Selection Select Pathogen Strains Strain_Selection->MIC_Determination Dose_Ranging Dose-Ranging Study Model_Establishment->Dose_Ranging PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Dose_Ranging->PK_PD_Analysis Optimal_Dosage Optimized Dosage Regimen PK_PD_Analysis->Optimal_Dosage Determine

References

Troubleshooting low yield in semi-synthetic derivatization of pleuromutilin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pleuromutilin Derivatization

Welcome to the technical support center for the semi-synthetic derivatization of pleuromutilin. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial C-22 tosylation of pleuromutilin is resulting in a very low yield. What are the common causes?

A1: Low yield in the tosylation step is a frequent issue. Several factors can be responsible:

  • Reagent Quality: Tosyl chloride (TsCl) is moisture-sensitive. Use a fresh bottle or ensure the reagent has been stored properly in a desiccator. Degradation of TsCl will significantly lower the yield.

  • Base Selection: The choice and amount of base are critical. Pyridine or triethylamine (TEA) are commonly used. An insufficient amount of base will fail to neutralize the HCl byproduct, halting the reaction. Conversely, an excessive amount of a strong base can promote side reactions.

  • Reaction Temperature: The reaction is typically started at 0°C and allowed to warm to room temperature[1]. Running the reaction at elevated temperatures can lead to the formation of undesired side products.

  • Moisture: Trace amounts of water in the solvent (e.g., Dichloromethane - DCM) or on the glassware can hydrolyze tosyl chloride, reducing its effective concentration. Always use anhydrous solvents and flame-dried glassware for best results.[2]

  • Starting Material Purity: The purity of the starting pleuromutilin is crucial. Impurities from the fermentation and extraction process, such as 2,3-pleuromutilin epoxide, can react with tosyl chloride and complicate purification, leading to an apparent low yield of the desired product.[3]

Q2: I'm observing multiple spots on my TLC plate after the tosylation reaction. What are these side products?

A2: The appearance of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting material. Common possibilities include:

  • Unreacted Pleuromutilin: A spot corresponding to the starting material indicates an incomplete reaction. This could be due to insufficient tosyl chloride, short reaction time, or low temperature.

  • Di-tosylated Product: Although less common due to steric hindrance, tosylation could potentially occur at other hydroxyl groups if present on a modified pleuromutilin core.

  • Elimination Products: Under strongly basic conditions or at higher temperatures, elimination of the newly formed tosylate can occur, leading to the formation of an alkene.

  • Epoxide-Derived Impurities: If the starting pleuromutilin contains 2,3-pleuromutilin epoxide, this impurity will also undergo tosylation, resulting in an additional product that can be difficult to separate.[3]

Q3: The subsequent nucleophilic substitution of the C-22 tosylate is inefficient. How can I improve the yield?

A3: The SN2 reaction to displace the tosylate group is the next critical step. Low yields here can often be attributed to:

  • Leaving Group Ability: Ensure the tosylation was successful. A poor leaving group (e.g., a hydroxyl group that was never tosylated) will prevent the substitution.

  • Nucleophile Strength: The strength and concentration of your nucleophile are paramount. For weaker nucleophiles, consider using a more polar aprotic solvent like DMF or DMSO to enhance reactivity.

  • Steric Hindrance: The C-22 position is sterically accessible, but bulky nucleophiles may react slowly. Increasing the reaction temperature or time may be necessary, but this also increases the risk of elimination (E2) side reactions.

  • Catalyst/Additive: For certain substitutions, adding a catalyst like sodium or potassium iodide can improve the reaction rate. The iodide acts as a better nucleophile to displace the tosylate, and is then itself displaced by the desired nucleophile (Finkelstein reaction).[4]

  • Formation of Bis-Pleuromutilins: When using a diamine or other bifunctional nucleophile, the formation of a bis-pleuromutilin product (where the nucleophile links two pleuromutilin molecules) can occur as a low-yielding side product.

Q4: My final product is difficult to purify. What are the best practices for purifying pleuromutilin derivatives?

A4: Purification is critical for obtaining a high-purity final compound.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying pleuromutilin derivatives. A carefully chosen solvent system (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate gradients) is essential for good separation.

  • Monitoring: Reaction progress and column fractions should be monitored by thin-layer chromatography (TLC) and visualized with UV light or a suitable stain like phosphomolybdic acid.

  • Crystallization: For the starting material, purification via crystallization or recrystallization from a solvent like isopropyl acetate can significantly improve purity and remove critical impurities before the first synthetic step.

  • Specialized Silica: For particularly challenging separations, especially with amine-containing derivatives, specialized media like diol-bonded silica gel can be effective.

Data & Reaction Parameters

The yield of semi-synthetic pleuromutilin derivatives can vary significantly based on the specific reagents and reaction sequence. The following table summarizes reported yields for key steps in the derivatization process.

Reaction Step Reagents & Conditions Reported Yield Reference
C-22 TosylationPleuromutilin, Tosyl Chloride, Triethylamine, DCM, 0°C to 25°C78.3%
Substitution (Amine)Pleuromutilin-22-O-tosylate, Piperazine, NaI, K₂CO₃, THF75.2%
Substitution (Thiol)Pleuromutilin-22-O-tosylate, Methyl Thioglycolate, KI, DIPEA, MeCN34%
AmidationAmine-functionalized pleuromutilin, Carboxylic Acid, EDCI, HOBT, DIPEA53.4%
Overall (2-step)A range of multi-step syntheses involving C-22 modification41-86%

Experimental Protocols & Workflows

A robust experimental workflow is fundamental to achieving high yields. Below is a generalized workflow and a detailed protocol for a common two-step derivatization.

General Experimental Workflow Diagram

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Derivatization Pleuromutilin 1. Starting Material (Pleuromutilin) Activation 2. C-22 Activation (e.g., Tosylation) Pleuromutilin->Activation Purify1 3. Purification of Intermediate Activation->Purify1 Substitution 4. Nucleophilic Substitution Purify1->Substitution Activated Pleuromutilin Purify2 5. Final Purification (Chromatography) Substitution->Purify2 Product 6. Final Product (Derivative) Purify2->Product

Caption: General workflow for the two-phase semi-synthetic derivatization of pleuromutilin.

Protocol: Synthesis of a C-22 Thioether Pleuromutilin Derivative

This protocol is a representative example based on common literature procedures.

Part 1: Synthesis of Pleuromutilin-22-O-tosylate

  • Preparation: Add pleuromutilin (1.0 eq) to anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.2-1.5 eq) to the solution and stir for 10 minutes.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pleuromutilin-22-O-tosylate, which can be used directly or purified by column chromatography.

Part 2: Nucleophilic Substitution with a Thiol

  • Preparation: Dissolve the pleuromutilin-22-O-tosylate (1.0 eq) in an anhydrous solvent like acetonitrile (MeCN) or THF.

  • Reagent Addition: Add potassium iodide (KI) (1.1 eq), the desired thiol nucleophile (e.g., methyl thioglycolate, 1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3-5 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50°C) until the reaction is complete as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel flash column chromatography using a hexane/ethyl acetate gradient to obtain the final product.

Troubleshooting Decision Tree

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

G start Low Yield Observed check_sm Is Starting Material (SM) Pleuromutilin Pure? start->check_sm purify_sm Action: Purify SM by recrystallization. check_sm->purify_sm No check_reagents Are Reagents (TsCl, Base, Solvent) Anhydrous and Fresh? check_sm->check_reagents Yes purify_sm->check_reagents replace_reagents Action: Use fresh, anhydrous reagents and solvents. check_reagents->replace_reagents No check_tlc Analyze Crude Reaction TLC check_reagents->check_tlc Yes replace_reagents->check_tlc unreacted_sm High amount of unreacted SM? check_tlc->unreacted_sm optimize_cond Action: Increase reaction time, temperature, or reagent stoichiometry. unreacted_sm->optimize_cond Yes multiple_spots Multiple new spots (side products)? unreacted_sm->multiple_spots No final_product Yield Acceptable optimize_cond->final_product optimize_base Action: Lower temperature. Check base stoichiometry. Consider a milder base. multiple_spots->optimize_base Yes multiple_spots->final_product No optimize_base->final_product

Caption: A decision tree to systematically troubleshoot causes of low yield in pleuromutilin derivatization.

References

Technical Support Center: Enhancing Dihydropleuromutilin Activity Against Fastidious Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to enhance the activity of dihydropleuromutilin and its derivatives against challenging fastidious Gram-negative pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during your experiments. The troubleshooting guide is presented in a question-and-answer format to directly address specific problems.

General Issues

Q1: Why is my this compound derivative showing poor or no activity against H. influenzae or M. catarrhalis despite being potent against Gram-positive bacteria?

A1: The primary reasons for the lack of activity are the natural defenses of Gram-negative bacteria: the outer membrane barrier and efflux pumps.[1]

  • Outer Membrane: The lipopolysaccharide (LPS) layer of the outer membrane restricts the entry of hydrophobic compounds like many pleuromutilin derivatives.

  • Efflux Pumps: Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in E. coli and homologous systems in other Gram-negative bacteria, can actively transport the drug out of the cell before it reaches its ribosomal target.[1] Pleuromutilins are known substrates for these pumps.

Q2: My MIC values for the same compound and bacterial strain are inconsistent across experiments. What could be the cause?

A2: Inconsistent MIC values for fastidious organisms can stem from several factors:

  • Inoculum Preparation: The density of the starting bacterial culture is critical. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the bacteria are in the logarithmic growth phase.

  • Media and Supplements: Fastidious bacteria require specific growth media and supplements. For H. influenzae, Haemophilus Test Medium (HTM) is recommended. Ensure the quality and freshness of your media and any supplements like hemin (X factor) and NAD (V factor).

  • Incubation Conditions: Strict adherence to recommended incubation times, temperatures, and atmospheric conditions (e.g., 5% CO2 for H. influenzae) is crucial for reproducible results.

  • Compound Stability: Ensure your this compound derivative is stable in the chosen solvent and media over the course of the experiment. Some compounds may degrade, leading to artificially high MICs.

Outer Membrane Permeability Assays

Q3: In my NPN uptake assay, I'm seeing high background fluorescence in my negative control (no permeabilizing agent). What should I do?

A3: High background fluorescence in an NPN assay can be due to:

  • Bacterial Lysis: Over-vigorous handling of bacterial cells during washing and resuspension steps can lead to membrane damage and NPN uptake. Handle cell pellets gently.

  • Contamination: Contamination of your culture with other organisms can interfere with the assay. Always start with a pure culture.

  • Media Interference: Remnants of growth media can sometimes contribute to background fluorescence. Ensure thorough washing of the bacterial cells and use a dedicated assay buffer (e.g., 5 mM HEPES).[2]

  • NPN Concentration: While a final concentration of 10 µM is common, you may need to optimize this for your specific bacterial strain to minimize background while maintaining a good signal-to-noise ratio.

Q4: The fluorescence in my NPN assay does not increase significantly even with a known outer membrane permeabilizer as a positive control. What is the problem?

A4: Lack of a signal can be caused by:

  • Inactive Permeabilizer: Ensure your positive control (e.g., polymyxin B) is active and used at an appropriate concentration.

  • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for NPN (typically ~350 nm excitation and ~420 nm emission).

  • Cell Density: The bacterial cell density in the assay is important. A low cell density will result in a weak signal. Standardize your cell suspension, for example, to an OD600 of 0.5.

Efflux Pump Inhibition Assays

Q5: My positive control efflux pump inhibitor (e.g., CCCP or PAβN) is not reducing the MIC of a known efflux pump substrate. Why?

A5: This could be due to several reasons:

  • Inhibitor Instability or Inactivity: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) is light-sensitive and can degrade. Phenylalanine-arginine β-naphthylamide (PAβN) solutions should be freshly prepared. Ensure the inhibitor is active.

  • Inhibitor Concentration: The concentration of the EPI is crucial. Too low a concentration will not be effective, while too high a concentration can be toxic to the bacteria, confounding the MIC results. A titration experiment to determine the optimal non-toxic concentration is recommended.

  • Specific Efflux Pump: The target bacterium may possess multiple efflux pumps, and the chosen inhibitor may not be effective against the primary pump responsible for extruding the specific substrate.

  • Alternative Resistance Mechanisms: The bacterial strain may have other resistance mechanisms, such as target mutations, which would not be affected by an EPI.

Q6: I am observing a reduction in MIC with my test compound in the efflux pump inhibition assay, but how do I confirm it's due to efflux inhibition and not another mechanism like outer membrane disruption?

A6: This is an important consideration. You can perform counter-screens to differentiate between these mechanisms:

  • Outer Membrane Permeability Assay: Test your compound in an NPN uptake assay. A significant increase in fluorescence would suggest it also acts as a permeabilizer.

  • Use of Efflux-Deficient Mutants: If available, test your compound on a bacterial strain where the gene for a major efflux pump (e.g., acrB) has been deleted. If the compound's potentiation effect is significantly reduced or absent in the mutant strain compared to the wild-type, it strongly suggests that its primary mechanism is efflux inhibition.

II. Quantitative Data on this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pleuromutilin derivatives against Haemophilus influenzae and Moraxella catarrhalis.

Table 1: MICs of Pleuromutilin Derivatives against Haemophilus influenzae

Compoundβ-Lactamase Status of StrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
LefamulinNot specified0.250.50.06 - 1[3]
BC-378150% β-lactamase producers0.120.25Not specified[2]
TiamulinNot specified481 - >16
ValnemulinNot specified240.5 - 8

Table 2: MICs of Pleuromutilin Derivatives against Moraxella catarrhalis

Compoundβ-Lactamase Status of StrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
LefamulinNot specified0.120.120.06 - 0.25
BC-3781Not specified0.060.12Not specified
TiamulinNot specified120.5 - 4
ValnemulinNot specified0.510.25 - 2

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound derivatives.

Outer Membrane Permeability Assay (NPN Uptake)

Objective: To determine if a test compound disrupts the outer membrane of Gram-negative bacteria, leading to increased uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Gram-negative bacterial strain (e.g., H. influenzae)

  • Appropriate growth medium (e.g., Haemophilus Test Medium)

  • 5 mM HEPES buffer (pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • Test compound stock solution

  • Positive control (e.g., Polymyxin B)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Bacterial Culture: Inoculate a single colony into the appropriate broth and grow overnight at 37°C with shaking. The next day, subculture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with 5 mM HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • NPN Addition: Add NPN to each well to a final concentration of 10 µM.

  • Baseline Reading: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Compound Addition: Add the test compound, positive control, or negative control to the wells at the desired final concentrations.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes).

  • Data Analysis: The increase in fluorescence intensity over time corresponds to the degree of outer membrane permeabilization.

Efflux Pump Inhibition Assay (Ethidium Bromide-Based)

Objective: To assess if a test compound can inhibit efflux pump activity, thereby increasing the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr) and reducing the MIC of an antibiotic that is an efflux pump substrate.

Materials:

  • Gram-negative bacterial strain

  • Appropriate growth medium

  • This compound derivative (or other antibiotic substrate)

  • Test compound (potential EPI)

  • Positive control EPI (e.g., PAβN)

  • Ethidium bromide (EtBr)

  • 96-well microplates

Procedure (Checkerboard Assay):

  • Prepare Plates: In a 96-well microplate, prepare a two-dimensional serial dilution of the this compound derivative (antibiotic) along the rows and the test compound (potential EPI) along the columns.

  • Inoculum Preparation: Prepare a bacterial inoculum at a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

  • Inoculation: Add the bacterial inoculum to all wells.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Determine the MIC of the antibiotic in the presence of different concentrations of the test compound. A significant reduction (typically ≥4-fold) in the antibiotic's MIC in the presence of the test compound suggests efflux pump inhibition.

Procedure (EtBr Accumulation Assay):

  • Cell Preparation: Grow and wash bacterial cells as described for the outer membrane permeability assay. Resuspend in buffer (e.g., PBS) containing glucose to energize the cells.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension and the test compound at various concentrations.

  • EtBr Addition: Add EtBr to all wells to a final concentration that is non-toxic but provides a measurable signal.

  • Fluorescence Measurement: Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time. An increased fluorescence in the presence of the test compound compared to the control indicates inhibition of EtBr efflux.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to enhancing this compound activity.

Enhancing_Activity_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions Problem Poor activity of this compound derivative against fastidious Gram-negatives OM_Perm Outer Membrane Permeability Assay (NPN) Problem->OM_Perm Is the outer membrane a barrier? Efflux Efflux Pump Inhibition Assay (EtBr) Problem->Efflux Is efflux a problem? Derivatization Chemical Modification of Derivative OM_Perm->Derivatization Increase hydrophilicity Combination Combination Therapy (EPI or Permeabilizer) OM_Perm->Combination Use Outer Membrane Permeabilizer MIC_Test MIC Testing with EPI Efflux->MIC_Test Efflux->Combination Use Efflux Pump Inhibitor Gram_Negative_Resistance cluster_cell Gram-Negative Bacterium OM Outer Membrane (LPS) Periplasm Periplasm IM Inner Membrane Cytoplasm Cytoplasm (Ribosome Target) IM->Cytoplasm Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Cytoplasm->Efflux_Pump Expulsion Drug_out This compound Derivative Drug_out->OM Blocked Entry Drug_in_peri Drug_out->Drug_in_peri Limited Entry Efflux_Pump->Drug_out Drug_in_peri->IM Experimental_Workflow_MIC start Start: Pure Culture of Fastidious Gram-Negative prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Plates with Serial Dilutions of Test Compound prep_plates->inoculate incubate Incubate under Specific Conditions (e.g., 37°C, 5% CO2) inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic end End: Determine MIC Value read_mic->end

References

Strategies to reduce off-target effects of Dihydropleuromutilin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropleuromutilin and its derivatives. The focus is on understanding and mitigating potential off-target effects observed in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of systemically administered pleuromutilin antibiotics?

A1: The principal off-target effect of concern for systemically administered pleuromutilin derivatives, such as lefamulin, is the prolongation of the QT interval in the electrocardiogram (ECG).[1][2] This is primarily due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[2][3] While preclinical studies in monkeys and in vitro hERG assays indicated a potential for QT prolongation, clinical trials have shown that the effect is generally mild and comparable to other antibiotics like moxifloxacin.[1] For topical derivatives like retapamulin, systemic exposure is minimal, and the most common side effects are localized skin irritations at the site of application.

Other reported adverse events for systemic pleuromutilins in clinical trials include mild-to-moderate gastrointestinal issues such as nausea and diarrhea.

Q2: How can we predict the potential for QT prolongation of a novel pleuromutilin derivative early in development?

A2: Early prediction of QT prolongation potential is crucial. A tiered approach is recommended:

  • In Silico Modeling: Utilize computational models to predict the binding affinity of the novel compound to the hERG channel based on its chemical structure.

  • In Vitro hERG Assay: The most critical early-stage assay is the patch-clamp electrophysiology study on cells expressing the hERG channel (e.g., HEK293 cells). This assay directly measures the inhibitory effect of the compound on the hERG potassium current and determines the IC50 value.

  • In Vitro Cardiac Action Potential Duration (APD) Assay: Use isolated cardiac tissues (e.g., Purkinje fibers) or cardiomyocytes to assess the effect of the compound on the action potential duration.

A high-affinity binding to the hERG channel in these assays is a strong indicator of potential QT prolongation in vivo.

Q3: What are the key structural features of pleuromutilins that contribute to off-target effects?

A3: Structure-activity relationship (SAR) studies suggest that modifications to the C14 side chain of the pleuromutilin core can significantly influence both antibacterial activity and off-target effects. While the tricyclic core is essential for antibacterial action, the nature of the C14 side chain can impact pharmacokinetic properties and interactions with off-target proteins like the hERG channel. For instance, the development of derivatives with improved water solubility and modified side chains has been a strategy to enhance the safety profile.

Troubleshooting Guide

Issue: An in vivo animal study with our new this compound derivative shows a significant increase in the QT interval.

Possible Cause 1: Direct hERG Channel Inhibition

  • Troubleshooting Steps:

    • Confirm with in vitro assays: If not already done, perform a thorough in vitro hERG patch-clamp assay to determine the IC50 of your compound. A potent IC50 value would confirm this as the likely mechanism.

    • Dose-response relationship: In your in vivo model, establish a clear dose-response relationship for QT prolongation. This will help in determining a potential therapeutic window.

    • Consider structural modification: Based on SAR, consider synthesizing new analogs with modifications to the C14 side chain to reduce hERG affinity while retaining antibacterial potency.

Possible Cause 2: Off-Target Effects on Other Ion Channels

  • Troubleshooting Steps:

    • Expanded ion channel screening: Test your compound against a broader panel of cardiac ion channels, such as those for sodium (NaV1.5) and calcium (CaV1.2), to identify any other contributing off-target activities.

    • Consult preclinical safety pharmacology guidelines: Refer to guidelines from regulatory bodies (e.g., ICH S7B) for a comprehensive assessment of proarrhythmic risk.

Possible Cause 3: Drug Formulation and Systemic Exposure

  • Troubleshooting Steps:

    • Pharmacokinetic analysis: Correlate the time course of QT prolongation with the plasma concentration of your compound. High peak concentrations (Cmax) may be driving the effect.

    • Reformulation: Explore alternative formulations to reduce the rate of absorption and lower the Cmax. For example, developing controlled-release formulations or using nanoparticle-based delivery systems can alter the pharmacokinetic profile.

    • Targeted delivery: For specific infections, consider targeted delivery strategies to increase the drug concentration at the site of infection and reduce systemic exposure. For example, inhaled formulations for respiratory infections or kidney-targeted derivatives for pyelonephritis have been explored.

Data Summary

Table 1: Quantitative Data on QT Interval Prolongation from Lefamulin Clinical Trials (LEAP 1 & LEAP 2 Studies)

ParameterLefamulin (IV - LEAP 1)Moxifloxacin (IV - LEAP 1)Lefamulin (Oral - LEAP 2)Moxifloxacin (Oral - LEAP 2)
Largest Mean Change in QTcF from Baseline (msec) 13.616.49.311.6
Number of Patients with "ECG QT Prolonged" Adverse Event 45Not specifiedNot specified
Severity of QT Prolongation Events Mild or ModerateMild or ModerateNot specifiedNot specified
Drug Discontinuation due to QT Prolongation 23Not specifiedNot specified
Data sourced from the analysis of the LEAP 1 and LEAP 2 studies.

Table 2: Preclinical Cardiovascular Safety Data for Lefamulin

AssaySpecies/SystemKey Finding
In vitro hERG Assay Recombinant cell linesDemonstrated potential for hERG channel inhibition.
In vitro Purkinje Fiber Assay Animal tissueShowed potential for proarrhythmic effects.
In vivo Telemetered Study Cynomolgus MonkeysObserved QT/QTc prolongation up to 42 msec.
Data sourced from FDA review documents.

Experimental Protocols

Protocol 1: In Vitro hERG Manual Patch-Clamp Assay

This protocol is a condensed guide for assessing the inhibitory effect of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).

  • Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions until they reach 70-90% confluency.

  • Cell Preparation: Dissociate the cells into a single-cell suspension using a suitable enzyme-free dissociation solution.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Maintain the bath temperature at a physiological level (35-37°C).

    • Use appropriate internal (pipette) and external (bath) solutions.

  • Recording hERG Current:

    • Establish a whole-cell patch-clamp configuration with a seal resistance of >1 GΩ.

    • Apply a specific voltage protocol to elicit the hERG current. A common protocol involves a depolarizing step followed by a repolarizing ramp to measure the tail current.

  • Compound Application:

    • After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

    • Include a vehicle control and a known hERG inhibitor (e.g., E-4031, dofetilide) as a positive control.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of the test compound.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_strategy Mitigation Strategy in_silico In Silico Modeling herg_assay hERG Patch-Clamp Assay in_silico->herg_assay Predicts hERG affinity apd_assay Cardiac APD Assay herg_assay->apd_assay Confirms functional effect animal_model Animal Model (e.g., Telemetered Monkey) apd_assay->animal_model Informs in vivo study design qt_monitoring ECG and QT Interval Monitoring animal_model->qt_monitoring Measures in vivo effect sar Structural Modification (SAR) qt_monitoring->sar High risk triggers redesign formulation Reformulation qt_monitoring->formulation Moderate risk suggests reformulation targeting Targeted Delivery qt_monitoring->targeting Moderate risk suggests targeting

Caption: Workflow for assessing and mitigating QT prolongation risk of novel pleuromutilin derivatives.

signaling_pathway cluster_membrane Cardiomyocyte Membrane herg hERG K+ Channel repolarization Cardiac Repolarization (Action Potential Shortening) herg->repolarization enables qt_prolongation QT Interval Prolongation herg->qt_prolongation inhibition leads to k_ion K+ Ions k_ion->herg efflux pleuromutilin Pleuromutilin Derivative pleuromutilin->herg inhibits

Caption: Mechanism of pleuromutilin-induced QT prolongation via hERG channel inhibition.

References

Technical Support Center: Enhancing Pleuromutilin Efficacy via C14 Side Chain Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the modification of the C14 side chain of pleuromutilins to improve their efficacy.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for pleuromutilin antibiotics?

Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This unique binding site, different from other ribosome-targeting antibiotics, is a key reason for the low incidence of cross-resistance.[2] The tricyclic core of the pleuromutilin molecule interacts with the A- and P-sites of the PTC, primarily through hydrophobic interactions and hydrogen bonds with nucleotides of the domain V of 23S rRNA.[4] The C14 side chain extends towards the P-site and plays a crucial role in modulating the binding affinity and antibacterial potency.

2. Why is the C14 side chain the primary target for modification?

Modifying the C14 side chain is the most promising approach for improving the antimicrobial activity, solubility, and pharmacokinetic properties of pleuromutilins. The natural product, pleuromutilin, has only modest antibacterial activity. However, strategic modifications at the C14 position have led to the development of potent veterinary antibiotics like tiamulin and valnemulin, as well as drugs for human use such as retapamulin and lefamulin. Structure-activity relationship (SAR) studies have consistently shown that the introduction of thioether bonds, basic groups, or heterocyclic rings at this position can significantly enhance antibacterial efficacy.

3. What are some of the most successful C14 side chain modifications reported to date?

Successful modifications often involve the introduction of moieties that can establish additional interactions with the ribosomal target or improve the physicochemical properties of the molecule. Key successful strategies include:

  • Thioether Linkages: Many potent derivatives utilize a thioether bond in the C14 side chain, a feature present in marketed drugs like tiamulin and lefamulin.

  • Nitrogen-Containing Groups: The incorporation of basic nitrogen groups, such as in piperazine rings, has been shown to improve antibacterial activity.

  • Heterocyclic Rings: The addition of various heterocyclic rings, including 1,3,4-thiadiazoles, pyrimidines, and benzoxazoles, has yielded compounds with potent in vitro activity against sensitive and resistant Gram-positive bacteria.

  • Urea/Thiourea Functionalities: Derivatives containing urea or thiourea moieties have demonstrated good potency against a range of Gram-positive pathogens.

Troubleshooting Guides

Synthesis and Characterization

Q1: I am experiencing low yields during the synthesis of my C14-modified pleuromutilin derivative. What are the common causes and solutions?

Possible Causes:

  • Incomplete Activation of the C14 Hydroxyl Group: The initial step in many synthetic routes is the tosylation of the C14 hydroxyl group of pleuromutilin. Incomplete reaction can lead to low yields in subsequent nucleophilic substitution steps.

  • Steric Hindrance: Bulky nucleophiles or side chains can sterically hinder the reaction at the C14 position, leading to slower reaction rates and lower yields.

  • Side Reactions: The mutilin core contains several reactive sites. Under certain conditions, side reactions can occur, reducing the yield of the desired product.

  • Purification Challenges: The polarity of different derivatives can vary significantly, making purification by column chromatography challenging and leading to product loss.

Troubleshooting Steps:

  • Optimize the Tosylation Step: Ensure an appropriate excess of p-toluenesulfonyl chloride and a suitable base (e.g., pyridine) are used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Select an Appropriate Solvent: The choice of solvent is critical. Ensure the solvent is anhydrous and appropriate for the specific nucleophile being used.

  • Adjust Reaction Temperature: For sterically hindered nucleophiles, increasing the reaction temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.

  • Optimize Purification: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using alternative purification techniques like preparative HPLC for challenging separations.

Q2: My final compound appears to be unstable. What could be the reason?

Possible Causes:

  • Oxidation: Certain functional groups, such as amino groups on a phenyl ring, can be susceptible to oxidation, leading to degradation of the compound.

  • Hydrolysis: The ester linkage at the C14 position can be susceptible to hydrolysis under acidic or basic conditions.

  • Light Sensitivity: Some complex organic molecules can be sensitive to light.

Troubleshooting Steps:

  • Structural Modification: If a specific functional group is identified as the source of instability, consider replacing it with a more stable isostere.

  • Proper Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

  • pH Control: During workup and storage, avoid exposure to strong acids or bases.

In Vitro Antibacterial Assays

Q1: My Minimum Inhibitory Concentration (MIC) values are not reproducible. What are the potential issues?

Possible Causes:

  • Inoculum Preparation: Incorrect bacterial concentration in the inoculum is a common source of variability.

  • Media and Incubation Conditions: Variations in broth composition, pH, and incubation time or temperature can affect bacterial growth and MIC values.

  • Compound Solubility: Poor solubility of the test compound in the assay medium can lead to inaccurate and inconsistent results.

  • Bacterial Strain Integrity: The susceptibility of the bacterial strain may change over time due to repeated subculturing.

Troubleshooting Steps:

  • Standardize Inoculum: Strictly adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing the bacterial inoculum to a specific McFarland standard.

  • Quality Control of Media: Use high-quality, pre-tested media and ensure consistent preparation.

  • Address Solubility: If solubility is an issue, consider using a small amount of a biocompatible solvent like DMSO to dissolve the compound before diluting it in the broth. Ensure the final solvent concentration does not affect bacterial growth.

  • Use Fresh Cultures: Use fresh bacterial cultures for each experiment and avoid excessive subculturing of the strains. Include a reference antibiotic (e.g., tiamulin, lefamulin) as a positive control in every assay to monitor for consistency.

Data Presentation

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected C14-Modified Pleuromutilin Derivatives

Compound IDModification TypeMRSAS. aureus (MSSA)S. epidermidisE. faeciumReference
Tiamulin Thioether0.50.125-32--
Lefamulin Thioether≤0.06-0.5≤0.06-0.25≤0.06-0.12≤0.06-0.25
Compound 9 Nitrogen-containing0.060.125--
Compound 21h Urea/Thioether0.00195-0.250---
Compound 5g -4-641-32--
Compound 10b Quaternary AmineExcellent---
Compound B49 -----
Compound 50 Benzoxazole0.1250.125--
Compound 57 Benzoxazole0.125≤0.5--
Compound 12c Pyrazolo[3,4-d]pyrimidine0.250.25--
Compound 22c Pyrazolo[3,4-d]pyrimidine0.250.25--
BC-3781 -0.12/0.25 (MIC50/90)---

Note: MIC values can vary based on the specific strains and testing methodologies used.

Experimental Protocols

General Procedure for Synthesis of C14-Thioether Pleuromutilin Derivatives

This protocol is a generalized representation based on methodologies described in the literature.

  • Tosylation of Pleuromutilin: Dissolve pleuromutilin in a suitable solvent (e.g., pyridine). Cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Nucleophilic Substitution: To the solution containing 22-O-tosylpleuromutilin, add the desired thiol nucleophile. The reaction may require heating and is typically stirred for several hours to overnight.

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final compound using techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, inoculate a few colonies of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation pleuromutilin Pleuromutilin tosylation Tosylation of C14-OH pleuromutilin->tosylation p-TsCl, Pyridine substitution Nucleophilic Substitution with R-SH tosylation->substitution purification Column Chromatography substitution->purification final_product Final Derivative purification->final_product characterization Structural Characterization (NMR, HRMS) final_product->characterization mic_assay MIC Assay characterization->mic_assay sar_analysis SAR Analysis mic_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of C14-modified pleuromutilin derivatives.

signaling_pathway ptc Peptidyl Transferase Center (PTC) inhibition Inhibition of Protein Synthesis ptc->inhibition a_site A-Site p_site P-Site pleuromutilin Pleuromutilin Derivative pleuromutilin->ptc Binds to PTC bacterial_death Bacteriostatic/ Bactericidal Effect inhibition->bacterial_death

Caption: Mechanism of action of pleuromutilin derivatives targeting the bacterial ribosome.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Verify Inoculum Density (McFarland Standard) start->check_inoculum check_controls Review Controls (Growth & Positive) start->check_controls check_solubility Assess Compound Solubility start->check_solubility solution_inoculum Standardize Inoculum Prep check_inoculum->solution_inoculum Incorrect solution_controls Repeat with Fresh Strain/ Reference Antibiotic check_controls->solution_controls Failed solution_solubility Use Cosolvent (e.g., DMSO) check_solubility->solution_solubility Poor

Caption: A troubleshooting decision tree for inconsistent MIC assay results.

References

Technical Support Center: Enhancing Oral Bioavailability of Pleuromutilin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral delivery of pleuromutilin antibiotics. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the common challenges associated with the inherently poor oral bioavailability of this promising class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of pleuromutilin compounds?

A1: The principal reasons for the poor oral bioavailability of many pleuromutilin derivatives are:

  • Extensive First-Pass Metabolism: Pleuromutilins are often rapidly metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver. This significantly reduces the amount of active drug reaching systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: Many pleuromutilins are substrates of the P-gp efflux pump, an ATP-dependent transporter that actively pumps the drug back into the intestinal lumen, thereby limiting its absorption.

  • Poor Aqueous Solubility: Some pleuromutilin derivatives exhibit low solubility in gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[3]

Q2: What are the most effective strategies to improve the oral bioavailability of pleuromutilins?

A2: Several strategies can be employed, often in combination, to enhance the oral bioavailability of these compounds:

  • Chemical Modification: Altering the chemical structure of the pleuromutilin molecule, particularly at the C14 side chain, can reduce its susceptibility to metabolism and efflux.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[1]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic pleuromutilin derivatives.

  • Co-administration with Inhibitors: Administering the pleuromutilin compound with inhibitors of CYP3A4 (e.g., ritonavir) and/or P-gp (e.g., zosuquidar) can significantly increase its systemic exposure by reducing metabolism and efflux.[1]

Q3: How can I determine if my pleuromutilin compound is a substrate for P-gp?

A3: The Caco-2 permeability assay is a widely used in vitro method to assess whether a compound is a P-gp substrate. This assay measures the bidirectional transport of the compound across a monolayer of Caco-2 cells, which express P-gp. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally indicative of active efflux.

Q4: Which in vivo models are most suitable for evaluating the oral bioavailability of pleuromutilin compounds?

A4: The Sprague-Dawley rat is a commonly used and appropriate animal model for initial in vivo pharmacokinetic and oral bioavailability studies of pleuromutilin derivatives.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Good In Vitro Permeability

Question: My pleuromutilin compound shows high permeability in the Caco-2 assay, but the oral bioavailability in rats is very low. What could be the issue?

Answer:

Possible Cause Troubleshooting Steps
High First-Pass Metabolism Conduct an in vitro metabolic stability assay using rat liver microsomes to determine the intrinsic clearance of your compound. If metabolic instability is confirmed, consider co-administration with a CYP3A4 inhibitor in your next in vivo study.
P-gp Efflux If not already done, perform a bidirectional Caco-2 assay to calculate the efflux ratio. If the ratio is high, consider co-administration with a P-gp inhibitor.
Poor Solubility in vivo The in vitro permeability assay may not fully replicate the complex environment of the GI tract. Consider formulating the compound in an enabling formulation such as an amorphous solid dispersion or a lipid-based system to improve its in vivo solubility and dissolution.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Question: I'm observing significant variability in the plasma concentrations of my pleuromutilin compound between individual animals in my oral bioavailability study. How can I reduce this?

Answer:

Possible Cause Troubleshooting Steps
Food Effects Ensure consistent fasting periods for all animals before dosing. The presence of food can significantly impact gastric emptying and GI fluid composition, leading to variable absorption.
Inconsistent Dosing Refine your oral gavage technique to ensure accurate and consistent administration of the dose volume.
Formulation Instability If using a suspension, ensure it is homogenous and does not settle during the dosing period. For solutions, confirm the compound remains fully dissolved.
Inherent Biological Variability While some variability is expected, using a larger number of animals per group can help to obtain more statistically robust data.

Data Presentation

Table 1: Oral Bioavailability of Selected Pleuromutilin Derivatives and the Impact of Enhancement Strategies

CompoundSpeciesFormulation/Co-administrationOral Bioavailability (%)Reference
CVH-174RatSuspension~1
CVH-174RatASD with Ritonavir (CYP3A4 inhibitor)Increased
CVH-174RatASD with Zosuquidar (P-gp inhibitor)Not significantly increased
CVH-174RatASD with Ritonavir and Zosuquidar~18
AmphenmulinMouseSolutionNot specified, but oral AUC was lower than IV and IP
LefamulinHumanOral formulation24 (fasted), 19 (fed)
TiamulinSwineOral solutionGood
TiamulinSwineMedicated feedDramatically decreased

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a pleuromutilin compound in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Test pleuromutilin compound

  • Vehicle for oral and intravenous (IV) administration

  • Oral gavage needles

  • Syringes and needles for IV injection and blood collection

  • Heparinized blood collection tubes

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for plasma sample analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Oral Group: Administer the test compound formulation orally via gavage at a predetermined dose.

    • Intravenous Group: Administer the test compound solution intravenously via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into heparinized tubes. Centrifuge the samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the pleuromutilin compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both oral and IV routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of a pleuromutilin compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test pleuromutilin compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Sample Analysis: Determine the concentration of the pleuromutilin compound in the samples using a validated analytical method.

  • Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio Calculation: Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Protocol 3: Metabolic Stability Assay using Rat Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of a pleuromutilin compound.

Materials:

  • Rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test pleuromutilin compound

  • Positive control compound (with known metabolic instability)

  • Acetonitrile (for reaction termination)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes and the test compound in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent pleuromutilin compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t1/2) = 0.693 / k and the intrinsic clearance (CLint).

Mandatory Visualizations

experimental_workflow_bioavailability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Metabolic Stability Metabolic Stability Formulation Formulation Metabolic Stability->Formulation Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Formulation Animal Dosing Animal Dosing Formulation->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis PK Analysis PK Analysis Plasma Analysis->PK Analysis Bioavailability Calculation Bioavailability Calculation PK Analysis->Bioavailability Calculation Compound Compound Compound->Metabolic Stability Compound->Caco-2 Permeability

Caption: Experimental workflow for determining the oral bioavailability of pleuromutilin compounds.

troubleshooting_workflow Start Start Low Oral Bioavailability Low Oral Bioavailability Start->Low Oral Bioavailability High Permeability? High Permeability? Low Oral Bioavailability->High Permeability? High Metabolism? High Metabolism? High Permeability?->High Metabolism? Yes Improve Solubility Improve Solubility High Permeability?->Improve Solubility No P-gp Substrate? P-gp Substrate? High Metabolism?->P-gp Substrate? No Co-administer CYP Inhibitor Co-administer CYP Inhibitor High Metabolism?->Co-administer CYP Inhibitor Yes Co-administer P-gp Inhibitor Co-administer P-gp Inhibitor P-gp Substrate?->Co-administer P-gp Inhibitor Yes Re-evaluate in vivo Re-evaluate in vivo P-gp Substrate?->Re-evaluate in vivo No Improve Solubility->Re-evaluate in vivo Co-administer CYP Inhibitor->Re-evaluate in vivo Co-administer P-gp Inhibitor->Re-evaluate in vivo

Caption: Troubleshooting workflow for addressing low oral bioavailability of pleuromutilin compounds.

signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug Dissolution Drug Dissolution Passive Diffusion Passive Diffusion Drug Dissolution->Passive Diffusion P-gp Efflux P-gp Efflux Passive Diffusion->P-gp Efflux CYP3A4 Metabolism CYP3A4 Metabolism Passive Diffusion->CYP3A4 Metabolism Absorbed Drug Absorbed Drug Passive Diffusion->Absorbed Drug P-gp Efflux->Drug Dissolution Pleuromutilin in Formulation Pleuromutilin in Formulation Pleuromutilin in Formulation->Drug Dissolution

Caption: Key factors influencing the absorption and first-pass metabolism of pleuromutilin compounds.

References

Validation & Comparative

Dihydropleuromutilins Emerge as a Potent Alternative to Macrolides for Mycoplasma pneumoniae Infections Amidst Growing Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of escalating antibiotic resistance, the efficacy of macrolides, the long-standing first-line treatment for Mycoplasma pneumoniae pneumonia, is increasingly compromised. This has spurred the scientific community to explore alternative therapeutic agents, with dihydropleuromutilins, such as lefamulin, showing significant promise. This guide provides a comprehensive comparison of dihydropleuromutilins and macrolides, presenting in vitro and clinical data, detailed experimental methodologies, and visual representations of their mechanisms and the pathology of M. pneumoniae infection.

Executive Summary

Mycoplasma pneumoniae is a leading cause of community-acquired pneumonia (CAP). Macrolide antibiotics have been the cornerstone of treatment, but their effectiveness is waning due to the global rise of macrolide-resistant M. pneumoniae (MRMP) strains. Dihydropleuromutilins, a distinct class of antibiotics, have demonstrated potent activity against both macrolide-susceptible and macrolide-resistant isolates. While direct head-to-head clinical trials comparing dihydropleuromutilins and macrolides for M. pneumoniae pneumonia are not yet available, data from phase 3 clinical trials of lefamulin for CAP, including a subset of patients with M. pneumoniae, alongside compelling in vitro susceptibility data, position dihydropleuromutilins as a critical alternative in the management of these infections.

Mechanism of Action: A Shared Target, A Different Outcome

Both dihydropleuromutilins and macrolides exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. However, their specific binding sites and interactions differ, which is significant in the context of resistance.

Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit, effectively blocking the elongation of the polypeptide chain.[1][2] Resistance to macrolides in M. pneumoniae primarily arises from point mutations in the domain V region of the 23S rRNA gene, which alters the drug's binding site.[3]

Dihydropleuromutilins also bind to the peptidyl transferase center of the 50S ribosomal subunit, interfering with the transfer of amino acids to the growing polypeptide chain.[4] This distinct binding site allows them to remain effective against bacteria that have developed resistance to macrolides.

cluster_BacterialRibosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Elongation Inhibition Protein Synthesis Inhibition 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Dihydropleuromutilins Dihydropleuromutilins (e.g., Lefamulin) Dihydropleuromutilins->50S_Subunit Binds to Peptidyl Transferase Center Macrolides Macrolides (e.g., Azithromycin) Macrolides->50S_Subunit Binds to Nascent Peptide Exit Tunnel Bacteriostatic Bacteriostatic/ Bactericidal Effect Inhibition->Bacteriostatic cluster_Workflow MIC Determination Workflow Isolate M. pneumoniae Isolate (Clinical or Reference Strain) Inoculum Prepare Inoculum in SP4 Broth (10^4-10^5 CFU/mL) Isolate->Inoculum Microtiter Inoculate 96-well Microtiter Plates with Serial Dilutions of Antibiotics Inoculum->Microtiter Incubate Incubate at 37°C Microtiter->Incubate Observe Observe for Color Change (indicating growth) Incubate->Observe Determine Determine MIC (Lowest concentration with no visible growth) Observe->Determine cluster_Pathogenesis M. pneumoniae Pathogenesis and Host Response Adhesion M. pneumoniae Adhesion to Respiratory Epithelium Damage Direct Cellular Damage (H2O2, CARDS toxin) Adhesion->Damage TLR2 Toll-like Receptor 2 (TLR2) Activation on Macrophages Adhesion->TLR2 Inflammation Pulmonary Inflammation and Clinical Symptoms Damage->Inflammation MyD88 MyD88-dependent Signaling Pathway TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Cytokines->Inflammation

References

A Comparative Guide to Pleuromutilin Antibiotics: Tiamulin and Valnemulin in Swine Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent pleuromutilin antibiotics, tiamulin and valnemulin, in the treatment and control of common bacterial infections in swine. The information presented is collated from a range of scientific studies to aid in research and development decisions.

Introduction: A Shared Heritage in Combating Swine Pathogens

Tiamulin and valnemulin are semi-synthetic derivatives of the naturally occurring antibiotic pleuromutilin. Both are primarily used in veterinary medicine to address economically significant diseases in swine production. They are particularly valued for their efficacy against respiratory and enteric pathogens, including Mycoplasma hyopneumoniae, Brachyspira hyodysenteriae, and Lawsonia intracellularis. While sharing a common core structure and mechanism of action, differences in their chemical side chains influence their potency, pharmacokinetic profiles, and, consequently, their clinical application.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Tiamulin and valnemulin exert their bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This binding action prevents the correct positioning of tRNA molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation. This shared mechanism of action is distinct from many other classes of antibiotics, which can be advantageous in combating resistance.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drugs Pleuromutilin Antibiotics PTC Peptidyl Transferase Center (PTC) Protein Protein Synthesis Inhibition Inhibition PTC->Inhibition Prevents peptide bond formation A_site A-site P_site P-site Tiamulin Tiamulin Tiamulin->PTC Binds to Valnemulin Valnemulin Valnemulin->PTC Binds to tRNA tRNA tRNA->A_site Blocked entry tRNA->P_site Blocked positioning

Diagram 1: Mechanism of action of Tiamulin and Valnemulin.

Comparative In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The tables below summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for tiamulin and valnemulin against major swine pathogens, as reported in various studies. It is important to note that direct comparisons of MIC values between studies can be influenced by methodological differences.

Table 1: Comparative MIC Values (µg/mL) for Tiamulin and Valnemulin Against Key Swine Pathogens

PathogenAntibioticMIC RangeMIC₅₀MIC₉₀
Mycoplasma hyopneumoniae Tiamulin0.06 - 8~0.25~4
Valnemulin0.008 - 0.03~0.016~0.06
Brachyspira hyodysenteriae Tiamulin0.062 - 4.01.04.0
Valnemulin≤0.031 - 8.02.08.0
Lawsonia intracellularis Tiamulin≤0.5 (intracellular)--
Valnemulin≤0.5 (intracellular)--

Note: Data compiled from multiple sources and should be interpreted as indicative. MIC values can vary between isolates and testing methodologies.

In vitro studies consistently demonstrate that valnemulin often exhibits lower MIC values against Mycoplasma hyopneumoniae compared to tiamulin, suggesting higher intrinsic potency against this pathogen. For Brachyspira hyodysenteriae and Lawsonia intracellularis, both drugs show potent activity.[1]

Comparative In Vivo Efficacy and Clinical Outcomes

Direct head-to-head clinical trials comparing the in vivo efficacy of tiamulin and valnemulin in swine are limited in the public domain. The following sections summarize findings from individual studies on their effectiveness against key swine diseases.

Swine Respiratory Disease (SRD)

Both tiamulin and valnemulin are indicated for the treatment and control of SRD, particularly enzootic pneumonia caused by Mycoplasma hyopneumoniae.

Tiamulin in SRD: Studies have shown that tiamulin administered in feed or water can be effective in reducing the clinical signs and lung lesions associated with M. hyopneumoniae infection.[2] In a study involving pigs with Porcine Respiratory Disease Complex (PRDC), in-feed tiamulin at 165.0 ppm resulted in significantly better treatment success and lower pneumonia lesions compared to controls.[2]

Valnemulin in SRD: Valnemulin has demonstrated high efficacy in controlling diseases caused by M. hyopneumoniae. In a study evaluating different antimicrobial protocols, individuals treated with valnemulin showed increased performance, lower mortality, and a low bacterial load in the lungs.[3] One in vitro study reported valnemulin to be 30 times more effective than tiamulin against Mycoplasma sp..[3]

Table 2: Summary of Clinical Efficacy Data for SRD

DrugIndicationDosageKey Findings
Tiamulin PRDC137.5 - 165.0 ppm in feedReduced pneumonia lesions and mortality.
Valnemulin Enzootic PneumoniaNot specifiedReduced lung lesions, increased performance, lower mortality.
Swine Dysentery

Swine dysentery, caused by Brachyspira hyodysenteriae, is a severe enteric disease. Both tiamulin and valnemulin are considered highly effective treatments.

Tiamulin in Swine Dysentery: Field trials have demonstrated that tiamulin administered in feed at 30 ppm is highly effective in preventing the clinical signs of swine dysentery. Water medication with tiamulin has also been shown to be an efficacious therapeutic regimen for naturally occurring swine dysentery.

Valnemulin in Swine Dysentery: Valnemulin is also a primary choice for the treatment and prevention of swine dysentery. Studies have highlighted its efficacy, particularly in cases where resistance to other antimicrobials is a concern.

Porcine Proliferative Enteropathy (Ileitis)

Lawsonia intracellularis, the causative agent of ileitis, is another key target for pleuromutilin antibiotics.

Tiamulin in Ileitis: Tiamulin has been shown to be effective in both the treatment and prevention of ileitis. In an experimental challenge study, a prevention strategy with 50 ppm tiamulin in feed and a treatment strategy with 150 ppm both resulted in clinically normal pigs with no lesions of proliferative enteropathy.

Valnemulin in Ileitis: Valnemulin is also highly active against L. intracellularis. Both tiamulin and valnemulin have been reported to be among the most active antimicrobials against this intracellular pathogen in vitro.

Pharmacokinetics: A Comparative Overview

Tiamulin:

  • Achieves relatively low plasma concentrations but concentrates in lung tissue, with lung concentrations being significantly higher than in plasma.

  • It is also excreted via the bile into the gut, leading to high concentrations in the colon, which is beneficial for treating enteric infections.

Valnemulin:

  • Demonstrates good oral bioavailability in pigs.

  • Similar to tiamulin, it distributes extensively to lung tissue, with lung AUC being reported as 77.39 times higher than the corresponding plasma AUC in one study.

Table 3: Selected Pharmacokinetic Parameters in Swine

ParameterTiamulinValnemulin
Bioavailability (oral) Data not readily available~59% (one study)
Lung:Plasma Concentration Ratio (AUC) ~18.1~77.39
Primary Excretion Route Bile/FecesBile/Feces

Note: These values are from different studies and may not be directly comparable.

The high concentration of both drugs in the lungs and gut lumen underpins their efficacy against respiratory and enteric diseases, respectively.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized workflow for an in vivo efficacy study, which can be adapted for specific pathogens and drugs.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_evaluation Final Evaluation Acclimatization Acclimatization of Healthy Swine Randomization Randomization into Treatment Groups Acclimatization->Randomization Infection Experimental Infection (e.g., M. hyopneumoniae) Randomization->Infection Treatment_A Group A: Tiamulin Administration Infection->Treatment_A Treatment Initiation Treatment_B Group B: Valnemulin Administration Infection->Treatment_B Treatment Initiation Control Group C: Placebo/Untreated Control Infection->Control Treatment Initiation Clinical_Signs Daily Clinical Sign Scoring Treatment_A->Clinical_Signs Performance Performance Data (ADG, FCR) Treatment_A->Performance Samples Biological Sample Collection (Blood, Swabs) Treatment_A->Samples Treatment_B->Clinical_Signs Treatment_B->Performance Treatment_B->Samples Control->Clinical_Signs Control->Performance Control->Samples Necropsy Necropsy and Gross Pathology Scoring Clinical_Signs->Necropsy Performance->Necropsy Samples->Necropsy Histo Histopathology Necropsy->Histo Micro Microbiology/ qPCR Necropsy->Micro

Diagram 2: Generalized workflow for a swine efficacy trial.

Key Methodological Considerations:

  • Animal Model: Specific pathogen-free (SPF) pigs are often used to minimize confounding infections. The age and weight of the animals should be standardized.

  • Challenge Strain: A well-characterized, virulent strain of the target pathogen should be used for experimental infection.

  • Dosage and Administration: The dosage, route of administration (in-feed, in-water, or injectable), and duration of treatment should be clearly defined and justified.

  • Efficacy Parameters: A combination of clinical (e.g., respiratory scores, diarrhea scores), pathological (e.g., lung lesion scores), microbiological (e.g., bacterial load), and performance (e.g., average daily gain, feed conversion ratio) parameters should be used to assess efficacy.

  • Statistical Analysis: Appropriate statistical methods should be employed to compare the outcomes between treatment groups.

Conclusion

Both tiamulin and valnemulin are highly effective pleuromutilin antibiotics for the management of key bacterial infections in swine. Their shared mechanism of action, targeting the bacterial ribosome, makes them valuable tools, particularly in the face of resistance to other antibiotic classes.

  • In vitro data suggests that valnemulin may have a higher intrinsic potency against certain pathogens, such as Mycoplasma hyopneumoniae, as indicated by its generally lower MIC values.

  • In vivo , both drugs demonstrate strong clinical efficacy against swine respiratory disease, swine dysentery, and ileitis.

  • Pharmacokinetically , both drugs achieve high concentrations in target tissues such as the lungs and the gastrointestinal tract, which is crucial for their therapeutic effect.

The choice between tiamulin and valnemulin for a specific clinical situation may depend on factors such as the target pathogen and its susceptibility profile, the desired route of administration, and economic considerations. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their in vivo efficacy and to establish optimal treatment protocols for various disease presentations in swine.

References

New Dihydropleuromutilin Analogs Demonstrate Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel dihydropleuromutilin derivatives reveals promising candidates in the fight against drug-resistant bacteria. Recent studies highlight analogs incorporating various chemical moieties that exhibit significant in vitro activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Researchers have been actively exploring modifications of the this compound scaffold to enhance its antibacterial properties and overcome existing resistance mechanisms. These efforts have led to the synthesis of several new analogs with diverse side chains, demonstrating a clear structure-activity relationship and providing a basis for the development of next-generation antibiotics. This guide provides a comparative overview of the antibacterial activity of these new compounds, detailed experimental protocols for their evaluation, and a visualization of their mechanism of action.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of newly synthesized this compound analogs has been primarily assessed by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria. The data presented below summarizes the performance of representative analogs from recent studies compared to the established antibiotic, tiamulin.

Analog/CompoundModificationTest OrganismMIC (µg/mL)Reference
Series A: Urea/Thiourea Analogs
6hPhenyl-thioureaS. aureus (MRSA, ATCC 43300)0.125[1]
6mPhenyl-ureaS. aureus (MSSA, ATCC 29213)<0.0625[1]
6nPhenyl-ureaS. aureus (MSSA, ATCC 29213)<0.0625[1]
Series B: Aminothiophenol Analogs
82-aminothiophenolS. aureus (MRSA, ATCC 43300)Moderate Activity[2]
Series C: Piperazine Analogs
9dPiperazine and arylaminoS. aureus (ATCC 25923)0.125[3]
9dStreptococcus agalactiae0.5
9dStreptococcus dysgalactiae0.5
Series D: Thioether Analogs
4i4-methoxybenzamide-2-methylpropane-2-yl) thioacetateMRSA, MRSE, E. coli, S. agalactiaeMost Active
5a2-aminobenzamide-2-methylpropane-2-yl) thioacetateMRSA, MRSE, E. coli, S. agalactiaeMost Active
5c4-aminobenzamide-2-methylpropane-2-yl) thioacetateMRSA, MRSE, E. coli, S. agalactiaeMost Active
Series E: Thiadiazole Analogs
6dThiadiazoleMRSA, MRSE, S. aureus, S. epidermidis, E. coli, B. cereusPotent Activity
Series F: Pyrazolo[3,4-d]pyrimidine Analogs
12c6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-aminoS. aureus (MRSA, ATCC 43300)0.25
19c6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-aminoS. aureus (MRSA, ATCC 43300)0.25
22c6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-aminoS. aureus (MRSA, ATCC 43300)0.25
Series G: Benzoxazole-2-thiol Analogs
[I]Benzoxazole-2-thiolS. aureus (MRSA)0.125
Reference Compound
Tiamulin-S. aureus (MRSA, ATCC 43300)0.5
Tiamulin-S. aureus (ATCC 25923)0.125

Experimental Protocols

The validation of the antibacterial activity of these new this compound analogs relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: The test compounds are serially diluted (usually two-fold) in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

2. Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates containing graded concentrations of the antimicrobial agent are prepared.

  • Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated for 16-20 hours at 37°C.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the development of visible growth on the agar surface.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Assay Setup: A standardized bacterial inoculum is added to flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the drug is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask, serially diluted in sterile saline, and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is determined.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating these new compounds and their mode of action, the following diagrams illustrate the typical experimental workflow and the established mechanism of action for pleuromutilin antibiotics.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Antibacterial Activity Evaluation cluster_interpretation Interpretation start Design & Synthesize This compound Analogs mic MIC Determination (Broth/Agar Dilution) start->mic Test Compounds tk Time-Kill Kinetics Assay mic->tk Select Potent Analogs data Comparative Data Analysis tk->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the evaluation of new this compound analogs.

Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism distinct from many other classes of antibiotics.

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) A_site A-Site (Aminoacyl) P_site P-Site (Peptidyl) PTC Peptidyl Transferase Center inhibition Inhibition of Peptide Bond Formation PTC->inhibition drug This compound Analog drug->PTC Binds to protein_synthesis_block Bacterial Protein Synthesis Blocked inhibition->protein_synthesis_block

Caption: Mechanism of action of this compound analogs.

The unique binding site and mechanism of action of pleuromutilins contribute to their effectiveness against bacteria that have developed resistance to other antibiotic classes. The continued exploration of new this compound analogs is a promising avenue for the discovery of novel therapeutics to address the growing challenge of antimicrobial resistance.

References

A Head-to-Head Comparison of Lefamulin and Dihydropleuromutilin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pleuromutilin antibiotic lefamulin and its parent compound, dihydropleuromutilin, against Staphylococcus aureus. As the threat of antibiotic resistance continues to grow, understanding the nuances of novel antibiotic classes is paramount for the scientific community. This document summarizes key performance indicators, experimental methodologies, and the underlying mechanisms of action to support research and development efforts in the fight against pathogenic bacteria.

Executive Summary

Lefamulin, a semi-synthetic pleuromutilin derivative, demonstrates potent and broad activity against a wide range of S. aureus phenotypes, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, results in a low propensity for cross-resistance with other antibiotic classes. While extensive data is available for lefamulin, there is a notable lack of publicly available, direct experimental data on the antibacterial activity of its parent compound, this compound, against S. aureus. This guide, therefore, focuses on a comprehensive analysis of lefamulin, with comparative insights drawn from the broader class of pleuromutilin derivatives to infer the potential activity of the core pleuromutilin structure.

Data Presentation: In Vitro Activity Against S. aureus

The following tables summarize the minimum inhibitory concentration (MIC) data for lefamulin against various S. aureus isolates. The data is compiled from several large-scale surveillance studies, providing a robust overview of its efficacy.

Table 1: Lefamulin MIC Distribution for S. aureus

Organism CohortNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)% Susceptible (at ≤0.25 µg/mL)
All S. aureus12730.060.12≤0.03 - >299.7%
Methicillin-Susceptible S. aureus (MSSA)8710.060.12≤0.03 - 299.9%
Methicillin-Resistant S. aureus (MRSA)4020.060.12≤0.03 - >299.3%
Vancomycin-Intermediate S. aureus (VISA)100.060.250.06 - 0.5100%
Vancomycin-Resistant S. aureus (VRSA)100.120.250.06 - 0.25100%

Note on this compound: Direct and comparable MIC data for this compound against a significant number of S. aureus isolates could not be identified in publicly available literature. The potent activity of various pleuromutilin derivatives suggests that the core mutilin structure is active, but quantitative comparisons are not possible without specific experimental data.

Mechanism of Action

Pleuromutilin and its derivatives, including lefamulin, inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This binding site is distinct from those of other ribosome-targeting antibiotics, which contributes to the low rate of cross-resistance.[1] The interaction prevents the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation and halting protein elongation.[2]

cluster_ribosome 50S Ribosomal Subunit A-site A-site P-site P-site A-site->P-site Translocation Protein Synthesis Protein Synthesis P-site->Protein Synthesis Peptide bond formation PTC Peptidyl Transferase Center Inhibition Inhibition of Protein Synthesis PTC->Inhibition Blocks tRNA positioning Lefamulin Lefamulin Lefamulin->PTC Binds to tRNA tRNA tRNA->A-site Enters

Mechanism of Action of Lefamulin

Resistance Mechanisms

Resistance to pleuromutilins in S. aureus is relatively uncommon. When it does occur, it is primarily mediated by two mechanisms:

  • Target Site Mutations: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can alter the binding site of pleuromutilins, reducing their efficacy.

  • Efflux Pumps: The presence of specific ATP-binding cassette (ABC) transporters, such as those encoded by the vga genes, can lead to the active efflux of pleuromutilins from the bacterial cell, thereby reducing the intracellular concentration of the drug.

cluster_cell Staphylococcus aureus Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome Resistance Resistance Ribosome->Resistance Reduced efficacy Efflux Pump (Vga) Efflux Pump (Vga) Efflux Pump (Vga)->Resistance Drug removal Lefamulin Lefamulin Lefamulin->Ribosome Target Lefamulin->Efflux Pump (Vga) Substrate Target Site Mutation Target Site Mutation Target Site Mutation->Ribosome Alters binding site Active Efflux Active Efflux Active Efflux->Efflux Pump (Vga) Mediated by

Mechanisms of Resistance to Lefamulin

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Stock solutions of lefamulin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: S. aureus isolates are grown on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Lefamulin in 96-well plate D Inoculate plates with diluted S. aureus A->D B Prepare S. aureus inoculum (0.5 McFarland) C Dilute inoculum in CAMHB B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect wells for bacterial growth E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Broth Microdilution MIC Assay Workflow
In Vitro Resistance Development Studies

The potential for resistance development can be assessed through serial passage experiments.

Protocol: Serial Passage for Resistance Induction

  • Baseline MIC Determination: The initial MIC of lefamulin for the selected S. aureus strain is determined using the broth microdilution method.

  • Serial Passage: The bacteria from the well containing the highest sub-inhibitory concentration of the drug (e.g., 0.5x MIC) are used to inoculate a new series of drug dilutions. This process is repeated daily for a defined period (e.g., 14-30 days).

  • MIC Monitoring: The MIC is determined at regular intervals throughout the serial passage experiment to monitor for any increase in resistance.

  • Genetic Analysis: Strains exhibiting a significant and stable increase in MIC are subjected to genetic analysis (e.g., whole-genome sequencing) to identify mutations in genes associated with resistance (e.g., rplC, rplD) or the acquisition of resistance genes (e.g., vga).

Conclusion

Lefamulin stands out as a potent antibiotic against a wide spectrum of S. aureus strains, including those resistant to multiple other classes of antibiotics. Its novel mechanism of action and low propensity for resistance development make it a valuable tool in the ongoing battle against bacterial infections. While a direct, data-driven comparison with this compound is hampered by the lack of available data for the parent compound, the extensive research on lefamulin and other pleuromutilin derivatives underscores the therapeutic potential of this chemical scaffold. Further research into the activity of the core pleuromutilin structure would be beneficial for a more complete understanding of this important class of antibiotics.

References

Quantitative structure-activity relationship (QSAR) analysis of pleuromutilin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Pleuromutilin Derivatives

Pleuromutilin and its semi-synthetic derivatives are a vital class of antibiotics that combat bacterial infections by inhibiting protein synthesis.[1][2] With the rise of antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), the development of novel, more potent pleuromutilin derivatives is a critical area of research.[3][4] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool in this endeavor, enabling the prediction of biological activity from chemical structure and guiding the design of new drug candidates.[3]

This guide provides a comparative overview of recent QSAR studies on pleuromutilin derivatives, presenting key data, experimental protocols, and visualizations to aid researchers and drug development professionals in this field.

Mechanism of Action

Pleuromutilin derivatives exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria. This interaction inhibits the formation of peptide bonds, thereby halting protein synthesis. This unique mechanism of action means there is infrequent cross-resistance with other classes of antibiotics.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of pleuromutilin derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC value, the more potent the compound. Recent studies have focused on synthesizing and testing new derivatives against various Gram-positive bacteria, including resistant strains.

Compound/DerivativeTest Strain(s)MIC (μg/mL)Reference
Tiamulin S. aureus (ATCC 29213)0.25 - 1
MRSA (ATCC 43300)0.06 - 1
Valnemulin MRSA (ATCC 43300)0.5
Retapamulin S. aureusNot specified
Lefamulin S. aureusNot specified
Compound 9 (novel derivative) MRSA (ATCC 43300)0.06
Compound 1 (novel derivative) S. aureus (ATCC 29213)< 0.0625
MRSA< 0.0625
Compound 2 (novel derivative) S. aureus (ATCC 29213)1
MRSA1
Compound 50 (novel derivative) MRSA (ATCC 43300)0.125
Compound 57 (novel derivative) MRSA (ATCC 43300)0.125
PDP (novel derivative) MRSA (ATCC 43300)0.008
S. aureus (ATCC 29213)0.008
A8c (novel derivative) MRSASuperior to tiamulin

QSAR Model Comparisons

QSAR models provide mathematical frameworks to correlate the chemical features of molecules with their biological activities. Both 2D and 3D-QSAR models have been successfully applied to pleuromutilin derivatives to guide the synthesis of more effective antibacterial agents.

QSAR Model TypeDataset SizeKey Statistical ParametersFindings and PredictionsReference
2D-QSAR 955 MIC valuesAccuracy: 80%Predicted MICs for novel compounds with thiol-functionalized side chains. The model's predictions were consistent with the experimental results for the highly active Compound 1.
3D-QSAR (CoMFA) 955 MIC valuesr² (non-cross-validated): 0.9836, q² (cross-validated): 0.7986The model indicated that bulky groups around the pleuromutilin ring and thiazole ring were not favorable for activity, while electronegative groups in other regions were beneficial. This model more accurately predicted the activity of Compound 2 than the 2D model.
Image-based QSAR with PLS 54 derivativesNot specifiedA model was developed using image pixels of molecular structures as descriptors, coupled with Partial Least Squares (PLS) regression. The model was validated and used to propose new compounds with good predicted antibacterial activity.

Experimental Protocols

A standardized experimental approach is crucial for the reliable determination of antibacterial activity and for generating high-quality data for QSAR modeling.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for the newly synthesized pleuromutilin derivatives are predominantly determined using the broth micro-dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton Broth - MHB) and incubated. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in the wells of a 96-well microtiter plate using MHB to achieve a range of concentrations. A positive control (bacterial medium without the compound) and a negative control (medium only) are included.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. The experiments are usually performed in duplicate or triplicate to ensure accuracy.

Visualizations

QSAR Experimental Workflow

The following diagram illustrates the typical workflow for a QSAR study, from data collection to the design of new chemical entities.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptors Calculation (2D/3D Properties) A->B C Data Splitting (Training & Test Sets) B->C D Model Generation (e.g., PLS, CoMFA) C->D E Model Validation (Internal & External) D->E F Interpretation of Model (Identify Key Structural Features) E->F G Design of New Derivatives F->G H Synthesis & Experimental Testing G->H I Iterative Refinement H->I I->A

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Key Structural-Activity Relationships in Pleuromutilin Derivatives

Based on various QSAR and structure-activity relationship (SAR) studies, several key structural features of pleuromutilin derivatives have been identified as crucial for their antibacterial activity.

Pleuromutilin_SAR cluster_pleuromutilin Pleuromutilin Core pleuro_core Tricyclic Diterpene Core (Essential for Activity) c14_side_chain C14 Side Chain (Major site for modification) pleuro_core->c14_side_chain Modification at C22 position thioether Thioether Group (Enhances activity) c14_side_chain->thioether basic_group Basic Nitrogen Group (Improves potency) c14_side_chain->basic_group heterocyclic_rings Heterocyclic Rings (Can increase activity) c14_side_chain->heterocyclic_rings

Caption: Key structural features influencing the antibacterial activity of pleuromutilin derivatives.

References

Dihydropleuromutilin: A Comparative Analysis of In Vitro Activity Against Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro efficacy of dihydropleuromutilin and its derivatives, benchmarked against other prominent protein synthesis inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies.

This compound and its semi-synthetic derivatives, such as lefamulin, retapamulin, and valnemulin, represent a potent class of antibiotics that target bacterial protein synthesis. Their unique mechanism of action, centered on the peptidyl transferase center of the 50S ribosomal subunit, offers a crucial advantage in the era of rising antimicrobial resistance. This guide presents a comparative analysis of their in vitro activity alongside other established protein synthesis inhibitors, providing a clear perspective on their potential in combating challenging bacterial pathogens.

Comparative In Vitro Activity: A Tabular Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pleuromutilin derivatives and other protein synthesis inhibitors against key Gram-positive bacterial strains. The data, compiled from multiple in vitro studies, highlights the potent activity of the pleuromutilin class, particularly against multi-drug resistant isolates.

Antibiotic ClassCompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pleuromutilins LefamulinStaphylococcus aureus (MRSA)0.120.12
BC-3781Staphylococcus aureus (MRSA)0.120.12[1]
RetapamulinStaphylococcus aureus (MRSA)0.060.12
ValnemulinStaphylococcus aureus (MRSA)0.031-0.25-
TiamulinStaphylococcus aureus (MRSA)0.125-1-
Oxazolidinones LinezolidStaphylococcus aureus (MRSA)11[1]
Glycopeptides VancomycinStaphylococcus aureus (MRSA)11[1]
Tetracyclines TigecyclineStaphylococcus aureus (MRSA)0.120.25[1]
Pleuromutilins LefamulinStreptococcus pneumoniae≤0.060.12
BC-3781Beta-hemolytic streptococci0.030.03[1]
Macrolides AzithromycinStreptococcus pneumoniae0.5>64
Lincosamides ClindamycinStreptococcus pneumoniae≤0.12>2

Experimental Protocols: Methodologies for In Vitro Assessment

The in vitro activity data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two key experiments used to evaluate the efficacy of these antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Dilutions:

  • A series of twofold serial dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

  • The final concentrations in the wells typically range from 0.008 to 128 µg/mL.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Experimental workflow for the broth microdilution MIC assay.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Cultures and Antibiotic Solutions:

  • The test organism is grown in a suitable broth to the early to mid-logarithmic phase of growth.

  • The culture is then diluted to a standardized starting inoculum, typically 5 × 10⁵ to 5 × 10⁶ CFU/mL.

  • The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control with no antibiotic is also included.

2. Incubation and Sampling:

  • The cultures are incubated at 37°C with shaking.

  • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

3. Viable Cell Counting:

  • Serial dilutions of each aliquot are plated onto an appropriate agar medium.

  • The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.

4. Data Analysis:

  • The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mechanism of Action: A Visual Comparison

The efficacy of protein synthesis inhibitors stems from their ability to bind to specific sites on the bacterial ribosome, thereby halting the translation process. This compound and its derivatives have a distinct binding site compared to many other classes of protein synthesis inhibitors. This unique mechanism contributes to their low potential for cross-resistance with other antibiotic classes.

Pleuromutilins bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, inhibiting peptide bond formation. This interaction prevents the correct positioning of tRNA molecules in the A- and P-sites. Other protein synthesis inhibitors target different ribosomal components. For instance, tetracyclines bind to the 30S subunit and block the attachment of aminoacyl-tRNA to the A-site, while aminoglycosides also bind to the 30S subunit but cause misreading of the mRNA code. Macrolides and lincosamides bind to the 50S subunit and inhibit the translocation of the nascent peptide chain.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_inhibitors Protein Synthesis Inhibitors PTC Peptidyl Transferase Center (PTC) ExitTunnel Peptide Exit Tunnel ASite A-Site PSite P-Site Pleuromutilins This compound Pleuromutilins->PTC Inhibits peptide bond formation Macrolides Macrolides Macrolides->ExitTunnel Blocks peptide elongation Tetracyclines Tetracyclines Tetracyclines->ASite Blocks tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->PSite Causes mRNA misreading

Mechanism of action of this compound and other protein synthesis inhibitors.

References

Dihydropleuromutilin's Stand Against Multi-Drug Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of Dihydropleuromutilin and its derivatives against multi-drug resistant (MDR) pathogens reveals a potent therapeutic option, particularly in the face of challenging Gram-positive infections. This guide provides a comparative analysis of this compound's performance against established antibiotics, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

This compound and its semi-synthetic derivatives, such as lefamulin, represent a critical class of antibiotics known as pleuromutilins. Their unique mechanism of action, targeting the bacterial ribosome at a site distinct from most other antibiotic classes, allows them to circumvent many common resistance mechanisms. This makes them a valuable tool for researchers and clinicians combating infections caused by multi-drug resistant organisms, most notably methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy Against Key MDR Pathogens

The in vitro activity of this compound derivatives is frequently benchmarked against standard-of-care antibiotics for MDR Gram-positive infections, namely vancomycin and linezolid.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the comparative MIC data for lefamulin, a prominent this compound derivative, against MRSA, alongside vancomycin and linezolid.

AntibioticMRSA MIC50 (mg/L)MRSA MIC90 (mg/L)
Lefamulin0.060.12
Vancomycin1.02.0
Linezolid1.02.0

Data compiled from multiple in vitro surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Lefamulin consistently demonstrates lower MIC values against MRSA isolates compared to both vancomycin and linezolid, indicating higher in vitro potency. This holds true even for MRSA strains that exhibit resistance to other antibiotic classes like macrolides, fluoroquinolones, and tetracyclines.[1]

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Studies have shown that pleuromutilins exhibit concentration-dependent killing. For instance, a novel pleuromutilin derivative, amphenmulin, demonstrated a bacteriostatic effect against MRSA, with higher concentrations leading to a more rapid reduction in bacterial viability. In comparative studies, lefamulin has shown superior killing compared to linezolid and tigecycline against MSSA in a murine bacteremia model, achieving a greater than 4 log10 reduction in bacterial burden within 24 hours.

In Vivo Efficacy: Preclinical Models

The promising in vitro activity of this compound derivatives translates into significant efficacy in animal models of infection.

Murine Bacteremia/Sepsis Model

In a murine bacteremia model using both immunocompetent and neutropenic mice infected with methicillin-susceptible Staphylococcus aureus (MSSA), lefamulin demonstrated efficacy comparable to daptomycin and vancomycin.[2] Notably, it showed a superior reduction in bacterial burden compared to linezolid and tigecycline.[2] A single subcutaneous dose of lefamulin was able to reduce the bacterial load by more than 4 log10 CFU/mL within 24 hours, highlighting its potent in vivo activity.

Murine Pneumonia Model

In a murine model of pneumonia induced by MRSA, linezolid showed better efficacy than vancomycin, which was attributed to a more favorable pharmacokinetic/pharmacodynamic profile. While direct comparative data for this compound in this specific model is emerging, its demonstrated high lung concentrations suggest potential for effective treatment of respiratory tract infections. Studies using a neutropenic murine lung infection model have shown that the efficacy of lefamulin correlates most strongly with the AUC/MIC ratio.

Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the pharmacodynamics of antibiotics. For lefamulin, the 24-hour free-drug area-under-the-curve to MIC ratio (ƒAUC0–24/MIC) has been identified as the key pharmacodynamic index associated with its antibacterial activity.

The following table summarizes the in vivo efficacy of lefamulin compared to vancomycin and linezolid in a murine pneumonia model against MRSA.

TreatmentAverage Bacterial Density Reduction (log10 CFU) at 24h
Tedizolid (similar class to Linezolid)1.2
Linezolid1.6
Vancomycin0.1

Data from a study simulating human epithelial lining fluid exposures.

These results indicate that at simulated human exposures, both tedizolid and linezolid were more effective than vancomycin in reducing the bacterial burden in this pneumonia model.

Mechanism of Action: A Unique Target

This compound and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding site is located at a highly conserved region of the 23S rRNA.

The unique binding mode of pleuromutilins involves interactions with both the A- and P-sites of the PTC, effectively preventing the correct positioning of transfer RNA (tRNA) molecules and thereby inhibiting peptide bond formation. The tricyclic mutilin core of the molecule anchors it into a pocket, while the C14 side chain extends into the PTC cavity, allowing for additional interactions that enhance binding and activity.

The following diagram illustrates the signaling pathway of this compound's action on the bacterial ribosome.

G This compound This compound 50S_subunit 50S_subunit This compound->50S_subunit Binds to tRNA Aminoacyl-tRNA A_site A_site tRNA->A_site Enters Peptide_Bond_Formation Peptide Bond Formation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis_Inhibition Blocked by this compound Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death 50S_subunit:e->A_site:w P_site P_site 50S_subunit:e->P_site:w A_site->Peptide_Bond_Formation Participates in 23S_rRNA 23S_rRNA P_site->Peptide_Bond_Formation

Caption: this compound's inhibitory action on bacterial protein synthesis.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. The following are outlines of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Method: Broth microdilution is the reference method.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is used for staphylococci.

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 isolated colonies grown overnight on an agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Drug Dilutions: Serial twofold dilutions of the antibiotics are prepared in the microdilution trays.

  • Inoculation: The trays are inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram outlines the workflow for MIC determination.

G Start Start Isolate_Colonies Isolate 3-5 Bacterial Colonies Start->Isolate_Colonies Prepare_Inoculum Prepare Bacterial Suspension (0.5 McFarland Standard) Isolate_Colonies->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.

Time-Kill Assay
  • Inoculum Preparation: A logarithmic phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Antibiotic Addition: Antibiotics are added at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Incubation: The cultures are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Murine Sepsis Model
  • Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c) are used. Neutropenia can be induced by cyclophosphamide injections.

  • Infection: Mice are infected via intraperitoneal or intravenous injection with a standardized inoculum of the pathogen (e.g., ~10^7 CFU/mouse of S. aureus).

  • Treatment: Antibiotics are administered at clinically relevant doses, typically via subcutaneous or intravenous routes, at a specified time post-infection (e.g., 1-2 hours).

  • Endpoint: Efficacy is assessed by either survival over a period of time (e.g., 7 days) or by determining the bacterial load in target organs (e.g., spleen, kidneys, blood) at a specific time point (e.g., 24 hours post-treatment). For bacterial load determination, organs are harvested, homogenized, and plated for CFU counting.

The logical relationship for evaluating in vivo efficacy is depicted below.

G Animal_Model Select Animal Model (e.g., Murine Sepsis) Infection Induce Infection with MDR Pathogen Animal_Model->Infection Treatment_Groups Administer Treatment (this compound vs. Comparators vs. Control) Infection->Treatment_Groups Monitor Monitor for Predetermined Period Treatment_Groups->Monitor Endpoint_Analysis Analyze Endpoints Monitor->Endpoint_Analysis Survival Survival Rate Endpoint_Analysis->Survival Bacterial_Load Bacterial Load in Organs (CFU/gram) Endpoint_Analysis->Bacterial_Load Conclusion Determine Comparative Efficacy Survival->Conclusion Bacterial_Load->Conclusion

Caption: Logical flow for assessing the in vivo efficacy of an antibiotic.

References

Dihydropleuromutilin and Fluoroquinolones: A Comparative Analysis for Targeting Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective treatment of infections caused by intracellular pathogens presents a significant therapeutic challenge due to the protected niche these microorganisms occupy within host cells. This guide provides a detailed comparison of two distinct antibiotic classes, dihydropleuromutilin and fluoroquinolones, evaluating their efficacy, mechanisms of action, and impact on host cells when combating intracellular bacteria such as Chlamydia, Mycoplasma, and Legionella.

Executive Summary

Dihydropleuromutilins, a newer class of antibiotics represented by lefamulin, and the well-established fluoroquinolones both demonstrate potent activity against a range of intracellular pathogens. Dihydropleuromutilins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from other ribosome-targeting antibiotics.[1][2][3] Fluoroquinolones, in contrast, interfere with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. Both classes of drugs accumulate within eukaryotic cells, a crucial attribute for targeting intracellular bacteria. While fluoroquinolones have a long history of clinical use, the novel mechanism of dihydropleuromutilins offers a promising alternative, particularly in the context of rising resistance to older antibiotic classes.

Mechanism of Action

This compound: Inhibition of Bacterial Protein Synthesis

This compound and its derivatives, such as lefamulin, exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria.[1][4] This binding action prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis. The unique binding site of pleuromutilins means there is no cross-resistance with other major antibiotic classes that also target the ribosome.

cluster_bacterium Bacterial Cell Bacterial_Ribosome_50S 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Bacterial_Ribosome_50S->Peptidyl_Transferase_Center Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Enables tRNA tRNA tRNA->Peptidyl_Transferase_Center Binds to PTC Bacterial Growth Bacterial Growth This compound This compound This compound->Peptidyl_Transferase_Center Binds and blocks tRNA access

Diagram 1: Mechanism of Action of this compound.
Fluoroquinolones: Inhibition of DNA Replication

Fluoroquinolones target two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. By inhibiting these enzymes, fluoroquinolones prevent the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a bactericidal effect.

cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Relaxation of supercoiling Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV Decatenation of daughter chromosomes DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial Growth Bacterial Growth Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits

Diagram 2: Mechanism of Action of Fluoroquinolones.

Comparative In Vitro Efficacy

Both this compound derivatives and fluoroquinolones exhibit potent in vitro activity against key intracellular pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for lefamulin (a pleuromutilin) and various fluoroquinolones against Mycoplasma pneumoniae and Chlamydia pneumoniae.

Table 1: In Vitro Activity against Mycoplasma pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pleuromutilin
Lefamulin≤0.001 - 0.0020.002
Fluoroquinolones
Moxifloxacin0.1250.25
Levofloxacin0.1250.25
Ciprofloxacin0.51.0
Other Comparators
Azithromycin (macrolide-susceptible)≤0.001≤0.001
Azithromycin (macrolide-resistant)>128>128
Doxycycline0.250.5

Table 2: In Vitro Activity against Chlamydia pneumoniae

AntibioticMIC Range (µg/mL)Reference(s)
Pleuromutilin
LefamulinNot specified, but potent activity reported
Fluoroquinolones
Moxifloxacin0.125
Levofloxacin1.0
Ofloxacin0.5 - 2.0
Other Comparators
Azithromycin0.03 - 0.25
Doxycycline0.03 - 0.25

Lefamulin demonstrates particularly potent activity against Mycoplasma pneumoniae, including macrolide-resistant strains. While specific MIC values for lefamulin against Chlamydia pneumoniae from these studies are not detailed, its efficacy is noted. Fluoroquinolones also show good activity against these pathogens.

Intracellular Activity and Host Cell Effects

A critical factor for the efficacy of antibiotics against intracellular pathogens is their ability to penetrate and accumulate within host cells.

Intracellular Accumulation

Both pleuromutilins and fluoroquinolones have been shown to accumulate in macrophages. This intracellular concentration is vital for exerting their antibacterial effects on pathogens residing within these cells.

Host Cell Signaling Pathways

Fluoroquinolones have been reported to exert nonantibiotic effects on mammalian cells. These include the inhibition of certain dioxygenases, which can lead to epigenetic changes and the stabilization of hypoxia-inducible factor-1α (HIF-1α). Furthermore, they can modulate inflammatory responses by affecting signaling pathways such as p38 and cyclic AMP, which can, in turn, inhibit cancer cell migration and invasion by downregulating matrix metalloproteinase-9 (MMP-9) expression. Some studies have also shown that fluoroquinolones can up-regulate the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, potentially increasing cytotoxicity.

The effects of this compound on host cell signaling pathways are less extensively characterized in the available literature. As protein synthesis inhibitors, their primary target is the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, suggesting a high degree of selectivity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is a standard in vitro measure of antibiotic efficacy.

Start Start Prepare_Serial_Dilutions Prepare serial dilutions of antibiotic Start->Prepare_Serial_Dilutions Inoculate_with_Bacteria Inoculate with standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_with_Bacteria Incubate Incubate under appropriate conditions Inoculate_with_Bacteria->Incubate Observe_Growth Observe for visible bacterial growth Incubate->Observe_Growth Determine_MIC Determine MIC (lowest concentration with no growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Diagram 3: General Workflow for MIC Determination.

For intracellular pathogens like Chlamydia, the assay is adapted to a cell culture system, typically using McCoy cell monolayers. The MIC is defined as the lowest antibiotic concentration that prevents the formation of chlamydial inclusions.

Intracellular Killing Assay

To assess the bactericidal activity of an antibiotic against intracellular bacteria, an intracellular killing assay is employed. This method involves the infection of host cells, removal of extracellular bacteria, application of the antibiotic, and subsequent lysis of the host cells to determine the number of surviving intracellular bacteria.

Start Start Infect_Host_Cells Infect host cell monolayer with bacteria Start->Infect_Host_Cells Remove_Extracellular_Bacteria Wash and treat with membrane-impermeable antibiotic (e.g., gentamicin) to kill extracellular bacteria Infect_Host_Cells->Remove_Extracellular_Bacteria Add_Test_Antibiotic Add test antibiotic at various concentrations Remove_Extracellular_Bacteria->Add_Test_Antibiotic Incubate Incubate for a defined period Add_Test_Antibiotic->Incubate Lyse_Host_Cells Lyse host cells to release intracellular bacteria Incubate->Lyse_Host_Cells Plate_and_Count_CFU Plate serial dilutions and count Colony Forming Units (CFU) Lyse_Host_Cells->Plate_and_Count_CFU End End Plate_and_Count_CFU->End

Diagram 4: Workflow for Intracellular Killing Assay.

This assay provides a more clinically relevant measure of an antibiotic's ability to eradicate intracellular pathogens.

Conclusion

Both this compound and fluoroquinolones are effective against common intracellular pathogens. This compound, with its novel mechanism of action, presents a valuable therapeutic option, especially in the face of growing resistance to other antibiotic classes. Its high in vitro potency against Mycoplasma pneumoniae, including macrolide-resistant strains, is particularly noteworthy. Fluoroquinolones remain a cornerstone in the treatment of infections caused by intracellular bacteria, benefiting from their broad spectrum of activity and extensive clinical data. However, their potential for off-target effects on host cells warrants consideration.

For drug development professionals, the distinct mechanism of this compound offers a promising scaffold for the development of new agents with improved activity and safety profiles. Further research directly comparing the intracellular pharmacokinetics and pharmacodynamics of these two classes in various infection models will be crucial for optimizing their clinical use and guiding future antibiotic development efforts.

References

Comparative Safety and Toxicology of Pleuromutilin Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the preclinical and clinical safety profiles of key pleuromutilin antibiotics, including retapamulin, lefamulin, and valnemulin, supported by experimental data.

Pleuromutilin antibiotics represent a unique class of protein synthesis inhibitors with potent activity against a range of bacterial pathogens. This guide provides a comparative overview of their safety and toxicology profiles to inform researchers, scientists, and drug development professionals. The information presented is collated from non-clinical and clinical studies, focusing on key toxicological endpoints.

Executive Summary

Pleuromutilin antibiotics generally exhibit a favorable safety profile. The approved topical agent, retapamulin , has very low systemic absorption, minimizing systemic toxicity. The systemic antibiotic, lefamulin , is generally well-tolerated, with the most common adverse effects being gastrointestinal in nature. It does, however, carry a warning for QT prolongation. Veterinary antibiotics like valnemulin and tiamulin have established safety profiles in their target animal species. Newer derivatives in development show promising low cytotoxicity in preclinical studies. This guide delves into the specific toxicological data underpinning these observations.

Data Presentation

Table 1: Comparative Cytotoxicity of Pleuromutilin Antibiotics
Antibiotic/DerivativeCell LineAssayIC50 (µM)Source(s)
Lefamulin E. coli ribosomesIn vitro transcription/translation0.51[1]
S. aureus ribosomesIn vitro transcription/translation0.31[1]
Tiamulin RAW 264.7MTT>20 µg/mL[2]
Z33 (derivative) RAW 264.7MTT>20 µg/mL[2]
Compound 3 (derivative) -CYP3A4 Inhibition10 ± 2[3]
Azamulin -CYP3A4 Inhibition< 5
Tiamulin-polyamine conjugate (9f) HEK293-8.3

Note: IC50 is the half-maximal inhibitory concentration. A higher IC50 value generally indicates lower cytotoxicity. Data for direct comparison across all major pleuromutilins from a single study is limited.

Table 2: Genotoxicity and Mutagenicity Profile
AntibioticTest SystemResultSource(s)
Retapamulin Mouse lymphoma cell assay (in vitro)No genotoxicity observed
Human peripheral blood lymphocytes (in vitro)No chromosomal effects
Rat micronucleus test (in vivo)No chromosomal effects
DPTM (derivative) Ames test (S. typhimurium TA97, TA98, TA100, TA102, TA1535)No mutagenic response
Table 3: Acute Oral Toxicity in Rodents
Antibiotic/DerivativeSpeciesLD50 (mg/kg)Source(s)
Z33 (derivative) Mice>5000
Amphenmulin (derivative) Mice>2000

Note: LD50 is the median lethal dose. A higher LD50 value indicates lower acute toxicity.

Table 4: Key Clinical and Non-Clinical Safety Findings
AntibioticKey Safety and Toxicological FindingsSource(s)
Retapamulin (Topical) - Very low systemic exposure following topical application. - No evidence of genotoxicity. - Maternal and developmental toxicity (decreased fetal body weight, delayed ossification) observed in rats at high oral doses (136 times the estimated clinical dose).
Lefamulin (Systemic) - Common Adverse Events: Diarrhea, nausea, vomiting, injection site reactions, and elevated liver enzymes. - Cardiovascular: Potential for QT interval prolongation; should be avoided in patients with known QT prolongation or those taking other QT-prolonging drugs. - Drug Interactions: Metabolized by CYP3A4; potential for interactions with CYP3A4 inhibitors and substrates. - Embryo-fetal toxicity observed in animal studies.
Valnemulin (Veterinary) - Primarily used in swine and poultry with an established safety profile in these species. - Further detailed public data on specific toxicological endpoints like cytotoxicity and genotoxicity is limited.
Tiamulin (Veterinary) - Potent inhibitor and inducer of CYP enzymes. - Established use in veterinary medicine.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • General Procedure:

    • Cells (e.g., RAW 264.7 macrophages, HepG2 liver cells) are seeded in 96-well plates and cultured to allow for attachment.

    • The cells are then exposed to varying concentrations of the pleuromutilin antibiotic for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the genotoxic potential of a substance by identifying chromosomal damage.

  • Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic events (clastogenicity or aneugenicity).

  • General Procedure (using TK6 human lymphoblastoid cells):

    • TK6 cells are cultured and exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

    • Both short (e.g., 4 hours) and long (e.g., 24 hours) exposure times are typically used, followed by a recovery period to allow for cell division.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.

    • After the recovery period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., acridine orange or DAPI).

    • The frequency of micronucleated cells is determined by microscopic analysis.

    • The results are compared to negative and positive controls to assess the genotoxic potential of the compound.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonized System (GHS).

  • Principle: This is a stepwise procedure using a small number of animals (typically rodents). The outcome of dosing at a particular level determines the dose for the next step.

  • General Procedure:

    • A group of three fasted animals of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the subsequent steps:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is tested in a new group of three animals.

    • This process continues until a defined endpoint is reached, allowing for the classification of the substance into a specific toxicity category.

Signaling Pathways and Mechanisms of Toxicity

While the primary mechanism of action of pleuromutilin antibiotics is the inhibition of bacterial protein synthesis, their toxicological effects in mammalian systems can involve different pathways.

Inhibition of Cytochrome P450 Enzymes

Several pleuromutilin derivatives have been shown to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. This can lead to drug-drug interactions, altering the metabolism and clearance of co-administered drugs and potentially increasing their toxicity.

CYP450_Inhibition Pleuromutilin Pleuromutilin Antibiotic CYP3A4 CYP3A4 Enzyme Pleuromutilin->CYP3A4 Inhibition Metabolite Inactive Metabolite CYP3A4->Metabolite CoAdminDrug Co-administered Drug (CYP3A4 Substrate) CoAdminDrug->CYP3A4 Metabolism IncreasedToxicity Increased Drug Concentration & Potential Toxicity CoAdminDrug->IncreasedToxicity Reduced Metabolism

Caption: Inhibition of CYP3A4 by pleuromutilin antibiotics.

Potential for QT Prolongation

Lefamulin has been associated with a potential for QT interval prolongation on the electrocardiogram (ECG). This is a known risk with some classes of antibiotics and can increase the risk of cardiac arrhythmias. The exact mechanism is not fully elucidated for lefamulin but often involves the inhibition of the hERG potassium channel in cardiac myocytes.

QT_Prolongation Lefamulin Lefamulin hERG hERG K+ Channel (in Cardiac Myocytes) Lefamulin->hERG Inhibition K_efflux Potassium Efflux hERG->K_efflux Repolarization Delayed Ventricular Repolarization K_efflux->Repolarization Reduced QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation Arrhythmia Increased Risk of Arrhythmias QT_prolongation->Arrhythmia Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Acute_Toxicity Acute Toxicity (e.g., OECD 423) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->Acute_Toxicity CYP_inhibition CYP450 Inhibition Assay CYP_inhibition->Acute_Toxicity Repeated_Dose Repeated-Dose Toxicity Acute_Toxicity->Repeated_Dose Repro_Tox Reproductive & Developmental Toxicity Repeated_Dose->Repro_Tox Safety_Profile Comprehensive Safety Profile Repro_Tox->Safety_Profile Lead_Compound New Pleuromutilin Derivative Lead_Compound->Cytotoxicity Lead_Compound->Genotoxicity Lead_Compound->CYP_inhibition

References

Dihydropleuromutilin vs. Beta-Lactams: A Comparative Analysis of Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the persistent antibacterial effects of Dihydropleuromutilin and Beta-Lactam antibiotics, supported by experimental data and detailed methodologies.

The emergence of antibiotic resistance necessitates a deeper understanding of the pharmacodynamic properties of novel and existing antimicrobial agents. The post-antibiotic effect (PAE), the suppression of bacterial growth after a brief exposure to an antibiotic, is a critical parameter in optimizing dosing regimens and predicting clinical efficacy. This guide provides a detailed comparison of the PAE of this compound, a representative of the pleuromutilin class of antibiotics, with that of the widely used beta-lactam antibiotics.

Executive Summary

This guide presents a comparative assessment of the post-antibiotic effect of this compound and beta-lactam antibiotics, primarily against Staphylococcus aureus, a common and often drug-resistant pathogen. The data indicates that pleuromutilins, including this compound, exhibit a significant and concentration-dependent PAE. In contrast, the PAE of beta-lactams against Gram-positive cocci, while present, can be more variable. This guide provides quantitative data from in vitro studies, detailed experimental protocols for PAE determination, and visualizations of the distinct mechanisms of action of these two important antibiotic classes.

Data Presentation: Post-Antibiotic Effect (PAE) Comparison

The following table summarizes the in vitro post-antibiotic effect of various pleuromutilin and beta-lactam antibiotics against Staphylococcus aureus. The data is compiled from multiple studies to provide a comparative overview.

Antibiotic ClassAntibioticBacterial StrainConcentration (x MIC)PAE Duration (hours)
Pleuromutilin ValnemulinS. aureus12.12[1][2]
45.06[1][2]
TiamulinMRSA20.31
40.43
PL-W (derivative)MRSA20.63
40.91
Beta-Lactam AmoxicillinS. aureus2~2.0[1]
4Longer than at 2x MIC
16No significant increase from 2x MIC
Penicillin GS. aureusNot specified0.42 - 1.54
CefazolinS. aureusNot specified2 - 4

Experimental Protocols

The determination of the post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The following is a detailed methodology for the in vitro determination of PAE using the viable count method.

Objective: To quantify the suppression of bacterial growth following a short exposure to an antimicrobial agent.

Materials:

  • Test bacterium (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Brofi)

  • Test antibiotic (this compound or a beta-lactam)

  • Control antibiotic with known PAE (optional)

  • Phosphate-buffered saline (PBS)

  • Sterile culture tubes and plates

  • Incubator

  • Spectrophotometer

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: A fresh overnight culture of the test bacterium is diluted in pre-warmed broth to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control tubes. The test antibiotic is added to the test cultures at desired concentrations (e.g., 1x, 2x, 4x MIC). The control culture receives no antibiotic.

  • Incubation: All tubes are incubated at 37°C for a predetermined period, typically 1 to 2 hours.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed. This is commonly achieved by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

  • Regrowth Monitoring: Immediately after antibiotic removal (time zero), and at regular intervals (e.g., every hour) thereafter, samples are taken from both the test and control cultures.

  • Viable Counts: Serial dilutions of the samples are plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL.

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL above its initial count.

Mandatory Visualization

Signaling Pathways

The fundamental difference in the mechanism of action between this compound and beta-lactams is a key determinant of their respective post-antibiotic effects.

Dihydropleuromutilin_MoA cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA tRNA binding Peptidyl_Transferase_Center->tRNA Prevents correct positioning of This compound This compound This compound->Peptidyl_Transferase_Center Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA->Protein_Synthesis_Inhibition Leads to

Caption: this compound Mechanism of Action

Beta_Lactam_MoA cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Results in Beta_Lactam Beta_Lactam Beta_Lactam->PBP Binds to and inactivates Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Caption: Beta-Lactam Mechanism of Action

Experimental Workflow

The following diagram illustrates the key steps in the in vitro determination of the post-antibiotic effect.

PAE_Workflow cluster_control Control Group (No Antibiotic) Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~10^6 CFU/mL) Start->Prepare_Inoculum Prepare_Inoculum_C Prepare Bacterial Inoculum (~10^6 CFU/mL) Expose_Antibiotic Expose to Antibiotic (1-2 hours) Prepare_Inoculum->Expose_Antibiotic Remove_Antibiotic Remove Antibiotic (e.g., by dilution) Expose_Antibiotic->Remove_Antibiotic Monitor_Regrowth Monitor Regrowth (Viable Counts at Intervals) Remove_Antibiotic->Monitor_Regrowth Calculate_PAE Calculate PAE (PAE = T - C) Monitor_Regrowth->Calculate_PAE End End Calculate_PAE->End Monitor_Regrowth_C Monitor Regrowth (Viable Counts at Intervals) Prepare_Inoculum_C->Monitor_Regrowth_C Monitor_Regrowth_C->Calculate_PAE

References

Safety Operating Guide

Navigating the Disposal of Dihydropleuromutilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of dihydropleuromutilin, a derivative of the antibiotic pleuromutilin. While specific regulations may vary based on location, the following steps and principles will ensure responsible management of this compound.

Understanding this compound's Hazard Profile

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to recognize that the absence of a formal hazard classification does not permit indiscriminate disposal. The responsibility for proper handling and disposal ultimately rests with the user, who must consider the specific context of its use.[1]

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical compound, including this compound, is governed by a framework of regulations designed to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) are the primary federal entities that set guidelines for waste management.[2][3][4] Many states have their own, often more stringent, regulations. A key takeaway from these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.

Step-by-Step Disposal Procedure for this compound

Given that this compound is not classified as hazardous, the disposal process is more straightforward than for regulated hazardous waste. However, a systematic approach is still necessary.

Step 1: Consult Institutional and Local Guidelines

Before disposing of any chemical waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that are compliant with local and state regulations.

Step 2: Waste Segregation

Proper waste segregation is fundamental to safe laboratory practice. This compound waste should be collected in a designated, clearly labeled container for non-hazardous chemical waste. Do not mix it with hazardous waste streams such as halogenated solvents, heavy metals, or acutely toxic substances.

Step 3: Containerization and Labeling

Use a chemically compatible container with a secure lid for collecting this compound waste. The label should clearly identify the contents as "this compound Waste (Non-Hazardous)" and include the date of accumulation.

Step 4: Arrange for Pickup and Disposal

Once the waste container is full or ready for disposal, follow your institution's established procedures for waste pickup. Typically, the EHS department will coordinate with a licensed waste management vendor for final disposal, which for many non-hazardous pharmaceutical wastes is incineration.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagram outlines the key steps and considerations.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is this compound Classified as Hazardous? consult_ehs->is_hazardous non_hazardous_waste Segregate as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No (per SDS) hazardous_waste Follow Hazardous Waste Protocols is_hazardous->hazardous_waste Yes label_container Label Waste Container (Contents, Date) non_hazardous_waste->label_container arrange_pickup Arrange for EHS Waste Pickup label_container->arrange_pickup final_disposal Final Disposal by Licensed Vendor arrange_pickup->final_disposal end End: Compliant Disposal final_disposal->end

This compound Disposal Decision Workflow

Quantitative Data Summary

ParameterValue/GuidelineSource
GHS Hazard Classification Not ClassifiedCayman Chemical SDS
Primary Regulatory Body (U.S.) Environmental Protection Agency (EPA)
Governing Legislation (U.S.) Resource Conservation and Recovery Act (RCRA)
Recommended Disposal Method Incineration via a licensed waste management facility
Prohibited Disposal Method Flushing down the drain

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Dihydropleuromutilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dihydropleuromutilin in a laboratory setting. Our goal is to furnish you with comprehensive information that extends beyond the product itself, fostering a culture of safety and trust.

Physical and Chemical Properties

A clear understanding of this compound's properties is foundational to its safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C22H36O5
Molecular Weight 380.52 g/mol
Appearance White to Off-White Solid
Melting Point 141-143°C[1]
Solubility Soluble in DMSO.[2] Slightly soluble in Chloroform and Ethyl Acetate.[1]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize exposure and ensure a safe working environment.

Recommended PPE includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Not required under normal handling conditions.

Operational and Disposal Plans

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Disposal Plan:

As a non-hazardous substance, the disposal of this compound and its empty containers should adhere to local and institutional regulations.

  • Solid Waste: Uncontaminated this compound can typically be disposed of in the regular trash, provided it is securely contained.

  • Liquid Waste: Solutions of this compound may be suitable for drain disposal if they are water-miscible and the concentration is low. However, it is crucial to verify this with your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as solid waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps to safely manage a minor spill of this compound.

G Workflow for a Minor this compound Spill cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Decontamination & Reporting A Alert personnel in the immediate area. B Isolate the spill area. A->B C Wear appropriate PPE: - Lab coat - Gloves - Safety glasses D Cover the spill with an absorbent material. C->D E Carefully sweep the absorbed material into a dustpan. D->E F Place the material in a sealed container for disposal. E->F G Clean the spill area with a suitable solvent (e.g., water). H Dispose of all contaminated materials according to institutional guidelines. G->H I Wash hands thoroughly. H->I J Report the incident to the laboratory supervisor. I->J

Workflow for managing a minor this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.